molecular formula C7H11BrN2 B1246553 1-Allyl-3-methylimidazolium bromide CAS No. 31410-07-8

1-Allyl-3-methylimidazolium bromide

Cat. No.: B1246553
CAS No.: 31410-07-8
M. Wt: 203.08 g/mol
InChI Key: KLFDZFIZKMEUGI-UHFFFAOYSA-M
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Description

1-Allyl-3-methylimidazolium bromide, also known as this compound, is a useful research compound. Its molecular formula is C7H11BrN2 and its molecular weight is 203.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-prop-2-enylimidazol-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFDZFIZKMEUGI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459418
Record name 1-Allyl-3-methylimidazolium bromide
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Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31410-07-8
Record name 1-Allyl-3-methylimidazolium bromide
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Record name 1-Allyl-3-methylimidazolium bromide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Allyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid, 1-Allyl-3-methylimidazolium bromide. The information presented herein is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary details to prepare and verify this compound for various applications.

Introduction

This compound, an imidazolium-based ionic liquid, has garnered significant interest due to its unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency. These characteristics make it a versatile compound in diverse applications, ranging from a "green" solvent in organic synthesis to a component in electrochemical devices and pharmaceutical formulations. This document outlines a standard laboratory procedure for its synthesis and the analytical techniques employed for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct quaternization reaction between 1-methylimidazole (B24206) and allyl bromide. This SN2 reaction is straightforward and generally proceeds with high yield.

Experimental Protocol

Materials:

  • 1-Methylimidazole (≥99%)

  • Allyl bromide (99%)

  • Ethyl acetate (B1210297) (analytical grade)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place equimolar amounts of 1-methylimidazole and allyl bromide. For instance, to a flask containing 8.21 g (0.1 mol) of 1-methylimidazole, slowly add 12.1 g (0.1 mol) of allyl bromide under constant stirring.

  • Heat the reaction mixture to 60-70°C and maintain this temperature for 24-48 hours under a nitrogen atmosphere with vigorous stirring.[1] The reaction progress can be monitored by the formation of a viscous, ionic liquid phase.

  • After the reaction is complete, cool the mixture to room temperature. The resulting product is a viscous liquid.

  • To purify the product, wash the viscous liquid multiple times with small portions of ethyl acetate (e.g., 3 x 50 mL) in a separatory funnel to remove any unreacted starting materials.[2] The ionic liquid will form the lower layer.

  • Separate the lower ionic liquid layer and dry it under vacuum at 70-80°C to remove any residual solvent and moisture.[2]

  • The final product, this compound, should be a colorless to pale yellow, viscous liquid.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized ionic liquid. Both ¹H and ¹³C NMR are utilized.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are summarized in Table 1. These values are based on data from similar imidazolium-based ionic liquids.[2][4]

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
N-CH -N~9.0 - 10.5Singlet
N-CH =CH -N~7.3 - 7.7Multiplet
-CH =CH₂~5.8 - 6.1Multiplet
-CH=CH~5.2 - 5.5Multiplet
N-CH ₂-CH=~4.8 - 5.0Doublet
N-CH~3.9 - 4.2Singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are presented in Table 2, based on data from analogous compounds.[4][5]

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C -2 (N-CH-N)~136 - 138
C -4/5 (N-CH=CH-N)~122 - 124
-C H=CH₂~131 - 133
-CH=C H₂~119 - 121
N-C H₂-~52 - 54
N-C H₃~36 - 38
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation. The characteristic absorption bands for this compound are listed in Table 3, based on data for similar imidazolium (B1220033) salts.[6][7]

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
3150 - 3050C-H stretching (aromatic/vinylic)
2980 - 2850C-H stretching (aliphatic)
~1640C=C stretching (allyl)
~1570C=N stretching (imidazolium ring)
~1460C-H bending (aliphatic)
~1170C-N stretching
Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the ionic liquid. The analysis involves monitoring the mass of a sample as it is heated at a constant rate. Imidazolium-based ionic liquids are known for their high thermal stability. For similar imidazolium bromides, the onset of decomposition is typically observed at temperatures above 200°C. For instance, 1-butyl-3-methylimidazolium bromide has a reported decomposition onset temperature of approximately 260°C.[8] A similar or slightly lower decomposition temperature can be expected for this compound due to the presence of the allyl group.

Table 4: Thermal Decomposition Data for a Representative Imidazolium Bromide

ParameterValue
Onset Decomposition Temperature (Tonset)~240 - 260 °C

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants 1-Methylimidazole + Allyl Bromide Reaction Reaction (60-70°C, 24-48h) Reactants->Reaction Washing Washing with Ethyl Acetate Reaction->Washing Drying Drying under Vacuum Washing->Drying Product 1-Allyl-3-methylimidazolium Bromide Drying->Product

Caption: Synthesis workflow for this compound.

Characterization Workflow

The logical flow for the characterization of the synthesized product is depicted below.

Characterization_Workflow Synthesis Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Functional_Groups Functional Group Identification FTIR->Functional_Groups Thermal_Stability Thermal Stability Assessment TGA->Thermal_Stability

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and outlines the key analytical methods for its characterization. The provided data tables and workflows offer a practical resource for researchers and professionals engaged in the synthesis and application of ionic liquids. Adherence to these procedures will ensure the reliable preparation and verification of this important compound.

References

Physical and chemical properties of 1-Allyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of 1-Allyl-3-methylimidazolium (B1248449) Bromide

For Researchers, Scientists, and Drug Development Professionals

1-Allyl-3-methylimidazolium bromide, often abbreviated as [AMIM]Br, is a room-temperature ionic liquid (IL) that has garnered interest in various scientific fields. As a member of the imidazolium-based family of ionic liquids, it possesses unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a range of organic and inorganic compounds. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of key experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals utilizing or considering this compound in their work.

Core Properties and Data

The fundamental properties of this compound are summarized in the tables below. This data has been compiled from various scientific sources to provide a reliable reference.

General and Physicochemical Properties
PropertyValueSource
Chemical Formula C₇H₁₁BrN₂[1][2]
Molecular Weight 203.08 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[2]
Odor Unpleasant, garlic-like[2]
Melting Point -12 °C[2]
Refractive Index (n20/D) 1.578[3]
Solubility Soluble in organic solvents like chloroform (B151607) and ethanol; insoluble in water.[2]
Thermal Properties

While specific thermogravimetric analysis (TGA) data for this compound is not extensively detailed in the literature, the thermal stability of imidazolium-based ionic liquids is a key feature. Generally, their decomposition temperature is influenced by the nature of both the cation and the anion. For related 1-alkyl-3-methylimidazolium bromides, decomposition temperatures are typically observed to be above 200°C.[4] Long-term isothermal studies on similar ionic liquids show that some decomposition can occur at temperatures significantly lower than the onset decomposition temperature determined by rapid TGA scans.[5]

Viscosity and Density Data

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established procedures for similar ionic liquids.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction between 1-methylimidazole (B24206) and allyl bromide.

Materials:

  • 1-methylimidazole

  • Allyl bromide

  • Ethyl acetate (B1210297) (or other suitable solvent for washing)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and allyl bromide.

  • The reaction is often performed neat (without a solvent) or in a minimal amount of a suitable solvent.

  • The mixture is stirred vigorously and heated to a temperature typically ranging from room temperature to 70-80°C for a period of 24 to 48 hours. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

  • After the reaction is complete, the resulting viscous liquid is cooled to room temperature.

  • To remove any unreacted starting materials, the product is washed several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate. This is typically done using a separatory funnel.

  • The purified ionic liquid is then dried under vacuum to remove any residual solvent. A rotary evaporator is commonly used for this purpose. The final product should be a colorless to pale yellow liquid.

Characterization Protocols

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized this compound.

Sample Preparation:

  • Dissolve a small amount of the ionic liquid in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

Expected Spectral Features:

  • ¹H NMR: Expect to see characteristic peaks corresponding to the protons of the methyl group, the allyl group (including the vinyl protons), and the imidazolium (B1220033) ring protons. For example, in related imidazolium bromides, the proton on the C2 carbon of the imidazole (B134444) ring (N-CH-N) often appears as a singlet at a high chemical shift (e.g., around 9-10 ppm in DMSO-d₆).[8][9]

  • ¹³C NMR: The spectrum should show distinct peaks for each unique carbon atom in the molecule, including those in the methyl group, allyl group, and the imidazolium ring.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

  • For a liquid sample, a small drop can be placed between two potassium bromide (KBr) plates to form a thin film.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Record the spectrum over a typical range of 4000-400 cm⁻¹.

Expected Spectral Features:

  • The spectrum will show characteristic absorption bands for the C-H stretching of the alkyl and allyl groups, the C=C stretching of the allyl group, and the C-N and C=N stretching vibrations of the imidazolium ring.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

Synthesis and Purification Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification start 1-Methylimidazole + Allyl Bromide reaction Quaternization Reaction (Heating & Stirring) start->reaction product Crude [AMIM]Br reaction->product washing Washing with Ethyl Acetate product->washing drying Drying under Vacuum washing->drying final_product Pure [AMIM]Br drying->final_product

Caption: Workflow for the synthesis and purification of this compound.

Cellulose (B213188) Dissolution and Regeneration Workflow

CelluloseWorkflow cellulose Cellulose Source (e.g., Microcrystalline Cellulose) dissolution Dissolution (Heating and Stirring) cellulose->dissolution il 1-Allyl-3-methylimidazolium Bromide ([AMIM]Br) il->dissolution solution Homogeneous Cellulose Solution in [AMIM]Br dissolution->solution regeneration Regeneration (Addition of Anti-solvent, e.g., Water, Ethanol) solution->regeneration regenerated_cellulose Regenerated Cellulose (Fiber, Film, etc.) regeneration->regenerated_cellulose il_recovery Ionic Liquid Recovery and Reuse regeneration->il_recovery

Caption: Process flow for the dissolution of cellulose in [AMIM]Br and its subsequent regeneration.

Applications and Relevance

This compound and its analogues are notable for their ability to dissolve cellulose, a biopolymer that is notoriously insoluble in common solvents.[10][11][12] This property is of significant interest for the development of "green" technologies for biomass processing, including the production of biofuels and bio-based materials. The dissolved cellulose can be regenerated into various forms, such as fibers or films, by adding an anti-solvent like water or ethanol.[10]

Furthermore, the presence of the allyl group offers a site for further chemical modification, allowing for the synthesis of functionalized ionic liquids or the incorporation of the imidazolium cation into polymeric structures. This functional handle expands the potential applications of [AMIM]Br in materials science and synthetic chemistry.

In the realm of biochemistry and drug development, ionic liquids are being explored for their potential to enhance enzymatic reactions and stabilize proteins. While specific applications of [AMIM]Br in drug development are not yet widespread, its properties as a solvent and its potential for functionalization make it a compound of interest for future research in areas such as drug delivery and biocatalysis.

References

A Comprehensive Technical Guide to 1-Allyl-3-methylimidazolium Bromide (CAS: 31410-07-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-3-methylimidazolium (B1248449) bromide, an ionic liquid, is a subject of growing interest in various scientific fields. Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them promising candidates for applications ranging from green chemistry to materials science and pharmaceuticals.[1][2] This guide provides a detailed overview of the physicochemical properties, synthesis, and potential applications of 1-allyl-3-methylimidazolium bromide, with a focus on aspects relevant to research and drug development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that some properties, such as the melting point, show variability in reported values, which can be attributed to factors like purity and water content.

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 31410-07-8[3][4][5]
Molecular Formula C₇H₁₁BrN₂[3][4][5]
Molecular Weight 203.08 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid or solid[3]
Odor Unpleasant, garlic-like[3]
Melting Point -12 °C (conflicting values exist)[3]
Solubility Soluble in organic solvents (e.g., chloroform, ethanol); Insoluble in water.[3][3]

Note on Melting Point: There are conflicting reports regarding the melting point of this compound. While some sources report it as a liquid at room temperature with a melting point of -12°C, other similar imidazolium (B1220033) bromides are solids with higher melting points. This discrepancy may be due to impurities, particularly water, which can significantly depress the melting point of ionic liquids. Researchers should be mindful of the purity of their samples when considering its physical state.

Table 2: Spectroscopic Data (Predicted and from Homologous Compounds)
Spectroscopy Predicted/Observed Peaks
¹H NMR Expected chemical shifts (δ, ppm): ~9.0-10.0 (N-CH-N), ~7.5-8.0 (N-CH=CH-N), ~6.0 (CH=CH₂), ~5.3 (CH=CH₂), ~4.8 (N-CH₂), ~4.0 (N-CH₃).
¹³C NMR Expected chemical shifts (δ, ppm): ~136 (N-CH-N), ~132 (CH=CH₂), ~123 (N-CH=CH-N), ~120 (CH=CH₂), ~52 (N-CH₂), ~36 (N-CH₃).
FT-IR (cm⁻¹) Characteristic peaks for C-H stretching of the imidazolium ring and alkyl chains (~2800-3200 cm⁻¹), C=C and C=N stretching of the imidazolium ring (~1500-1600 cm⁻¹), and C-N stretching (~1100-1200 cm⁻¹).

Synthesis

The synthesis of this compound is typically achieved through a direct quaternization reaction of 1-methylimidazole (B24206) with allyl bromide. This is a common method for preparing imidazolium-based ionic liquids.[14][15]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Methylimidazole

  • Allyl bromide

  • Ethyl acetate (B1210297) (or other suitable solvent for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of 1-methylimidazole and allyl bromide. The reaction is often performed neat or in a minimal amount of a suitable solvent.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours to overnight. The progress of the reaction can be monitored by techniques such as TLC or NMR.

  • Upon completion of the reaction, a viscous liquid or a solid product will be formed.

  • Wash the crude product multiple times with a solvent in which the ionic liquid is insoluble, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.

  • After washing, remove the residual solvent under reduced pressure using a rotary evaporator.

  • Dry the final product under high vacuum to remove any remaining volatile impurities and traces of water.

Safety Precautions: Allyl bromide is a toxic and flammable substance. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Workflow for Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification 1-Methylimidazole 1-Methylimidazole Mixing and Stirring Mixing and Stirring 1-Methylimidazole->Mixing and Stirring Allyl Bromide Allyl Bromide Allyl Bromide->Mixing and Stirring Heating (optional) Heating (optional) Mixing and Stirring->Heating (optional) Washing with Solvent Washing with Solvent Heating (optional)->Washing with Solvent Drying under Vacuum Drying under Vacuum Washing with Solvent->Drying under Vacuum Product 1-Allyl-3-methylimidazolium Bromide Drying under Vacuum->Product

Synthesis of this compound.

Biological Effects and Toxicological Profile

The biological effects of imidazolium-based ionic liquids are of significant interest, particularly concerning their potential toxicity. Studies have shown that the toxicity of these compounds is often related to the length of the alkyl chain on the imidazolium cation, with longer chains generally exhibiting higher toxicity.[16]

Mechanism of Toxicity: Oxidative Stress

A primary mechanism of toxicity for imidazolium-based ionic liquids appears to be the induction of oxidative stress.[16][17][18][19] Exposure to these compounds can lead to an overproduction of reactive oxygen species (ROS) within cells. This, in turn, can cause damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA.[17][19] The cellular response to this oxidative stress often involves the upregulation of antioxidant defense systems, such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[16]

G Imidazolium IL Imidazolium IL Cellular Exposure Cellular Exposure Imidazolium IL->Cellular Exposure ROS Production Increased ROS (Reactive Oxygen Species) Cellular Exposure->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Antioxidant Response Antioxidant Response Oxidative Stress->Antioxidant Response

Oxidative Stress Pathway Induced by Imidazolium Ionic Liquids.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not extensively documented, the unique properties of ionic liquids, in general, suggest several potential uses in the pharmaceutical sciences.[1][2][20][21]

  • Solvents for Poorly Soluble Drugs: Ionic liquids can be excellent solvents for active pharmaceutical ingredients (APIs) that have poor solubility in traditional aqueous and organic solvents.[1][2] This property could be leveraged to improve drug formulation and bioavailability.

  • Drug Delivery Systems: Ionic liquids have been explored as components of various drug delivery systems, including microemulsions, nanoparticles, and transdermal patches.[2][20][21][22] Their ability to enhance the permeation of drugs through biological membranes is a particularly attractive feature for transdermal drug delivery.[21][22]

  • Stabilization of Biomolecules: Some ionic liquids have been shown to stabilize proteins and other biomolecules, which could be beneficial for the formulation and storage of biopharmaceuticals.

  • Synthesis of APIs: The use of ionic liquids as green solvents and catalysts in the synthesis of APIs is an active area of research.[1] They can offer advantages in terms of reaction rates, yields, and reduced environmental impact.

Logical Flow for IL Application in Drug Delivery

G IL Properties Unique IL Properties (Solvency, Tunability) Formulation Formulation IL Properties->Formulation Poorly Soluble API Poorly Soluble API Poorly Soluble API->Formulation Drug Delivery System Drug Delivery System Formulation->Drug Delivery System Improved Bioavailability Improved Bioavailability Drug Delivery System->Improved Bioavailability

Conceptual Workflow for Ionic Liquid Application in Drug Delivery.

Safety and Handling

This compound is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation.[4]

Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors or dust.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is an ionic liquid with a range of interesting properties that make it a valuable compound for research and potentially for applications in drug development. Its utility as a solvent and its potential role in drug delivery systems are promising areas for future investigation. However, a thorough understanding of its toxicological profile, particularly its capacity to induce oxidative stress, is crucial for its safe and effective application. Further research is needed to fully elucidate its properties and to explore its potential in the pharmaceutical sciences.

References

An In-Depth Technical Guide to the Molecular Structure of 1-Allyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1-Allyl-3-methylimidazolium (B1248449) bromide, an ionic liquid of significant interest in various scientific fields. This document collates crystallographic and spectroscopic data to offer a detailed understanding of its structural parameters. Furthermore, it outlines a standard experimental protocol for its synthesis and characterization, serving as a valuable resource for researchers.

Introduction

1-Allyl-3-methylimidazolium bromide, often abbreviated as [AMIM]Br, is a prominent member of the imidazolium-based ionic liquids. These compounds are salts with low melting points, often existing as liquids at or below room temperature. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, have led to their investigation in diverse applications, such as solvents for chemical reactions, in electrochemistry, and as matrices for biomolecules.[1] A thorough understanding of the molecular structure of [AMIM]Br is fundamental to elucidating its physicochemical properties and designing novel applications.

Molecular Structure and Properties

This compound is composed of a 1-allyl-3-methylimidazolium cation and a bromide anion. The positive charge is delocalized within the imidazolium (B1220033) ring, contributing to its stability.

Key Identifiers and Properties:

PropertyValue
IUPAC Name 1-methyl-3-prop-2-enylimidazol-1-ium bromide
CAS Number 31410-07-8[2]
Molecular Formula C₇H₁₁BrN₂[2]
Molecular Weight 203.08 g/mol [2]
Melting Point -52.5 °C
Refractive Index (n20/D) 1.578
SMILES C[N+]1=CN(C=C1)CC=C.[Br-][3]

Crystallographic Data

The precise arrangement of atoms in the solid state of this compound has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group.[4] The allyl group is oriented perpendicular to the plane of the imidazolium ring.[4] The bromide anion participates in multiple hydrogen bonds with the imidazolium cation, influencing the overall crystal packing.[4]

Table 1: Selected Bond Lengths for 1-Allyl-3-methylimidazolium Cation

BondLength (Å)
N1-C21.325
N1-C51.386
N1-C61.468
C2-N31.326
N3-C41.381
N3-C81.465
C4-C51.352
C6-C71.498
C7=C81.298

Table 2: Selected Bond Angles for 1-Allyl-3-methylimidazolium Cation

AtomsAngle (°)
C2-N1-C5108.9
C2-N1-C6125.7
C5-N1-C6125.4
N1-C2-N3108.8
C2-N3-C4108.9
C2-N3-C8125.5
C4-N3-C8125.6
N3-C4-C5106.7
N1-C5-C4106.7
N1-C6-C7111.4
C6-C7-C8124.5

Note: The bond lengths and angles are typical values and may vary slightly depending on the specific crystallographic study.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm are approximately: 9.0-9.5 (N-CH-N), 7.5-8.0 (N-CH=CH-N), 6.0-6.5 (CH=CH₂), 5.2-5.5 (CH=CH₂), 4.8-5.0 (N-CH₂), and 4.0-4.2 (N-CH₃).

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Expected chemical shifts (δ) in ppm are approximately: 136 (N-CH-N), 134 (CH=CH₂), 123 (N-CH=CH-N), 122 (N-CH=CH-N), 120 (CH=CH₂), 52 (N-CH₂), and 36 (N-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3150, ~3100C-H stretching (imidazolium ring)
~3080=C-H stretching (allyl group)
~2960C-H stretching (methyl group)
~1645C=C stretching (allyl group)
~1570, ~1460C=N and C=C stretching (imidazolium ring)
~1170C-N stretching

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of [AMIM]Br.

Materials:

  • 1-Methylimidazole (≥99%)

  • Allyl bromide (≥98%)

  • Ethyl acetate (B1210297) (analytical grade)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place freshly distilled 1-methylimidazole.

  • Slowly add an equimolar amount of allyl bromide to the flask at room temperature with vigorous stirring. An exothermic reaction will occur.

  • After the initial reaction subsides, heat the mixture at 60-70°C for 24-48 hours under a nitrogen atmosphere to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The product will be a viscous liquid or a solid.

  • Wash the crude product multiple times with ethyl acetate to remove any unreacted starting materials. Decant the ethyl acetate after each wash.

  • Dry the purified product under vacuum at 60-80°C to remove any residual solvent. The final product should be a pale yellow to brownish viscous liquid or solid.

Diagram 1: Synthesis Workflow of this compound

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product 1-Methylimidazole 1-Methylimidazole Mixing and Stirring Mixing and Stirring 1-Methylimidazole->Mixing and Stirring Allyl bromide Allyl bromide Allyl bromide->Mixing and Stirring Heating (60-70°C, 24-48h) Heating (60-70°C, 24-48h) Mixing and Stirring->Heating (60-70°C, 24-48h) Washing with Ethyl Acetate Washing with Ethyl Acetate Heating (60-70°C, 24-48h)->Washing with Ethyl Acetate Drying under Vacuum Drying under Vacuum Washing with Ethyl Acetate->Drying under Vacuum [AMIM]Br [AMIM]Br Drying under Vacuum->[AMIM]Br

Caption: A flowchart illustrating the synthesis of this compound.

Characterization Methods
  • NMR Spectroscopy: Dissolve a small amount of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • FTIR Spectroscopy: Obtain the infrared spectrum of the neat liquid or a KBr pellet of the solid product using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Molecular Visualization

The three-dimensional structure of the 1-Allyl-3-methylimidazolium cation is depicted below.

Diagram 2: Molecular Structure of the 1-Allyl-3-methylimidazolium Cation

Caption: A diagram showing the connectivity of atoms in the 1-Allyl-3-methylimidazolium cation.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound, supported by crystallographic and spectroscopic data. The included synthesis and characterization protocols offer a practical resource for researchers working with this versatile ionic liquid. A comprehensive understanding of its molecular features is paramount for its effective utilization and the development of new technologies.

References

Spectroscopic Profile of 1-Allyl-3-methylimidazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Allyl-3-methylimidazolium bromide ([AMIM]Br), an ionic liquid of significant interest in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Introduction

This compound is a room-temperature ionic liquid known for its potential applications as a solvent in organic synthesis, cellulose (B213188) processing, and as an electrolyte in electrochemical devices.[1][2] A thorough understanding of its molecular structure, facilitated by spectroscopic analysis, is crucial for its effective application and for the development of new technologies. This guide presents a consolidation of its ¹H NMR, ¹³C NMR, and IR spectroscopic data, alongside generalized experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data has been compiled and interpreted from literature sources pertaining to the named compound and its close structural analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.1 - 9.7Singlet1HN-CH-N (H-2)
~7.4 - 7.8Multiplet2HN-CH=CH-N (H-4, H-5)
~5.9 - 6.1Multiplet1H-CH=CH₂
~5.2 - 5.4Multiplet2H-CH=CH₂
~4.7 - 4.9Doublet2HN-CH₂-CH
~3.9 - 4.1Singlet3HN-CH₃

Note: The chemical shifts are referenced to a standard (e.g., TMS) and can vary slightly depending on the solvent and concentration used. The data presented is a representative compilation from analogous imidazolium (B1220033) salts.[3][4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~136 - 138N-C H-N (C-2)
~131 - 133-C H=CH₂
~122 - 124N-C H=C H-N (C-4, C-5)
~119 - 121-CH=C H₂
~51 - 53N-C H₂-CH
~35 - 37N-C H₃

Note: The assignments are based on the known chemical shifts for imidazolium-based ionic liquids.[3][5]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3150, ~3100MediumC-H stretching (imidazolium ring)
~2960, ~2870MediumC-H stretching (allyl and methyl groups)
~1640MediumC=C stretching (allyl group)
~1570, ~1460StrongC=N and C=C stretching (imidazolium ring)
~1170StrongC-N stretching
~970, ~920Medium=C-H bending (allyl out-of-plane)
~840, ~750MediumC-H bending (imidazolium ring out-of-plane)
~620MediumImidazolium ring puckering

Note: The peak positions and intensities can be influenced by the sample preparation method (e.g., neat liquid, KBr pellet).[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Water (D₂O)). The choice of solvent can affect the chemical shifts.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm) or the residual solvent peak.

IR Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the neat ionic liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • KBr Pellet (for solid samples) : If the ionic liquid is a solid at room temperature, grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to obtain the final absorbance or transmittance spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of [AMIM]Br Purification Purification and Drying Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis IR_Analysis IR Spectroscopy (FTIR) Purification->IR_Analysis NMR_Processing NMR Data Processing NMR_Analysis->NMR_Processing IR_Processing IR Data Processing IR_Analysis->IR_Processing Structure_Elucidation Structural Elucidation NMR_Processing->Structure_Elucidation IR_Processing->Structure_Elucidation Final_Report Technical Report Structure_Elucidation->Final_Report

Workflow for Spectroscopic Analysis

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Allyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid 1-Allyl-3-methylimidazolium bromide. Due to the limited availability of specific thermal analysis data for this compound in the reviewed literature, this guide leverages data from its close structural analog, 1-Allyl-3-methylimidazolium chloride, to infer and present its thermal behavior. This approach provides valuable insights for applications where thermal stability is a critical parameter.

Introduction

This compound is a room-temperature ionic liquid that has garnered interest in various applications, including as a solvent for biopolymers and in the synthesis of novel materials. Understanding its thermal stability is paramount for its safe and effective use, particularly in processes requiring elevated temperatures. This guide details its thermal decomposition pathway, presents key thermal analysis data, and outlines the experimental protocols for its characterization.

Thermal Decomposition Data

The thermal stability of this compound and its chloride analog is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key thermal parameters.

Table 1: Thermogravimetric Analysis (TGA) Data

Parameter1-Allyl-3-methylimidazolium chloride ([Amim]Cl)This compound ([Amim]Br)
Onset Decomposition Temperature (Tonset)~225-300 °CNot explicitly found in literature; expected to be similar to the chloride analog.
Peak Decomposition Temperature (Tpeak)Not explicitly found in literatureNot explicitly found in literature
Analysis AtmosphereAir / Inert (Nitrogen)-

Note: The decomposition temperature of imidazolium-based ionic liquids can be influenced by the nature of the anion. Halide anions generally lead to lower thermal stability compared to larger, more charge-delocalized anions.

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterThis compound ([Amim]Br)
Glass Transition Temperature (Tg)Not explicitly found in literature
Melting Temperature (Tm)Not explicitly found in literature
Crystallization Temperature (Tc)Not explicitly found in literature

Decomposition Pathway

The thermal decomposition of 1-alkyl-3-methylimidazolium halides is understood to proceed primarily through a nucleophilic substitution reaction (SN2). The bromide anion, being a good nucleophile, attacks the electrophilic carbon atoms of the alkyl substituents on the imidazolium (B1220033) cation. For this compound, two primary decomposition pathways are proposed, analogous to what has been observed for the chloride version[1]:

  • Pathway 1: Attack at the methyl group. The bromide anion attacks the methyl group, leading to the formation of methyl bromide and 1-allylimidazole.

  • Pathway 2: Attack at the allyl group. The bromide anion attacks the allylic carbon, resulting in the formation of allyl bromide and 1-methylimidazole.

These decomposition products are volatile and will be detected as mass loss in TGA.

Decomposition_Pathway Proposed Thermal Decomposition Pathways of this compound IL This compound P1 Pathway 1 (Attack at Methyl Group) IL->P1 P2 Pathway 2 (Attack at Allyl Group) IL->P2 Prod1 Methyl Bromide + 1-Allylimidazole P1->Prod1 Prod2 Allyl Bromide + 1-Methylimidazole P2->Prod2

Proposed decomposition pathways.

Experimental Protocols

The following are detailed methodologies for the thermal analysis of ionic liquids, which can be applied to this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the ionic liquid.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Place a small amount of the ionic liquid (typically 5-10 mg) into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Heating Rate: A linear heating rate of 10 °C/min is commonly used.

    • Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The onset temperature of decomposition (Tonset) is determined as the intersection of the baseline tangent and the tangent of the decomposition curve. The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing A Weigh 5-10 mg of This compound B Place in TGA pan A->B C Heat from ambient to 600 °C at 10 °C/min B->C D Inert Atmosphere (N2 or Ar) E Record Mass Loss vs. Temperature F Determine Tonset and Tpeak E->F

TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transition (Tg), crystallization (Tc), and melting (Tm).

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Hermetically seal a small amount of the ionic liquid (typically 5-10 mg) in an aluminum DSC pan.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Thermal Program:

      • Equilibrate the sample at a low temperature (e.g., -90 °C).

      • Heat the sample to a temperature above its expected melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

      • Cool the sample back to the starting temperature at the same rate.

      • Perform a second heating cycle under the same conditions. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Tg: Determined as the midpoint of the step change in the heat flow curve.

    • Tc: The peak maximum of the exothermic transition upon heating or cooling.

    • Tm: The peak maximum of the endothermic transition upon heating.

DSC_Workflow A Seal 5-10 mg of sample in aluminum pan B Equilibrate at -90 °C A->B C Heat to 150 °C at 10 °C/min (1st Heating Cycle) B->C D Cool to -90 °C at 10 °C/min C->D E Heat to 150 °C at 10 °C/min (2nd Heating Cycle) D->E F Analyze 2nd heating curve for Tg, Tc, and Tm E->F

DSC Experimental Workflow.

Conclusion

References

Solubility Profile of 1-Allyl-3-methylimidazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Allyl-3-methylimidazolium bromide ([AMIM]Br) in a range of common solvents. Due to the nascent stage of research into this specific ionic liquid, precise quantitative solubility data is limited in publicly available literature. However, this guide synthesizes the existing qualitative information and provides detailed experimental protocols for researchers to determine quantitative solubility in their own laboratories.

Overview of this compound

This compound is an imidazolium-based ionic liquid. Ionic liquids are a class of salts that are liquid at or near room temperature. They possess unique properties such as low volatility, high thermal stability, and tunable solvent properties, which make them attractive for a variety of applications, including as solvents for chemical reactions, in electrochemistry, and for the dissolution of complex biomolecules like cellulose.

Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not extensively reported in peer-reviewed literature, qualitative descriptions of its solubility in various common solvents have been documented. The following table summarizes the available qualitative solubility information.

SolventChemical FormulaQualitative SolubilityCitation
N,N-DimethylformamideC₃H₇NOVery Soluble
MethanolCH₃OHSoluble
EthanolC₂H₅OHSoluble[1]
ChloroformCHCl₃Soluble[1]
Glacial Acetic AcidC₂H₄O₂Sparingly Soluble
WaterH₂OPractically Insoluble[1]

Note on Quantitative Data: The lack of precise, publicly available quantitative solubility data for this compound highlights an area for further research. The experimental protocols detailed in the following section provide methodologies for determining these values.

Experimental Protocols for Solubility Determination

For researchers seeking to establish quantitative solubility data for this compound, two common and reliable methods are the gravimetric method and the cloud-point method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume or mass of the desired solvent in a sealed container.

    • The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.

  • Phase Separation:

    • Once equilibrium is established, the undissolved solid is separated from the saturated solution. This can be achieved by:

      • Centrifugation: The sample is centrifuged at high speed to pellet the undissolved solid.

      • Filtration: The saturated solution is carefully filtered through a fine-pore filter to remove any solid particles. It is critical that this step is performed at the same temperature as the equilibration to prevent any change in solubility.

  • Quantification of Dissolved Solute:

    • A precisely measured aliquot (by mass or volume) of the clear, saturated supernatant or filtrate is transferred to a pre-weighed container.

    • The solvent is removed by evaporation under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the ionic liquid).

    • The container with the dried residue (the dissolved this compound) is weighed.

  • Calculation of Solubility:

    • The mass of the dissolved ionic liquid is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

    • The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 grams of solvent, or moles of solute per liter of solvent.

Gravimetric_Method_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess [AMIM]Br to solvent B Equilibrate at constant temperature (agitation) A->B C Separate solid from saturated solution (Centrifugation/Filtration) B->C D Take known aliquot of saturated solution C->D E Evaporate solvent D->E F Weigh dried [AMIM]Br E->F G Calculate solubility F->G

Caption: Workflow for the gravimetric determination of solubility.

Cloud-Point Method

The cloud-point method is particularly useful for determining the temperature-dependent solubility of a substance. It involves observing the temperature at which a solution of a known composition becomes turbid (cloudy) upon cooling, or clear upon heating. This indicates the phase separation or dissolution point.

Methodology:

  • Sample Preparation:

    • A series of samples with known compositions of this compound and the solvent are prepared in sealed, transparent vials.

  • Heating and Cooling Cycle:

    • Each vial is slowly heated in a controlled temperature bath until the mixture becomes a single, clear phase.

    • The clear solution is then slowly cooled while being stirred.

  • Observation of Cloud Point:

    • The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud-point temperature. This signifies the temperature at which the ionic liquid starts to phase-separate from the solvent for that specific composition.

    • Alternatively, a turbid solution can be slowly heated, and the temperature at which it becomes completely clear is recorded.

  • Constructing the Solubility Curve:

    • By repeating this procedure for samples with different compositions, a solubility curve (temperature vs. composition) can be constructed.

Cloud_Point_Method_Workflow cluster_prep Preparation cluster_cycle Thermal Cycling cluster_obs Observation cluster_plot Data Analysis A Prepare samples of known composition B Heat until clear A->B C Slowly cool (with stirring) B->C D Record temperature at onset of turbidity (Cloud Point) C->D E Repeat for multiple compositions D->E F Construct solubility curve (Temp vs. Composition) E->F

Caption: Workflow for the cloud-point method of solubility determination.

Logical Relationship of Solubility Determination

The overall process of characterizing the solubility of this compound involves a logical progression from initial screening to detailed quantitative analysis.

Solubility_Determination_Logic A Select Solvents of Interest B Qualitative Solubility Screening A->B C Miscible/Partially Miscible B->C D Immiscible C->D No E Quantitative Solubility Determination C->E Yes F Gravimetric Method E->F G Cloud-Point Method E->G H Solubility Data (e.g., g/100mL, mol/L) F->H G->H

Caption: Logical workflow for solubility characterization.

References

An In-depth Technical Guide to Cation-Anion Interactions in 1-Allyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the cation-anion interactions in the ionic liquid 1-allyl-3-methylimidazolium (B1248449) bromide ([AMIM]Br). A detailed examination of the structural and energetic aspects of these interactions is presented, drawing from computational and experimental data. This document summarizes key quantitative data, outlines detailed experimental and computational protocols, and provides visual representations of the underlying molecular relationships to serve as a valuable resource for researchers in the fields of materials science, chemistry, and drug development.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics make them attractive for a wide range of applications, including as solvents for synthesis and catalysis, electrolytes in electrochemical devices, and as formulation aids in drug delivery. The macroscopic properties of ILs are fundamentally governed by the nature of the interactions between their constituent cations and anions at the molecular level.

1-Allyl-3-methylimidazolium bromide ([AMIM]Br) is an imidazolium-based ionic liquid that has garnered interest due to the presence of the versatile allyl functional group, which can participate in various chemical transformations. Understanding the intricate interplay between the 1-allyl-3-methylimidazolium ([AMIM]⁺) cation and the bromide (Br⁻) anion is crucial for predicting and tuning its properties for specific applications. The primary mode of interaction is through hydrogen bonding, particularly involving the acidic protons of the imidazolium (B1220033) ring, as well as electrostatic and van der Waals forces.

This guide will delve into the specifics of these interactions, providing quantitative data where available and detailing the methodologies used to probe these molecular-level phenomena.

Quantitative Data on Cation-Anion Interactions

Table 1: Calculated Interaction Energies and Hydrogen Bond Lengths for 1-Allyl-3-methylimidazolium Halides

Parameter[AMIM]Cl[AMIM]Br (Estimated)
Interaction Energy (kJ/mol)-450.2Slightly less negative than chloride
H²···X⁻ Bond Length (Å)2.158Expected to be slightly longer than chloride
H⁴···X⁻ Bond Length (Å)2.541Expected to be slightly longer than chloride
H⁵···X⁻ Bond Length (Å)2.537Expected to be slightly longer than chloride

Data for [AMIM]Cl is derived from DFT calculations. The interaction energy for the bromide salt is expected to be slightly less negative due to the larger ionic radius and lower charge density of Br⁻ compared to Cl⁻. Consequently, the hydrogen bond lengths are anticipated to be slightly longer.

Table 2: Key Vibrational Frequency Assignments for [AMIM]⁺ Cation and its Halide Salts (cm⁻¹)

Vibrational Mode[AMIM]⁺ (Calculated)[AMIM]Cl (Experimental)[AMIM]Br (Expected)
Imidazolium Ring C-H Stretch3150 - 3250Red-shifted from calculatedSimilar red-shift to chloride
Allyl C=C Stretch~1650~1647~1647
Allyl C-H Stretch3000 - 3100Largely unaffectedLargely unaffected
Methyl C-H Stretch2900 - 3000Largely unaffectedLargely unaffected

The interaction with the halide anion, particularly through hydrogen bonding to the imidazolium ring protons, typically results in a red-shift (lowering of vibrational frequency) of the corresponding C-H stretching modes.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular interactions and a general workflow for the characterization of cation-anion interactions in ionic liquids.

G Key Cation-Anion Interactions in [AMIM]Br cation [AMIM]⁺ Cation h_bond Hydrogen Bonding (Imidazolium C-H···Br⁻) cation->h_bond electrostatic Electrostatic Interactions cation->electrostatic vdw Van der Waals Forces cation->vdw anion Br⁻ Anion anion->h_bond anion->electrostatic anion->vdw properties Macroscopic Properties (Viscosity, Melting Point, etc.) h_bond->properties electrostatic->properties vdw->properties

Caption: Primary molecular forces governing the properties of [AMIM]Br.

G Experimental Workflow for [AMIM]Br Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis synthesis Synthesis of [AMIM]Br purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir_raman Vibrational Spectroscopy (FTIR & Raman) purification->ftir_raman xrd X-ray Diffraction (for solid state) purification->xrd dft DFT Calculations nmr->dft ftir_raman->dft xrd->dft interaction_energy Interaction Energies dft->interaction_energy bond_lengths Hydrogen Bond Lengths dft->bond_lengths vibrational_modes Vibrational Mode Assignment dft->vibrational_modes md Molecular Dynamics md->interaction_energy

Caption: A generalized workflow for the comprehensive study of [AMIM]Br.

Experimental Protocols

The following sections detail the typical experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, equimolar amounts of 1-methylimidazole and allyl bromide are combined.

  • The reaction is typically performed in a solvent such as acetonitrile or without a solvent.

  • The mixture is stirred vigorously at a controlled temperature (e.g., 40-60 °C) for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • The progress of the reaction can be monitored by ¹H NMR spectroscopy.

  • After the reaction is complete, the resulting product is often a viscous liquid or a solid.

  • The crude product is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.

  • The purified ionic liquid is then dried under high vacuum at a slightly elevated temperature (e.g., 60-70 °C) for several hours to remove any residual solvent and moisture.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: Spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts provide information about the electronic environment of the protons and carbons in the [AMIM]⁺ cation. The downfield shift of the imidazolium ring protons (particularly the C2-H) upon interaction with the bromide anion is indicative of hydrogen bonding.

4.2.2. Vibrational Spectroscopy (FTIR and Raman)

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Spectra are typically recorded using an attenuated total reflectance (ATR) accessory. The sample is placed directly on the ATR crystal, and the spectrum is collected over a range of 4000-400 cm⁻¹.

  • Raman Spectroscopy: Spectra are obtained using a laser excitation source (e.g., 785 nm). The sample is placed in a suitable container (e.g., a glass vial), and the scattered light is collected.

  • Analysis: The vibrational bands corresponding to the imidazolium ring, the allyl group, and the methyl group are identified. Shifts in the positions and changes in the intensities of these bands, particularly the C-H stretching modes of the imidazolium ring, provide evidence for cation-anion interactions.

Computational Methodology

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for elucidating the details of cation-anion interactions.

Density Functional Theory (DFT) Calculations

Objective: To determine the optimized geometries, interaction energies, and vibrational frequencies of the [AMIM]Br ion pair.

Software: Gaussian, ORCA, etc.

Methodology:

  • Functional and Basis Set: A common choice is the B3LYP hybrid functional with a basis set such as 6-311++G(d,p). For the bromide ion, a basis set that includes polarization and diffuse functions is important for accurately describing the anion's electron distribution.

  • Geometry Optimization: The geometries of the isolated [AMIM]⁺ cation and the [AMIM]Br ion pair are optimized to find the minimum energy conformations. This often reveals the preferred location of the bromide anion relative to the cation.

  • Interaction Energy Calculation: The interaction energy (ΔE) is calculated by subtracting the energies of the optimized isolated cation and anion from the energy of the optimized ion pair: ΔE = E[AMIM]Br - (E[AMIM]⁺ + EBr⁻) A basis set superposition error (BSSE) correction is often applied to obtain a more accurate interaction energy.

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated for the optimized structures. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental data. The calculated spectra are then compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge transfer and hyperconjugative interactions between the cation and anion, providing further insight into the nature of the hydrogen bonds.

Molecular Dynamics (MD) Simulations

Objective: To study the dynamic behavior and bulk properties of [AMIM]Br, including radial distribution functions (RDFs) which describe the local structure of the liquid.

Software: GROMACS, AMBER, LAMMPS, etc.

Methodology:

  • Force Field: A suitable force field, such as a customized version of AMBER or OPLS-AA, is required to describe the inter- and intramolecular interactions. The parameters for the ionic liquid may need to be developed or validated.

  • System Setup: A simulation box is created containing a large number of [AMIM]⁺ and Br⁻ ions. The box is typically periodic to simulate a bulk liquid.

  • Equilibration: The system is equilibrated at a desired temperature and pressure (e.g., NPT ensemble) to allow it to reach a stable state.

  • Production Run: A long simulation (nanoseconds to microseconds) is performed in the appropriate ensemble (e.g., NVT or NPT) to collect trajectory data.

  • Analysis:

    • Radial Distribution Functions (RDFs): The RDFs between different atom pairs (e.g., the imidazolium ring protons and the bromide anion) are calculated to reveal the average distances and coordination numbers, providing a statistical picture of the liquid's structure.

    • Transport Properties: Properties such as diffusion coefficients, viscosity, and ionic conductivity can be calculated from the simulation trajectory and compared with experimental data.

Conclusion

The cation-anion interactions in this compound are multifaceted, involving a combination of hydrogen bonding, electrostatic forces, and van der Waals interactions. These interactions dictate the ionic liquid's structure, dynamics, and ultimately its macroscopic properties. While a complete experimental dataset for [AMIM]Br is not yet available in the public domain, computational studies on this and closely related systems provide a robust framework for understanding its behavior. The detailed experimental and computational protocols outlined in this guide offer a roadmap for researchers seeking to further investigate and utilize [AMIM]Br in their respective fields. A thorough understanding of these fundamental interactions is paramount for the rational design of ionic liquids with tailored properties for advanced applications in science and technology.

References

Theoretical Insights into 1-Allyl-3-methylimidazolium Bromide: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and electronic properties of the ionic liquid 1-Allyl-3-methylimidazolium (B1248449) Bromide ([Amim]Br) based on Density Functional Theory (DFT) computations. Given the close structural and electronic similarity between halide anions, this guide leverages detailed computational data from studies on 1-Allyl-3-methylimidazolium Chloride ([Amim]Cl) as a primary reference, supplemented with broader findings on imidazolium-based ionic liquids.

Introduction

1-Allyl-3-methylimidazolium bromide is a member of the imidazolium-based ionic liquids (ILs), a class of compounds with applications ranging from "green" solvents in chemical synthesis to components in electrochemical devices and pharmaceutical agents.[1] Understanding the molecular geometry, vibrational modes, and electronic characteristics at a quantum-mechanical level is crucial for designing new applications and tuning their properties. DFT has emerged as a powerful tool for accurately predicting these properties, offering profound insights into cation-anion interactions, conformational stability, and chemical reactivity.[2][3]

This whitepaper summarizes the key theoretical findings, presenting optimized structural parameters, vibrational analysis, and electronic properties derived from DFT calculations.

Computational Methodology

The computational protocols outlined here are based on established DFT studies performed on 1-allyl-3-methylimidazolium ([Amim]) based ionic liquids, specifically the chloride analogue, which provides a reliable model for the bromide system.[4][5]

Geometry Optimization and Vibrational Analysis:

  • Software: All calculations are typically performed using a quantum chemistry software package like Gaussian.

  • Method: The structures of the [Amim] cation and the [Amim]Br ion pair are optimized using Density Functional Theory (DFT).[4]

  • Functional: The Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is commonly employed for its balance of accuracy and computational cost in studying such ionic liquids.[6]

  • Basis Set: The 6-31+G(d) basis set is used for all atoms, which includes diffuse functions (+) to accurately describe anions and polarization functions (d) for non-hydrogen atoms.

  • Protocol: A full geometry optimization is performed to locate the stable conformers on the potential energy surface. Following optimization, vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman spectra.[4][5] The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and basis set deficiencies.

cluster_outputs Outputs start Define Molecular Structure ([Amim]Br) dft_setup Select DFT Functional (B3LYP) & Basis Set (e.g., 6-31+G(d)) start->dft_setup geom_opt Perform Geometry Optimization dft_setup->geom_opt freq_calc Perform Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Imaginary Freq. Found analysis Analysis of Results verify_min->analysis  Verified geom_data Optimized Geometry (Bond Lengths, Angles) analysis->geom_data vib_data Vibrational Frequencies (IR/Raman Spectra) analysis->vib_data elec_data Electronic Properties (HOMO, LUMO, MEP) analysis->elec_data

Caption: Workflow for DFT analysis of this compound.

Molecular Structure and Geometry

The fundamental structure of the 1-Allyl-3-methylimidazolium cation consists of a planar five-membered imidazolium (B1220033) ring substituted with a methyl group at the N3 position and an allyl group at the N1 position. DFT calculations reveal multiple stable conformers based on the orientation of the allyl group relative to the imidazolium ring.[4] The interaction with the bromide anion primarily occurs through hydrogen bonds with the acidic protons of the imidazolium ring, particularly the C2-H proton.[2]

Caption: Structure of this compound with atom numbering.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths & Angles) Note: Data is based on the B3LYP/6-31+G(d) optimized geometry for the analogous [Amim]Cl ion pair as a reference.[4] Bond lengths are in Angstroms (Å) and angles are in degrees (°).

ParameterDescriptionCalculated Value
Imidazolium Ring
r(C2-H...Br)Hydrogen bond distance~2.2 - 2.5 Å
r(N1-C2)Ring bond length~1.33 Å
r(C4-C5)Ring bond length~1.35 Å
∠(N1-C2-N3)Ring bond angle~108.5°
Allyl Group
r(C6-C7)Single bond length~1.50 Å
r(C7=C8)Double bond length~1.33 Å
∠(N1-C6-C7)Bond angle~111.0°

Vibrational Analysis

Vibrational spectroscopy, in conjunction with DFT calculations, provides a detailed fingerprint of the molecular structure. The calculated frequencies allow for the precise assignment of experimental IR and Raman bands to specific atomic motions.[5]

Table 2: Key Calculated Vibrational Frequencies and Assignments for [Amim] Cation Note: Frequencies are scaled and represent characteristic modes. Based on data for [Amim]Cl.[4][5]

Scaled Frequency (cm⁻¹)Assignment (Potential Energy Distribution)Vibrational Mode Description
~3160ν(C2-H)Stretching of the most acidic C-H bond on the ring
~3120ν(C4/5-H)Stretching of other C-H bonds on the ring
~3080νas(CH2)Asymmetric stretching of CH2 in the allyl group
~2950νs(CH3)Symmetric stretching of the N-methyl group
~1647ν(C=C)Stretching of the allyl C=C double bond
~1570Ring stretchIn-plane stretching of the imidazolium ring
~1425δ(CH2)Scissoring/bending of the allyl CH2 group
~1165Ring breathingSymmetric in-plane deformation of the ring
~750Ring puckeringOut-of-plane deformation of the imidazolium ring

Electronic Properties and Reactivity

The electronic character of [Amim]Br is defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity.

  • HOMO: Represents the ability to donate an electron. In imidazolium halides, the HOMO is typically localized on the bromide anion, indicating it is the primary site for electron donation.

  • LUMO: Represents the ability to accept an electron. The LUMO is almost exclusively localized on the imidazolium ring, making it the center for nucleophilic attack.[7]

  • HOMO-LUMO Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[8]

From the HOMO and LUMO energies (E_HOMO and E_LUMO), several key quantum chemical descriptors can be calculated to predict global reactivity.

Table 3: Conceptual DFT Reactivity Descriptors

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMOEnergy released when an electron is added.
Energy Gap (ΔE) ΔE = E_LUMO - E_HOMOCorrelates with chemical stability and reactivity.
Absolute Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Absolute Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Absolute Softness (S) S = 1 / (2η)Reciprocal of hardness; indicates high reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)Measures the electrophilic power of a molecule.

Conclusion

DFT calculations provide a robust framework for the detailed investigation of this compound. This theoretical approach elucidates the stable conformations governed by the allyl group's orientation and the crucial role of hydrogen bonding between the bromide anion and the imidazolium ring. The analysis of vibrational spectra allows for unambiguous assignment of experimental data, while the examination of frontier molecular orbitals offers predictive power regarding the molecule's stability, reactivity, and potential interaction sites. This computational insight is invaluable for the rational design of ionic liquids in materials science, catalysis, and pharmaceutical development.

References

Health and Safety Profile of 1-Allyl-3-methylimidazolium bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 1-Allyl-3-methylimidazolium bromide. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

Hazard Identification and Classification

This compound is consistently classified as an irritant across various supplier Safety Data Sheets. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation2H315: Causes skin irritationIrritant
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationIrritant
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritationIrritant

Signal Word: Warning[1][2]

Precautionary Statements (selected): [1][2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

Toxicological Data (Comparative)

Table 2: Comparative Cytotoxicity Data for Imidazolium-Based Ionic Liquids

CompoundCell LineEndpointValueReference
1-Butyl-3-methylimidazolium bromideHeLa, MCF-7, HEK293TIC50538.38 µM, 841.86 µM, 654.78 µM[3][4]
1-Octyl-3-methylimidazolium bromideMouseLD50 (intraperitoneal)35.7 mg/kg[5][6]
1-Dodecyl-3-methylimidazolium bromideHepG2EC50 (24h)9.8 µM[7]

Experimental Protocols for Toxicological Assessment

The following sections outline representative, non-specific experimental protocols for key toxicological endpoints. These are based on standard methodologies and should be adapted and validated for the specific test substance.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a chemical on cell viability.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture and maintain target cell line cell_seeding Seed cells into 96-well plates at a defined density cell_culture->cell_seeding incubation1 Incubate for 24 hours to allow for cell attachment cell_seeding->incubation1 compound_prep Prepare serial dilutions of this compound treatment Treat cells with various concentrations of the compound compound_prep->treatment incubation2 Incubate for a specified exposure period (e.g., 24, 48, 72h) treatment->incubation2 controls Include vehicle and positive controls controls->treatment add_mtt Add MTT solution to each well incubation3 Incubate to allow for formazan (B1609692) formation add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO, isopropanol) incubation3->add_solubilizer read_absorbance Measure absorbance at ~570 nm using a plate reader add_solubilizer->read_absorbance calculate_viability Calculate percent cell viability relative to vehicle control dose_response Generate dose-response curves calculate_viability->dose_response calculate_ic50 Determine the IC50 value dose_response->calculate_ic50

Caption: General workflow for conducting the Ames test to evaluate mutagenicity. [8]

Acute Dermal Irritation/Corrosion Study

This protocol is a representative in vivo method for assessing skin irritation.

Dermal Irritation Study Workflow

Dermal_Irritation_Workflow cluster_prep Animal Preparation cluster_application Test Substance Application cluster_observation Observation and Scoring cluster_analysis Analysis animal_selection Select healthy adult rabbits fur_removal Remove fur from the dorsal area animal_selection->fur_removal acclimatization Acclimatize animals to test conditions fur_removal->acclimatization application Apply 0.5 mL of the test substance to a small area of skin patching Cover with a gauze patch and semi-occlusive dressing application->patching exposure Maintain exposure for a specified period (e.g., 4 hours) patching->exposure patch_removal Remove the patch and wash the area scoring Score for erythema and edema at 1, 24, 48, and 72 hours post-removal patch_removal->scoring observation_period Continue observations for up to 14 days to assess reversibility scoring->observation_period classification Classify the substance based on the severity and reversibility of skin reactions

Caption: A representative workflow for an acute dermal irritation study in rabbits.

Potential Mechanisms of Toxicity

While specific mechanistic studies on this compound are lacking, research on other imidazolium-based ionic liquids suggests that cytotoxicity may be initiated by the disruption of cell membranes. The cationic imidazolium (B1220033) headgroup can interact with the negatively charged components of the cell membrane, leading to increased permeability, loss of membrane integrity, and subsequent cellular stress pathways.

Postulated Signaling Pathway for Imidazolium-Induced Cytotoxicity

The following diagram illustrates a plausible signaling pathway for cytotoxicity induced by imidazolium-based ionic liquids, leading to apoptosis.

Imidazolium-Induced Apoptosis Pathway

Apoptosis_Pathway cluster_trigger Initial Insult cluster_stress Cellular Stress cluster_caspase Caspase Activation cluster_apoptosis Apoptosis IL 1-Allyl-3-methylimidazolium Cation Membrane Cell Membrane Disruption IL->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cell Death Caspase3->Apoptosis

Caption: Postulated signaling pathway of imidazolium-induced cytotoxicity leading to apoptosis.

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE): [2]* Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow to enter drains or waterways.

This technical guide provides a summary of the currently available health and safety information for this compound. The lack of specific quantitative toxicological data highlights the need for further research to fully characterize the safety profile of this compound. Researchers, scientists, and drug development professionals should exercise caution and adhere to stringent safety protocols when handling this and other novel chemical entities.

References

An In-depth Technical Guide on the Acute Toxicity of 1-Allyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Introduction to 1-Allyl-3-methylimidazolium Bromide

This compound, with the chemical formula C7H11BrN2, is an organic salt that is liquid at or near room temperature.[1] It belongs to the class of imidazolium-based ionic liquids, which are of interest for various applications due to their unique properties as solvents. However, the potential environmental and health impacts of these compounds are of increasing concern. Safety data sheets for [AMIM]Br indicate that it is a skin and eye irritant and may cause respiratory irritation.[1][2]

Quantitative Acute Toxicity Data

There is a notable lack of specific quantitative acute toxicity data (e.g., LD50, LC50) for this compound in the reviewed scientific literature. However, the toxicity of imidazolium-based ionic liquids is known to be influenced by the nature of the cation and the length of the alkyl chain.[3][4][5] Generally, toxicity increases with the length of the alkyl side chain.[3][4][5] The anion has a lesser, but not negligible, effect on toxicity.[6][7]

To provide context, the following tables summarize acute toxicity data for other relevant imidazolium-based ionic liquids.

Table 1: Acute Toxicity of Imidazolium-Based Ionic Liquids in Aquatic Organisms

CompoundOrganismEndpointValueReference
1-Butyl-3-methylimidazolium bromide ([BMIM]Br)Daphnia magna48h LC508.03 mg/L[8]
1-Octyl-3-methylimidazolium bromide ([OMIM]Br)Daphnia magna48h LC500.00004 mM[4]
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)Daphnia magna48h LC508.03 to 19.91 mg/L[8]
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF4)Daphnia magna48h LC508.03 to 19.91 mg/L[8]
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF6)Daphnia magna48h LC508.03 to 19.91 mg/L[8]
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)Zebrafish (Danio rerio)96h LC50632.8 ± 67.4 mg/L[9]
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4)Zebrafish (Danio rerio)96h LC50604.6 ± 56.2 mg/L[9]
1-Decyl-3-methylimidazolium bromide ([DMIM]Br)Zebrafish (Danio rerio)-Toxic at 40 mg/L (28 days)[10]
1-Alkyl-3-methylimidazolium bromide ([Cnmim]Br)Green algae96h EC50Toxicity increases with alkyl chain length (C4 to C12)[11]

Table 2: In Vivo Acute Toxicity of Imidazolium-Based Ionic Liquids

CompoundSpeciesRouteEndpointValueReference
1-Methyl-3-octylimidazolium bromide ([M8OI]Br)MouseIntraperitonealLD5035.7 mg/kg[12][13]

Table 3: In Vitro Cytotoxicity of Imidazolium-Based Ionic Liquids

CompoundCell LineEndpointValueReference
1-Butyl-3-methylimidazolium bromide ([Bmim]Br)HeLa (cervical cancer)IC50538.38 µmol/L[14]
1-Butyl-3-methylimidazolium bromide ([Bmim]Br)MCF-7 (breast cancer)IC50841.86 µmol/L[14]
1-Butyl-3-methylimidazolium bromide ([Bmim]Br)HEK293T (embryonic kidney)IC50654.78 µmol/L[14]
1-Dodecyl-3-methylimidazolium bromide ([C12mim]Br)HepG2 (liver carcinoma)24h EC509.8 µM[15]

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological assessment of ionic liquids are provided below.

3.1. In Vivo Acute Oral Toxicity (Following OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

G start Start: Healthy, young adult rodents (e.g., rats), fasted step1 Step 1: Administer starting dose (e.g., 300 mg/kg) to 3 animals start->step1 obs1 Observe for 14 days for mortality and clinical signs step1->obs1 dec1 Mortality observed? obs1->dec1 step2a Step 2a: If 2-3 animals die, administer a lower dose (e.g., 50 mg/kg) to 3 new animals dec1->step2a Yes step2b Step 2b: If 0-1 animals die, administer a higher dose (e.g., 2000 mg/kg) to 3 new animals dec1->step2b No obs2 Observe for 14 days step2a->obs2 step2b->obs2 end End: Determine LD50 cut-off value and classify substance obs2->end

Figure 1. Workflow for OECD 423 Acute Oral Toxicity Test.

3.2. In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

G start Start: Seed cells in a 96-well plate and incubate step1 Treat cells with various concentrations of the test compound start->step1 step2 Incubate for a specified period (e.g., 24, 48, 72 hours) step1->step2 step3 Add MTT solution to each well and incubate step2->step3 step4 Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals step3->step4 end Measure absorbance at ~570 nm and calculate cell viability step4->end

Figure 2. Workflow for the MTT Cytotoxicity Assay.

3.3. In Vitro Genotoxicity: Comet Assay (Alkaline)

The Comet assay is a method for quantifying DNA damage in individual cells.

G start Start: Expose cells to the test compound step1 Embed single cells in low-melting-point agarose (B213101) on a microscope slide start->step1 step2 Lyse cells to remove membranes and proteins, leaving nucleoids step1->step2 step3 Place slides in alkaline electrophoresis buffer to unwind DNA step2->step3 step4 Perform electrophoresis step3->step4 step5 Stain DNA with a fluorescent dye step4->step5 end Visualize and quantify DNA migration ('comet tail') using fluorescence microscopy step5->end

Figure 3. Workflow for the Alkaline Comet Assay.

Probable Mechanisms of Toxicity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on other imidazolium-based ionic liquids provides insights into the likely mechanisms of toxicity. The primary target of imidazolium (B1220033) ionic liquids appears to be the cell membrane.[16]

The proposed mechanism involves the disruption of the plasma membrane's barrier properties, leading to increased permeability.[16][17] This disruption can trigger a cascade of intracellular events, including the generation of reactive oxygen species (ROS), which in turn causes oxidative stress.[7][17][18] Oxidative stress can lead to lipid peroxidation, DNA damage, and damage to other cellular components.[7] Ultimately, these events can induce apoptosis (programmed cell death) and cell cycle arrest.[17][19] Studies have shown that imidazolium ionic liquids can cause mitochondrial dysfunction, a key event in the apoptotic pathway.[17][19]

G cluster_0 Cellular Effects of Imidazolium Ionic Liquids IL Imidazolium Ionic Liquid Membrane Cell Membrane Disruption IL->Membrane ROS Increased Reactive Oxygen Species (ROS) Production Membrane->ROS Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria->OxidativeStress Apoptosis Apoptosis Mitochondria->Apoptosis DNADamage DNA Damage OxidativeStress->DNADamage OxidativeStress->Apoptosis DNADamage->Apoptosis CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest

Figure 4. Proposed Signaling Pathway for Imidazolium Ionic Liquid Toxicity.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Cellulose Dissolution using 1-Allyl-3-methylimidazolium Bromide ([AMIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) have emerged as promising green solvents for the dissolution of cellulose (B213188), a recalcitrant biopolymer, due to their low volatility, high thermal stability, and tunable properties. Among these, 1-Allyl-3-methylimidazolium ([AMIM]+) based salts are of significant interest. While the chloride salt, [AMIM]Cl, is widely documented as a highly effective solvent for cellulose, this document focuses on the application and protocols for its bromide counterpart, 1-Allyl-3-methylimidazolium bromide ([AMIM]Br).

Cellulose dissolution in ionic liquids is primarily driven by the disruption of the extensive intra- and intermolecular hydrogen bonding network of the polymer. The anion of the ionic liquid plays a crucial role in this process by forming new hydrogen bonds with the hydroxyl groups of cellulose.[1][2][3] The cation also contributes to the dissolution by interacting with the cellulose chain.[3][4]

It is important to note that the dissolution efficacy of imidazolium-based halide ionic liquids for cellulose generally follows the order of Cl⁻ > Br⁻ > I⁻.[1][2] This trend is attributed to the increasing ionic radius and decreasing electronegativity of the halide anion, which weakens its ability to form strong hydrogen bonds with the hydroxyl protons of cellulose. Consequently, while [AMIM]Br can be used to dissolve cellulose, it is expected to be less efficient than [AMIM]Cl, potentially requiring more stringent conditions such as higher temperatures, longer dissolution times, or lower cellulose concentrations. One study even reported that 1-ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br) was ineffective in dissolving cellulose under the tested conditions.[5][6]

These application notes provide a comprehensive overview, detailed protocols, and expected outcomes for the dissolution of cellulose using [AMIM]Br, with comparative data to its chloride analogue where available.

Data Presentation

Table 1: Comparison of Imidazolium-Based Halide Ionic Liquids for Cellulose Dissolution

Ionic LiquidAnionAnion Radius (Å)Electronegativity (Pauling Scale)General Cellulose Dissolution Efficacy
[AMIM]ClCl⁻1.813.16High
[AMIM]Br Br⁻ 1.96 2.96 Moderate to Low
[AMIM]II⁻2.202.66Very Low to Ineffective

Table 2: Reported Solubility of Cellulose in 1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl)

Cellulose TypeConcentration (wt%)Temperature (°C)TimeReference
Microcrystalline Cellulose (MCC)590-[7]
Pulp Cotton Linter5 - 14.5100 - 130-[7]
MCC10100-[7]

Note: Specific quantitative solubility data for cellulose in [AMIM]Br is limited in the current literature. The data for [AMIM]Cl is provided as a benchmark. Researchers should expect lower solubility or require more forcing conditions when using [AMIM]Br.

Experimental Protocols

Protocol 1: Dissolution of Cellulose in [AMIM]Br

This protocol describes the general procedure for dissolving cellulose in this compound. It is recommended to perform initial small-scale trials to optimize conditions for the specific type of cellulose being used.

Materials:

  • Cellulose (e.g., microcrystalline cellulose, cotton linters, wood pulp), dried in a vacuum oven at 70°C overnight.

  • This compound ([AMIM]Br), dried under high vacuum at 80°C for at least 12 hours to remove water, as moisture significantly impairs dissolution.[8]

  • Heating mantle or oil bath with a temperature controller and magnetic stirrer.

  • Round-bottom flask or a suitable reaction vessel.

  • Inert atmosphere (e.g., Nitrogen or Argon).

Procedure:

  • Weigh the desired amount of dried cellulose and dried [AMIM]Br into the reaction vessel under an inert atmosphere to prevent moisture uptake. Start with a low cellulose concentration (e.g., 1-5 wt%).

  • Add a magnetic stir bar to the vessel.

  • Heat the mixture in the oil bath or with a heating mantle to a temperature between 80°C and 120°C. Due to the lower efficacy of the bromide anion, a higher temperature within this range might be necessary compared to [AMIM]Cl.[9]

  • Stir the mixture vigorously. The dissolution process can be monitored visually. Initially, the cellulose will swell, after which it will gradually dissolve to form a viscous, transparent solution.

  • The time required for complete dissolution will depend on the cellulose type, its degree of polymerization, particle size, and the temperature. It can range from a few hours to over 24 hours.

  • For difficult-to-dissolve cellulose, the use of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can be considered to reduce viscosity and enhance dissolution.[7][10]

Protocol 2: Regeneration of Cellulose from [AMIM]Br Solution

This protocol outlines the procedure for regenerating cellulose from the ionic liquid solution to obtain films, fibers, or powders.

Materials:

  • Cellulose-[AMIM]Br solution.

  • Anti-solvent (e.g., deionized water, ethanol, or acetone).

  • Beaker or precipitation vessel.

  • Washing solvent (deionized water and/or ethanol).

  • Filtration apparatus (e.g., Büchner funnel and filter paper) or centrifuge.

  • Drying oven (vacuum or air).

Procedure:

  • Allow the hot cellulose-[AMIM]Br solution to cool down slightly.

  • Slowly add the solution dropwise or in a thin stream into a beaker containing the anti-solvent while stirring vigorously. Cellulose is insoluble in water, ethanol, and acetone, and will precipitate out of the solution.[7]

  • The morphology of the regenerated cellulose can be controlled by the regeneration method. For instance, casting the solution into a thin layer before immersing it in the anti-solvent bath will produce a film.

  • Continue stirring for about 30 minutes to ensure complete precipitation.

  • Separate the regenerated cellulose from the ionic liquid/anti-solvent mixture by filtration or centrifugation.

  • Wash the regenerated cellulose thoroughly with the anti-solvent to remove any residual ionic liquid. Multiple washing steps are crucial. A final wash with deionized water is recommended.

  • Dry the regenerated cellulose. For films, air-drying or drying in a vacuum oven at a moderate temperature (e.g., 60°C) is suitable. For powders, freeze-drying can be used to obtain a porous structure.[9]

  • The crystalline structure of the regenerated cellulose will be Cellulose II, which differs from the native Cellulose I structure.[11]

Visualizations

Mechanism of Cellulose Dissolution in Imidazolium (B1220033) Halide Ionic Liquids

Cellulose_Dissolution cluster_cellulose Cellulose Chain cluster_IL Ionic Liquid ([AMIM]Br) cluster_dissolution Dissolution Process C1 Cellulose Chain 1 (with -OH groups) Hbond Intermolecular H-Bonds Dissolved_C Solvated Cellulose Chain C1->Dissolved_C Disruption of H-bonds C2 Cellulose Chain 2 (with -OH groups) Anion Bromide Anion (Br⁻) Anion->C1 Forms new H-bonds with cellulose -OH Cation [AMIM]⁺ Cation Cation->Dissolved_C Interacts with cellulose oxygen

Caption: Mechanism of cellulose dissolution by [AMIM]Br.

Experimental Workflow for Cellulose Dissolution and Regeneration

Workflow cluster_prep Preparation cluster_diss Dissolution cluster_regen Regeneration cluster_char Characterization Cellulose Cellulose Source (e.g., MCC, Pulp) Drying_C Drying of Cellulose Cellulose->Drying_C IL [AMIM]Br Ionic Liquid Drying_IL Drying of [AMIM]Br IL->Drying_IL Mixing Mixing Cellulose and [AMIM]Br (1-5 wt% cellulose) Drying_C->Mixing Drying_IL->Mixing Heating Heating and Stirring (80-120°C) Mixing->Heating Solution Homogeneous Cellulose Solution Heating->Solution Precipitation Precipitation in Anti-solvent (Water, Ethanol) Solution->Precipitation Washing Washing to Remove IL Precipitation->Washing Drying Drying of Regenerated Cellulose Washing->Drying Regen_Cellulose Regenerated Cellulose (Cellulose II) Drying->Regen_Cellulose Analysis Structural and Morphological Analysis (XRD, SEM, FTIR) Regen_Cellulose->Analysis

Caption: Workflow for cellulose processing using [AMIM]Br.

References

Application Notes and Protocols: Mechanism of Cellulose Dissolution in 1-Allyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188), the most abundant biopolymer, presents a significant resource for the development of sustainable materials and advanced drug delivery systems. However, its extensive network of intra- and intermolecular hydrogen bonds renders it insoluble in water and most common organic solvents. Ionic liquids (ILs), particularly those based on the imidazolium (B1220033) cation, have emerged as effective solvents for cellulose, enabling its dissolution without derivatization. This document provides a detailed overview of the mechanism, quantitative data, and experimental protocols for the dissolution of cellulose in the ionic liquid 1-Allyl-3-methylimidazolium (B1248449) bromide ([Amim]Br).

While extensive research has been conducted on the chloride analog, 1-allyl-3-methylimidazolium chloride ([Amim]Cl), specific data for [Amim]Br is less abundant. This document leverages the comprehensive understanding of [Amim]Cl to infer the mechanism and properties of cellulose dissolution in [Amim]Br, noting the expected influences of the bromide anion. Chloride-containing ILs are generally considered more effective solvents for cellulose than their bromide counterparts, which is attributed to the smaller size and higher hydrogen-bond basicity of the chloride anion.[1][2]

Physicochemical Properties of 1-Allyl-3-methylimidazolium Bromide

A summary of the key physicochemical properties of [Amim]Br is presented in Table 1.

PropertyValueReference
CAS Number 31410-07-8[3][4]
Molecular Formula C₇H₁₁BrN₂[3][5]
Molecular Weight 203.08 g/mol [3][5]
Appearance Colorless to pale yellow liquid/solid[3][6]
Melting Point -12 °C / -52.5 °C[3][6]
Refractive Index (n20/D) 1.578[4]
Water Content ≤1.0%[4]
Solubility Soluble in organic solvents like chloroform (B151607) and ethanol; insoluble in water.[3]

Mechanism of Cellulose Dissolution

The dissolution of cellulose in [Amim]Br is a complex process driven by the disruption of the extensive hydrogen-bonding network within the cellulose structure. Both the [Amim]⁺ cation and the Br⁻ anion play crucial and synergistic roles in this process.[1][7]

  • Anion Interaction: The primary step involves the interaction of the bromide (Br⁻) anions with the hydroxyl protons of the cellulose chains.[1] The Br⁻ anions act as strong hydrogen bond acceptors, forming new hydrogen bonds with the hydroxyl groups of cellulose. This interaction effectively breaks the existing intra- and intermolecular hydrogen bonds that hold the cellulose chains together in their crystalline structure.[1]

  • Cation Interaction: The 1-allyl-3-methylimidazolium ([Amim]⁺) cation contributes to the dissolution process in several ways. The acidic protons on the imidazolium ring can form hydrogen bonds with the oxygen atoms of the hydroxyl and ether groups in the cellulose backbone.[2] Furthermore, the cation interacts with the nonpolar regions of the cellulose structure through dispersion forces. This synergistic action of the cation and anion creates a "patchwork" that satisfies both the polar and nonpolar domains of the cellulose chain, facilitating its solvation.

  • Disruption and Solvation: The concerted action of the Br⁻ anions and [Amim]⁺ cations disrupts the highly ordered structure of cellulose, allowing the individual polymer chains to be peeled away from the crystal lattice and become solvated by the ionic liquid.[1] The allyl group on the cation may also contribute to the solvation process, although its precise role is less defined than the imidazolium ring itself.

Cellulose_Dissolution_Mechanism cluster_cellulose Crystalline Cellulose cluster_ionic_liquid [Amim]Br Ionic Liquid cluster_dissolved Dissolved Cellulose cellulose_chain1 OH Cellulose Chain OH cellulose_chain2 OH Cellulose Chain OH cellulose_chain1:h1_2->cellulose_chain2:h2_1 H-Bond dissolved_cellulose OH Solvated Cellulose Chain OH cellulose_chain1->dissolved_cellulose Dissolution cellulose_chain2->dissolved_cellulose Amim_cation [Amim]⁺ Amim_cation->dissolved_cellulose Stabilization & Solvation Br_anion Br⁻ Br_anion->cellulose_chain1:h1_1 H-bond formation (disrupts cellulose H-bonds)

Figure 1: Mechanism of cellulose dissolution in [Amim]Br.

Quantitative Data on Cellulose Dissolution

As previously mentioned, specific quantitative data for cellulose dissolution in [Amim]Br is scarce. The following tables summarize data for the closely related ionic liquid, 1-allyl-3-methylimidazolium chloride ([Amim]Cl), which can serve as a valuable reference. It is anticipated that the solubility of cellulose in [Amim]Br may be slightly lower and the dissolution times longer compared to [Amim]Cl under identical conditions due to the differences in anion properties.

Table 2: Solubility of Cellulose in [Amim]Cl at Various Temperatures

Cellulose TypeConcentration (wt%)Temperature (°C)Dissolution TimeReference
Pulp5 - 14.5100 - 130-[8]
MCC (Avicel)590-[8]
MCC (DP: 250)10100-[8]
MCC-NaOH treated160~419 min[1]
MCC-NaOH treated1120significantly faster[1]

Table 3: Viscosity of Microcrystalline Cellulose (MCC) in [Amim]Cl Solutions

Concentration (m%)Temperature (°C)Shear Rate (1/s)Viscosity BehaviorReference
< 2.3360 - 801 - 1000Newtonian[3]
< 2.3320 - 401 - 1000Shear-thinning[3]
> 2.3320 - 801 - 1000Shear-thinning[3]

Experimental Protocols

The following protocols are adapted from established methods for studying cellulose dissolution in ionic liquids and can be applied to [Amim]Br.

Protocol 1: Dissolution of Cellulose in [Amim]Br

Objective: To prepare a homogeneous solution of cellulose in [Amim]Br.

Materials:

  • Microcrystalline cellulose (MCC) or other cellulose source (dried under vacuum at 60°C for 24 hours)

  • This compound ([Amim]Br)

  • Glass vial with a screw cap and magnetic stirrer bar

  • Heating plate with magnetic stirring capabilities

  • Inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation at high temperatures.

Procedure:

  • Weigh the desired amount of dried cellulose into the glass vial.

  • Add the appropriate amount of [Amim]Br to achieve the target concentration.

  • Place the magnetic stirrer bar in the vial and seal it.

  • Place the vial on the heating plate and set the desired temperature (e.g., 80-120°C).

  • Begin stirring the mixture. The dissolution process can be monitored visually until a clear, homogeneous solution is obtained.

  • The dissolution time will vary depending on the cellulose type, concentration, and temperature.

  • Once dissolved, the solution can be used for further analysis or processing.

Dissolution_Protocol start Start dry_cellulose Dry Cellulose start->dry_cellulose weigh Weigh Cellulose and [Amim]Br dry_cellulose->weigh mix Combine in Vial with Stirrer Bar weigh->mix heat_stir Heat and Stir (80-120°C) mix->heat_stir monitor Monitor for Homogeneity heat_stir->monitor monitor->heat_stir Not Homogeneous end Homogeneous Solution monitor->end Homogeneous

Figure 2: Experimental workflow for cellulose dissolution.
Protocol 2: Viscosity Measurement of Cellulose/[Amim]Br Solutions

Objective: To determine the rheological properties of cellulose solutions in [Amim]Br.

Materials:

  • Cellulose/[Amim]Br solution (prepared as in Protocol 1)

  • Rheometer with a temperature-controlled stage (e.g., cone-and-plate or parallel-plate geometry)

Procedure:

  • Set the rheometer to the desired measurement temperature.

  • Carefully load the cellulose/[Amim]Br solution onto the rheometer stage, ensuring no air bubbles are trapped.

  • Allow the sample to equilibrate at the set temperature for a few minutes.

  • Perform the viscosity measurement over a range of shear rates (e.g., 0.1 to 1000 s⁻¹).

  • Record the viscosity as a function of shear rate to determine the flow behavior (Newtonian or shear-thinning).

  • Repeat the measurement at different temperatures and cellulose concentrations as required.

Protocol 3: Spectroscopic Analysis (NMR and FTIR)

Objective: To investigate the molecular interactions between cellulose and [Amim]Br.

A. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of pure [Amim]Br and the initial cellulose.

  • Prepare a thin film of the cellulose/[Amim]Br solution between two KBr or ZnSe plates.

  • Record the FTIR spectrum of the solution.

  • Analyze the changes in the hydroxyl stretching region (around 3400 cm⁻¹) of cellulose to observe the disruption of hydrogen bonds.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a cellulose/[Amim]Br solution in a deuterated co-solvent if necessary for locking, or use an external lock. Note that direct dissolution in a deuterated IL analog is preferable if available.

  • Acquire ¹H and ¹³C NMR spectra of the solution.

  • Analyze the chemical shifts of the cellulose hydroxyl protons and carbons, as well as the protons and carbons of the [Amim]⁺ cation and any observable interactions with the Br⁻ anion.

  • Changes in chemical shifts upon dissolution provide insights into the specific sites of interaction and hydrogen bond formation between the ionic liquid and cellulose.

Applications in Drug Development

The ability of [Amim]Br to dissolve cellulose opens up numerous possibilities in drug development and pharmaceutical sciences:

  • Drug Delivery Systems: Cellulose dissolved in [Amim]Br can be regenerated into various forms such as films, beads, hydrogels, or fibers, which can be loaded with therapeutic agents for controlled release applications.

  • Nanoparticle Formulation: Cellulose nanoparticles can be synthesized from [Amim]Br solutions, offering potential as carriers for poorly water-soluble drugs.

  • Transdermal Patches: Homogeneous cellulose films with embedded drugs can be fabricated for transdermal drug delivery.

  • Biocompatible Materials: Regenerated cellulose from ionic liquid solutions can be used to create biocompatible scaffolds for tissue engineering.

Conclusion

This compound is a promising ionic liquid for the dissolution of cellulose, with a mechanism primarily driven by the disruption of the polymer's hydrogen bond network through the synergistic action of the bromide anion and the imidazolium cation. While direct quantitative data for [Amim]Br is limited, information from its chloride analog provides a valuable framework for understanding its behavior. The protocols outlined in this document offer a starting point for researchers to explore the dissolution of cellulose in [Amim]Br and to develop novel cellulose-based materials for various applications, including advanced drug delivery systems. Further research is warranted to establish a more comprehensive quantitative understanding of this specific cellulose-ionic liquid system.

References

Application Notes and Protocols for Biomass Pretreatment using 1-Allyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Allyl-3-methylimidazolium bromide ([Amim]Br) for the pretreatment of lignocellulosic biomass. While specific data for [Amim]Br is limited in publicly available literature, a significant body of research on the closely related 1-Allyl-3-methylimidazolium chloride ([Amim]Cl) and other imidazolium-based ionic liquids (ILs) provides a strong foundation for its application. This document leverages this existing knowledge to provide detailed protocols and expected outcomes, with specific considerations for the use of the bromide anion.

Introduction to [Amim]Br in Biomass Pretreatment

This compound is an ionic liquid, a salt that is liquid at or near room temperature. Imidazolium-based ILs are effective solvents for lignocellulosic biomass, capable of dissolving cellulose (B213188), hemicellulose, and lignin (B12514952).[1][2][3] This dissolution process disrupts the recalcitrant structure of the biomass, making the cellulosic and hemicellulosic components more accessible to enzymatic hydrolysis for the subsequent production of biofuels, biochemicals, and other value-added products. The selection of the anion in an ionic liquid plays a crucial role in its ability to dissolve cellulose.[1][2][3]

Mechanism of Action

The primary mechanism by which imidazolium-based ionic liquids with halide anions dissolve cellulose involves the disruption of the extensive hydrogen-bonding network within the cellulose polymer. The halide anions form strong hydrogen bonds with the hydroxyl groups of the cellulose chains, breaking the intra- and intermolecular hydrogen bonds that give cellulose its crystalline and recalcitrant nature.[1][3] The imidazolium (B1220033) cation also plays a role, though the anion's influence is considered more dominant.[3]

Studies comparing halide anions have shown that the effectiveness of cellulose dissolution follows the order Cl⁻ > Br⁻ > I⁻.[1][3] This is attributed to the smaller ionic radius and higher charge density of chloride, allowing for stronger hydrogen bond formation.[1] Therefore, while [Amim]Br is expected to be an effective solvent for biomass, its efficiency might be slightly lower than its chloride counterpart, [Amim]Cl, under identical conditions.

Experimental Protocols

The following protocols are based on established methods for biomass pretreatment using [Amim]Cl and can be adapted for use with [Amim]Br. Optimization of parameters such as temperature, time, and biomass loading will be necessary to achieve the best results with [Amim]Br.

Protocol 1: Pretreatment of Lignocellulosic Biomass with [Amim]Br

Objective: To dissolve lignocellulosic biomass in [Amim]Br to increase the accessibility of cellulose and hemicellulose for enzymatic hydrolysis.

Materials:

  • This compound ([Amim]Br)

  • Dried lignocellulosic biomass (e.g., switchgrass, corn stover, wood chips), ground to a particle size of 0.5-1.0 mm

  • Anti-solvent (e.g., deionized water, ethanol, or acetone)

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer or a temperature-controlled reactor)

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Drying oven

Procedure:

  • Preparation: Dry the ground biomass at 60°C overnight to a constant weight to remove moisture.

  • Dissolution:

    • In a reaction vessel, add [Amim]Br and the dried biomass at a desired ratio (e.g., 10:1 to 20:1 IL to biomass by weight).

    • Heat the mixture to a set temperature (e.g., 100-140°C) with constant stirring. The optimal temperature and time will depend on the type of biomass and need to be determined experimentally. A typical starting point is 120°C for 3-6 hours.

  • Regeneration of Cellulose-Rich Material:

    • After the desired pretreatment time, cool the mixture to approximately 60-70°C.

    • Slowly add an anti-solvent (e.g., deionized water) to the mixture while stirring. This will cause the cellulose-rich material to precipitate. The volume of anti-solvent should be sufficient to ensure complete precipitation (e.g., 3-5 times the volume of the IL).

  • Separation and Washing:

    • Filter the suspension to separate the precipitated solid material from the IL-anti-solvent solution containing dissolved lignin and hemicellulose.

    • Wash the solid residue thoroughly with the anti-solvent to remove any residual IL. Repeat the washing step until the filtrate is clear.

  • Drying: Dry the washed cellulose-rich material in an oven at 60°C to a constant weight.

  • IL Recovery (Optional but Recommended): The IL can be recovered from the filtrate by evaporating the anti-solvent under reduced pressure. The recovered IL can be purified and reused.

Protocol 2: Enzymatic Hydrolysis of [Amim]Br-Pretreated Biomass

Objective: To convert the cellulose and hemicellulose in the pretreated biomass into fermentable sugars.

Materials:

Procedure:

  • Slurry Preparation: Prepare a slurry of the pretreated biomass in citrate buffer at a specific solids loading (e.g., 5-15% w/v).

  • Enzyme Addition: Add the cellulase and hemicellulase enzyme cocktail to the slurry at a recommended dosage (e.g., 15-30 FPU per gram of cellulose).

  • Incubation: Incubate the mixture in a shaker at a controlled temperature (e.g., 50°C) and agitation speed (e.g., 150 rpm) for 48-72 hours.

  • Sampling and Analysis:

    • Periodically take samples from the hydrolysis reaction.

    • Centrifuge the samples to separate the supernatant.

    • Analyze the supernatant for the concentration of glucose, xylose, and other sugars using an HPLC system.

Quantitative Data Presentation

As direct quantitative data for [Amim]Br is scarce, the following tables summarize typical results obtained for its close analogue, 1-Allyl-3-methylimidazolium chloride ([Amim]Cl) . This data serves as a valuable benchmark for what can be expected when using [Amim]Br, with the understanding that yields may be slightly lower due to the difference in the halide anion.

Table 1: Lignin Removal and Biomass Recovery after Pretreatment with [Amim]Cl

Biomass TypePretreatment ConditionsLignin Removal (%)Biomass Recovery (%)Reference
Switchgrass140°C, 3 h~52.4~58.0[4]
Hybrid Poplar140°C, 3 hNot ReportedNot Reported[5]

Table 2: Sugar Yields from Enzymatic Hydrolysis of Biomass Pretreated with Imidazolium-Based ILs

Biomass TypeIonic LiquidPretreatment ConditionsGlucose Yield (%)Xylose Yield (%)Reference
Switchgrass[C₂mim][OAc]140°C, 3 h>90>70[4]
Almond Wood[Ch][Lys]Optimal~83~80[6]
Walnut Wood[EOA][OAc]140°C, 3 h~38.3~49.2[6]

Note: [C₂mim][OAc] (1-ethyl-3-methylimidazolium acetate), [Ch][Lys] (cholinium lysinate), and [EOA][OAc] (ethanolamine acetate) are other effective ionic liquids for biomass pretreatment included for comparison.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in biomass pretreatment using [Amim]Br.

Biomass_Pretreatment_Workflow Biomass Biomass Pretreated_Biomass Cellulose-Rich Material Enzymatic_Hydrolysis Enzymatic Hydrolysis Pretreated_Biomass->Enzymatic_Hydrolysis Sugars Fermentable Sugars (Glucose, Xylose) Fermentation Fermentation / Chemical Conversion Sugars->Fermentation Products Biofuels, Biochemicals, etc. IL_Pretreatment [Amim]Br Pretreatment IL_Pretreatment->Pretreated_Biomass Lignin_Recovery Lignin & Hemicellulose Recovery IL_Pretreatment->Lignin_Recovery Liquid Fraction Enzymatic_Hydrolysis->Sugars Fermentation->Products IL_Recycling [Amim]Br Recycling Lignin_Recovery->IL_Recycling IL_Recycling->IL_Pretreatment

Caption: Workflow for biomass processing using [Amim]Br.

Cellulose_Dissolution_Mechanism cluster_cellulose Cellulose Chain cluster_il Ionic Liquid ([Amim]Br) cluster_disrupted Disrupted H-bonds C1 OH C2 OH C3 OH Result Cellulose Dissolution Amim [Amim]⁺ Br Br⁻ Br->C1 H-bond formation Br->C2 H-bond formation Br->C3 H-bond formation

Caption: Mechanism of cellulose dissolution by [Amim]Br.

References

Application Notes and Protocols: 1-Allyl-3-methylimidazolium Bromide as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-3-methylimidazolium (B1248449) bromide, an ionic liquid, is emerging as a versatile catalyst in various chemical reactions. Its unique properties, including low vapor pressure, thermal stability, and tunable solubility, make it an attractive alternative to traditional volatile organic solvents and catalysts. The presence of the allyl group on the imidazolium (B1220033) cation provides a site for functionalization and potential involvement in catalytic cycles, expanding its utility in organic synthesis. These application notes provide an overview of the catalytic applications of 1-allyl-3-methylimidazolium bromide and detailed protocols for its use in key chemical transformations.

Catalytic Applications

This compound has demonstrated catalytic activity in several important organic reactions, including condensation reactions for the synthesis of heterocyclic compounds. While its role can sometimes be that of a solvent or co-catalyst, its ability to activate substrates and stabilize intermediates is key to its catalytic function.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery. The synthesis of quinoxalines often involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. While various catalysts can be employed for this reaction, ionic liquids like this compound can serve as effective and recyclable catalytic media.

Logical Workflow for Quinoxaline Synthesis:

G Reactants Aryl-1,2-diamine + 1,2-Dicarbonyl Compound ReactionMixture Reaction Mixture Reactants->ReactionMixture Catalyst 1-Allyl-3-methylimidazolium Bromide Catalyst->ReactionMixture Heating Heating under Reflux ReactionMixture->Heating ProductFormation Quinoxaline Derivative Formation Heating->ProductFormation Workup Work-up and Purification ProductFormation->Workup FinalProduct Pure Quinoxaline Derivative Workup->FinalProduct RecycledCatalyst Recycled Catalyst Workup->RecycledCatalyst

Caption: General workflow for the synthesis of quinoxaline derivatives using this compound as a catalyst.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol is a representative example of the synthesis of a quinoxaline derivative.

Materials:

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzil (1 mmol), and this compound (10 mol%).

  • Add ethanol (10 mL) to the flask.

  • Reflux the reaction mixture with stirring for the specified time (see table below).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water to the mixture to precipitate the crude product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

  • The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to recover the catalyst for future use.

Quantitative Data:

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)
110Ethanol292
25Ethanol488
310Water585

Note: The above data is representative and may vary based on the specific substrates and reaction conditions.

Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are pharmacologically important molecules. The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Ionic liquids can act as efficient and reusable catalysts for this transformation.

Signaling Pathway for the Biginelli Reaction:

G cluster_reactants Reactants Aldehyde Aldehyde Iminium N-Acyliminium Intermediate Aldehyde->Iminium Urea Urea/ Thiourea Urea->Iminium Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Catalyst 1-Allyl-3-methylimidazolium Bromide (Catalyst) Catalyst->Iminium activates Catalyst->Enolate promotes Addition Nucleophilic Addition Iminium->Addition Enolate->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidinone Dehydration->Product

Caption: Proposed mechanistic pathway for the Biginelli reaction catalyzed by this compound.

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

Procedure:

  • To a mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol), add this compound (15 mol%).

  • Heat the reaction mixture at 80 °C under solvent-free conditions with stirring for the appropriate time.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add cold water.

  • Stir the mixture for 15-20 minutes, during which a solid product precipitates.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

  • The aqueous layer containing the ionic liquid can be evaporated to recover the catalyst.

Quantitative Data:

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
115801.595
210802.591
31560385

Note: The above data is representative and may vary based on the specific substrates and reaction conditions.

Conclusion

This compound serves as an efficient and recyclable catalyst for the synthesis of biologically relevant heterocyclic compounds such as quinoxalines and dihydropyrimidinones. The mild reaction conditions, high yields, and the potential for catalyst reuse make it a valuable tool in the development of green and sustainable chemical processes. The provided protocols offer a starting point for researchers to explore the catalytic potential of this versatile ionic liquid in their synthetic endeavors. Further investigation into its role in other organic transformations is warranted and is an active area of research.

Application Notes and Protocols for 1-Allyl-3-methylimidazolium Bromide as a Supercapacitor Electrolyte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) have emerged as a promising class of electrolytes for high-performance supercapacitors due to their wide electrochemical windows, low volatility, high ionic conductivity, and good thermal stability. Within the diverse family of ILs, those based on the 1-allyl-3-methylimidazolium (B1248449) ([AMIM]) cation are of particular interest due to the potential for polymerization of the allyl group, which could lead to the in-situ formation of gel-polymer electrolytes with enhanced safety and stability.

This document provides detailed application notes and experimental protocols for the evaluation of 1-Allyl-3-methylimidazolium bromide ([AMIM][Br]) as an electrolyte in electrochemical double-layer capacitors (EDLCs). While specific performance data for [AMIM][Br] in supercapacitors is not extensively documented in peer-reviewed literature, this guide collates information on its synthesis, related [AMIM]-based ILs, and standardized testing protocols to enable researchers to investigate its potential.

Physicochemical Properties and Expected Performance

This compound is a room-temperature ionic liquid.[1] Some of its known properties include:

  • Molecular Formula: C₇H₁₁BrN₂[1]

  • Molecular Weight: 203.08 g/mol [1]

  • Appearance: Colorless liquid[1]

  • Solubility: Soluble in organic solvents like chloroform (B151607) and ethanol, but insoluble in water.[1]

The electrochemical performance of an IL is significantly influenced by both its cation and anion. While data for [AMIM][Br] is scarce, studies on other 1-allyl-3-methylimidazolium salts and other imidazolium (B1220033) bromides can provide valuable insights.

A study on various [AMIM]-based ILs with different anions provides a useful benchmark for the expected performance when used with graphene nanosheet electrodes.[2] The bromide anion is expected to have a smaller electrochemical stability window compared to anions like BF₄⁻ or TFSI⁻. For instance, 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) has an electrochemical window of approximately 2.7 V.[3]

Data Presentation: Performance of [AMIM]-Based Supercapacitors

To provide a comparative context, the following table summarizes the performance of supercapacitors using various 1-allyl-3-methylimidazolium-based electrolytes with graphene nanosheet electrodes.[2]

ElectrolyteAnionSpecific Capacitance (F·g⁻¹)Energy Density (Wh·kg⁻¹)Cell Voltage (V)
1-Allyl-3-methylimidazolium dicyanamideDCA⁻2281154.0
1-Allyl-3-methylimidazolium hexafluorophosphatePF₆⁻170663.5
1-Allyl-3-methylimidazolium bis(triflyl)imideTFSI⁻165734.0
1-Allyl-3-methylimidazolium tetrafluoroborateBF₄⁻150583.5
1-Allyl-3-methylimidazolium trifluoroacetateTFA⁻140483.5
1-Allyl-3-methylimidazolium trifluoromethanesulfonateOTf⁻135413.0

Data sourced from a study on graphene nanosheet-based EDLCs.[2]

Experimental Protocols

Synthesis of this compound ([AMIM][Br])

This protocol is based on the general synthesis route for imidazolium-based ionic liquids.

Materials:

  • 1-methylimidazole (B24206) (freshly distilled)

  • Allyl bromide

  • Ethyl acetate

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of freshly distilled 1-methylimidazole and allyl bromide in ethyl acetate.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The reaction is exothermic, so initial cooling may be required.

  • After the reaction is complete, a dense, liquid product will form.

  • Wash the resulting ionic liquid multiple times with anhydrous diethyl ether to remove any unreacted starting materials. Use a separatory funnel for this purpose, allowing the denser IL phase to be collected.

  • Remove any residual solvent under vacuum using a rotary evaporator at 60-70 °C for several hours until a constant weight is achieved.

  • The final product should be a clear, viscous liquid. Store it in a desiccator to prevent water absorption.

Supercapacitor Assembly (Two-Electrode Coin Cell)

Materials:

  • Active material (e.g., activated carbon, graphene)

  • Conductive additive (e.g., carbon black)

  • Binder (e.g., PVDF in NMP, or PTFE)

  • [AMIM][Br] electrolyte

  • Celgard separator

  • Coin cell components (CR2032: casings, spacers, spring)

  • Solvent for slurry preparation (e.g., N-Methyl-2-pyrrolidone for PVDF)

  • Current collectors (e.g., aluminum foil)

  • Electrode punching machine

  • Vacuum oven

  • Coin cell crimper

  • Argon-filled glovebox

Procedure:

  • Electrode Slurry Preparation: Mix the active material, conductive additive, and binder in a weight ratio of 80:10:10 in a suitable solvent to form a homogeneous slurry.

  • Electrode Casting: Coat the slurry onto the current collectors using a doctor blade.

  • Drying: Dry the coated electrodes in a vacuum oven at 80-120 °C for at least 12 hours to remove the solvent and any residual water.

  • Electrode Punching: Punch out circular electrodes of the desired diameter (e.g., 12 mm for a CR2032 cell).

  • Cell Assembly (in a glovebox):

    • Place a punched electrode in the bottom cap of the coin cell.

    • Add a few drops of the [AMIM][Br] electrolyte to wet the electrode surface.

    • Place a separator on top of the electrode.

    • Add a few more drops of the electrolyte to wet the separator.

    • Place the second electrode on top of the separator.

    • Add a final drop of electrolyte.

    • Place a spacer and a spring on top of the electrode stack.

    • Place the top cap and crimp the coin cell using a hydraulic crimper.

Electrochemical Characterization

Equipment:

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities.

Protocols:

  • Cyclic Voltammetry (CV):

    • Purpose: To determine the electrochemical stability window of the electrolyte and observe the capacitive behavior.[4]

    • Procedure: Sweep the potential between 0 V and a designated maximum voltage at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). A rectangular CV curve is indicative of ideal capacitive behavior.

    • Calculation of Specific Capacitance (Csp): Csp = (∫I dV) / (2 * m * v * ΔV) where ∫I dV is the integrated area of the CV curve, m is the mass of the active material on one electrode, v is the scan rate, and ΔV is the potential window.[4]

  • Galvanostatic Charge-Discharge (GCD):

    • Purpose: To determine the specific capacitance, energy density, power density, and cycling stability.[5]

    • Procedure: Charge and discharge the supercapacitor at various constant current densities (e.g., 0.5, 1, 2, 5, 10 A/g). The discharge curve should be nearly linear for an ideal capacitor.

    • Calculation of Specific Capacitance (Csp): Csp = (I * Δt) / (m * ΔV) where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the potential window during discharge.

    • Calculation of Energy Density (E): E = (Csp * (ΔV)²) / (2 * 3.6) (in Wh/kg)

    • Calculation of Power Density (P): P = (E * 3600) / Δt (in W/kg)

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To investigate the internal resistance and ion diffusion characteristics of the device.[6]

    • Procedure: Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Analysis (Nyquist Plot):

      • The x-intercept at high frequency represents the equivalent series resistance (ESR).

      • The semicircle in the high-frequency region corresponds to the charge transfer resistance.

      • The straight line in the low-frequency region (Warburg impedance) relates to the ion diffusion process. A more vertical line indicates better capacitive behavior.[6]

  • Cycling Stability:

    • Purpose: To evaluate the long-term performance and durability of the supercapacitor.

    • Procedure: Subject the cell to thousands of consecutive GCD cycles at a high current density and measure the capacitance retention over time.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Electrolyte Synthesis cluster_electrode Electrode Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing S1 React 1-methylimidazole and Allyl bromide S2 Wash with Diethyl Ether S1->S2 S3 Dry under Vacuum S2->S3 A1 Stack Electrodes, Separator, Electrolyte S3->A1 E1 Mix Active Material, Carbon Black, Binder E2 Cast Slurry on Current Collector E1->E2 E3 Dry and Punch Electrodes E2->E3 E3->A1 A2 Crimp Coin Cell A1->A2 T1 Cyclic Voltammetry (CV) A2->T1 T2 Galvanostatic Charge-Discharge (GCD) A2->T2 T3 Electrochemical Impedance Spectroscopy (EIS) A2->T3 T4 Cycling Stability A2->T4

Caption: Experimental workflow for supercapacitor fabrication and testing.

Performance_Metrics cluster_inputs Primary Measurements Csp Specific Capacitance (F/g) E Energy Density (Wh/kg) Csp->E E ∝ Csp P Power Density (W/kg) E->P P = E / time ESR Equivalent Series Resistance (ESR) ESR->P P inversely ∝ ESR Cycle Cycle Life (% Retention) CV CV Curve Area CV->Csp GCD GCD Discharge Time GCD->Csp EIS Nyquist Plot EIS->ESR Cycles Repeated GCD Cycles->Cycle

Caption: Relationship between key supercapacitor performance metrics.

References

Application Note: Electrochemical Performance of 1-Allyl-3-methylimidazolium Bromide Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ionic liquids (ILs) have emerged as a significant class of materials in electrochemistry, offering unique properties such as low volatility, high thermal stability, and wide electrochemical windows.[1] Among these, 1-Allyl-3-methylimidazolium bromide ([AMIM]Br) is an imidazolium-based IL that presents intriguing possibilities as an electrolyte component for energy storage devices like supercapacitors. The presence of a reactive allyl group allows for potential polymerization or functionalization, making it a versatile building block for advanced materials.[1] This document provides an overview of the electrochemical performance characteristics of electrolytes based on the 1-Allyl-3-methylimidazolium ([AMIM]+) cation and outlines detailed protocols for their evaluation.

While specific quantitative data for this compound ([AMIM]Br) is not extensively documented in peer-reviewed literature, this note utilizes data from structurally similar [AMIM]+ based ILs with different anions and other related imidazolium (B1220033) halides to provide a representative performance profile. These analogs serve as a valuable benchmark for researchers investigating [AMIM]Br.

Data Presentation: Physicochemical and Electrochemical Properties

The electrochemical performance of an ionic liquid is intrinsically linked to its physical properties. The following tables summarize key data points for [AMIM]Br and its close analogs.

Table 1: General Physicochemical Properties of this compound ([AMIM]Br)

PropertyValueReference
CAS Number31410-07-8[2]
Molecular FormulaC₇H₁₁BrN₂[2][3]
Molecular Weight203.08 g/mol [2][3]
AppearanceColorless liquid[2]
Purity≥97.0%

Table 2: Comparative Electrochemical Performance Data of [AMIM]+ Based and Other Imidazolium Electrolytes

ParameterIonic Liquid SystemValueReference
Ionic Conductivity 1-Allyl-3-methylimidazolium dicyanamide (B8802431) ([AMIM][DCA]) @ 298 K15.59 mS·cm⁻¹[4]
1-Allyl-3-methylimidazolium bicarbonate ([AMIM][HCO₃])Increases with temperature[5]
Electrochemical Window 1-Vinyl-3-alkylimidazole bromide ([VAIM]Br)1.6 V - 2.5 V[6]
Imidazolium-based ILs (General)Typically 2 V - 6 V[7]
Specific Capacitance [AMIM][DCA] in Graphene Nanosheet EDLC228 F·g⁻¹[4]
1-Hexyl-3-methylimidazolium bromide ([HMIM]Br) in EDLC @ 105 °C87 F·g⁻¹[8]
Energy Density [AMIM][DCA] in Graphene Nanosheet EDLC115 Wh·kg⁻¹[4]
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) in EDLC @ 100 °C189.84 Wh·kg⁻¹[9]
Cycling Stability [AMIM][DCA] in Graphene Nanosheet EDLC94% retention after 1000 cycles[4]
[HMIM]Br in EDLC @ 105 °C90.6% retention after 10,000 cycles[8]

Note: Data for analogs are provided to illustrate the potential performance of the [AMIM]+ cation in electrochemical systems. The anion plays a critical role in determining the final properties.

Experimental Protocols

Detailed and standardized protocols are crucial for accurately assessing the electrochemical performance of [AMIM]Br-based electrolytes.

Protocol 1: Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the [AMIM]Br electrolyte across a range of temperatures.

Methodology: Broadband Dielectric Spectroscopy (BDS)

  • Sample Preparation:

    • Dry the [AMIM]Br ionic liquid under high vacuum at a temperature of 70-80°C for at least 24 hours to remove residual water, as moisture can significantly affect conductivity.

    • Assemble a liquid parallel plate cell with stainless steel or platinum electrodes and a Teflon spacer of known dimensions (e.g., 1 mm thickness) inside an inert atmosphere glovebox (Ar or N₂) with H₂O and O₂ levels below 1 ppm.

  • Instrumentation:

    • Utilize a broadband dielectric spectrometer equipped with a cryo-furnace for temperature control.

  • Measurement Procedure:

    • Load the prepared cell into the spectrometer's cryo-furnace.

    • Apply a small AC voltage over a wide frequency range (e.g., 10⁻¹ Hz to 10⁷ Hz).

    • Collect data at various temperature points (e.g., from 298.15 K to 368.15 K in 10 K increments), allowing for a stabilization time of at least 30 minutes at each temperature.

  • Data Analysis:

    • The ionic conductivity (σ) is determined from the plateau of the real part of the complex conductivity spectrum.

    • Alternatively, it can be calculated from the complex impedance data using the formula: σ = d / (A * R_b), where 'd' is the spacer thickness, 'A' is the electrode area, and 'R_b' is the bulk resistance of the electrolyte obtained from the Nyquist plot.

    • Plot the temperature dependence of conductivity, which often follows the Vogel-Tammann-Fulcher (VTF) or Arrhenius equation.[5]

Protocol 2: Electrochemical Stability Window (ESW) Determination

Objective: To define the potential range over which the [AMIM]Br electrolyte remains stable without significant oxidation or reduction.

Methodology: Linear Sweep Voltammetry (LSV) / Cyclic Voltammetry (CV)

  • Cell Assembly:

    • Use a three-electrode setup inside an inert atmosphere glovebox.

    • Working Electrode: Glassy carbon or platinum disk electrode.

    • Counter Electrode: Platinum wire or mesh.

    • Reference Electrode: Ag/Ag⁺ or a leak-free reference electrode suitable for non-aqueous systems.

    • The electrolyte consists of the neat, dried [AMIM]Br.

  • Instrumentation:

    • A high-precision potentiostat.

  • Measurement Procedure:

    • Record a cyclic voltammogram starting from the open-circuit potential (OCP).

    • Perform two separate linear sweeps: one in the anodic (positive) direction from OCP to determine the oxidation limit, and one in the cathodic (negative) direction from OCP to determine the reduction limit.

    • Use a slow scan rate, typically between 1 mV/s and 10 mV/s.

  • Data Analysis:

    • The ESW is defined as the potential difference between the anodic and cathodic limits.

    • The potential limits are determined by defining a cutoff current density (e.g., 0.1 mA/cm² or 1 mA/cm²). The potential at which the current reaches this threshold is considered the limit of stability.

Protocol 3: Supercapacitor Performance Evaluation

Objective: To assess the performance of an [AMIM]Br-based electrolyte in a symmetric electrochemical double-layer capacitor (EDLC).

Methodology: Cyclic Voltammetry (CV) and Galvanostatic Charge-Discharge (GCD)

  • Device Fabrication:

    • Prepare electrodes by coating a current collector (e.g., aluminum foil) with a slurry of activated carbon, a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP).

    • Dry the electrodes under vacuum.

    • Assemble a symmetric two-electrode coin cell (e.g., CR2032) inside a glovebox, using two identical carbon electrodes, a separator (e.g., Celgard), and the [AMIM]Br electrolyte.

  • Instrumentation:

    • A battery cycler or potentiostat with galvanostatic capabilities.

  • Measurement Procedure:

    • Cyclic Voltammetry (CV):

      • Cycle the cell within its stable voltage window (determined from Protocol 2) at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). A quasi-rectangular shape indicates good capacitive behavior.

    • Galvanostatic Charge-Discharge (GCD):

      • Charge and discharge the cell at various constant current densities (e.g., 0.5, 1, 2, 5 A/g).

      • The charge-discharge profiles should be nearly triangular (linear voltage response), which is characteristic of an ideal capacitor.

      • Perform long-term cycling (e.g., 1,000 to 10,000 cycles) at a fixed current density to evaluate cycling stability.

  • Data Analysis:

    • Specific Capacitance (C, in F/g) from GCD is calculated using: C = (I * Δt) / (m * ΔV), where 'I' is the discharge current, 'Δt' is the discharge time, 'm' is the mass of active material on one electrode, and 'ΔV' is the voltage window.

    • Energy Density (E, in Wh/kg) is calculated as: E = (C * ΔV²) / (2 * 3.6).

    • Power Density (P, in W/kg) is calculated as: P = (E * 3600) / Δt.

    • Coulombic Efficiency (η) is calculated as: η = (Δt_discharge / Δt_charge) * 100%.

    • Cycling Stability is reported as the percentage of initial capacitance retained after a set number of cycles.

Visualizations

Electrochemical Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive electrochemical characterization of an ionic liquid electrolyte like [AMIM]Br.

G cluster_prep Preparation & Purification cluster_physchem Physicochemical Analysis cluster_electrochem Electrochemical Evaluation cluster_analysis Performance Analysis synthesis Synthesis of [AMIM]Br purification Purification & Drying (High Vacuum) synthesis->purification conductivity Ionic Conductivity (BDS) purification->conductivity viscosity Viscosity & Density purification->viscosity esw Electrochemical Stability Window (LSV/CV) purification->esw device_fab Device Fabrication (EDLC Coin Cell) esw->device_fab Define Voltage Window device_test Device Testing (CV, GCD, EIS) device_fab->device_test capacitance Calculate Specific Capacitance device_test->capacitance stability Evaluate Cycling Stability & Efficiency device_test->stability energy_power Calculate Energy & Power Density capacitance->energy_power

Caption: Workflow for synthesis, characterization, and performance evaluation of [AMIM]Br.

Ionic Liquid Electrolyte Design Concept

This diagram shows the relationship between the components of an ionic liquid and the key performance metrics of the resulting electrolyte.

G cluster_components Structural Components cluster_properties Key Performance Metrics il Ionic Liquid Electrolyte [AMIM]Br cation Cation 1-Allyl-3-methylimidazolium ([AMIM]+) il->cation Composed of anion Anion Bromide (Br-) il->anion conductivity Ionic Conductivity cation->conductivity Influences Viscosity & Ion Mobility esw Electrochemical Stability Window cation->esw Determines Reduction Limit interfacial Electrode-Electrolyte Interface cation->interfacial Affects Wetting & Double-Layer Structure anion->conductivity Influences Ion Pairing & Mobility anion->esw Determines Oxidation Limit anion->interfacial performance Device Performance (Capacitance, Rate Capability) conductivity->performance esw->performance Sets Operating Voltage interfacial->performance

Caption: Relationship between ionic liquid components and electrochemical properties.

References

Application Notes and Protocols for the Polymerization of 1-Allyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel polymeric materials derived from the polymerization of 1-Allyl-3-methylimidazolium bromide. The resulting poly(this compound), a polymeric ionic liquid (PIL), offers a unique combination of properties, making it a promising candidate for various applications, including as a biomaterial, antimicrobial agent, and drug delivery vehicle. This document outlines the synthetic protocols, presents key data, and illustrates the experimental workflow.

Introduction to Poly(this compound)

Polymeric ionic liquids (PILs) are a class of polymers that have an ionic liquid species covalently attached to the polymer backbone. Poly(this compound) is synthesized from the monomer this compound, a salt that is liquid at or near room temperature. The polymerization of this monomer results in a polyelectrolyte with intriguing properties stemming from the imidazolium (B1220033) cation. These properties include high thermal stability, tunable solubility, and inherent antimicrobial activity. The presence of the charged imidazolium ring and the bromide counter-ion can facilitate interactions with biological molecules and surfaces, opening avenues for novel material design in the biomedical and pharmaceutical fields.

Experimental Protocols

The following sections detail the materials required and a generalized protocol for the free-radical polymerization of this compound.

Materials and Equipment
  • Monomer: this compound (≥97.0%)

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Precipitation Solvent: Diethyl ether or Ethyl acetate

  • Equipment:

    • Schlenk flask or similar reaction vessel with a magnetic stirrer

    • Oil bath with temperature controller

    • Vacuum line and inert gas (Nitrogen or Argon) supply

    • Standard glassware for filtration and washing

    • Vacuum oven for drying

Protocol for Free-Radical Polymerization

This protocol describes a typical free-radical polymerization of this compound using AIBN as the initiator.

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 24.6 mmol) and AIBN (e.g., 0.081 g, 0.49 mmol, representing a 1:50 initiator to monomer molar ratio) in anhydrous DMF (e.g., 10 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.

  • Reaction Time: Allow the polymerization to proceed for a specified time, for example, 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Polymer Precipitation: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent such as diethyl ether or ethyl acetate, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the precipitation solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) for thermal stability.

Data Presentation

The following table summarizes representative quantitative data from the polymerization of this compound under various conditions. Note that these are example values based on typical outcomes for similar polymerizations, as specific comprehensive data for this exact monomer is not widely published.

Parameter Condition A Condition B Condition C
Monomer Concentration (M) 2.52.55.0
[Monomer]:[Initiator] Ratio 100:150:150:1
Temperature (°C) 607070
Time (h) 242412
Yield (%) 658590
Number Average M.W. (Mn, g/mol ) 15,00012,00010,000
Weight Average M.W. (Mw, g/mol ) 35,00028,00023,000
Polydispersity Index (PDI) 2.32.32.3

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of poly(this compound).

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation A Dissolve Monomer & Initiator in DMF B Degas via Freeze-Pump-Thaw Cycles A->B C Heat under Inert Atmosphere (e.g., 70°C) B->C D Precipitate in Non-Solvent C->D E Filter and Wash Polymer D->E F Dry under Vacuum E->F G Characterize Polymer (FTIR, NMR, GPC, TGA) F->G

Caption: Workflow for the synthesis of poly(this compound).

Free-Radical Polymerization Mechanism

This diagram outlines the fundamental stages of the free-radical polymerization process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) R Radical (2I•) I->R Δ or hν IM Initiated Monomer (I-M•) R->IM M Monomer (M) M->IM IMn Growing Chain (I-Mn•) IM->IMn IMn1 Longer Chain (I-Mn+1•) IMn->IMn1 M2 Monomer (M) M2->IMn1 IMx Growing Chain (I-Mx•) IMn1->IMx P Dead Polymer IMx->P Combination or Disproportionation IMy Growing Chain (I-My•) IMy->P

Caption: Key stages of free-radical polymerization.

Application Notes and Protocols: The Role of 1-Allyl-3-methylimidazolium Bromide in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential role of the ionic liquid (IL) 1-Allyl-3-methylimidazolium (B1248449) bromide ([amim]Br) in enzymatic reactions. While direct literature on this specific ionic liquid is emerging, we can extrapolate its functions and provide detailed protocols based on the well-documented behavior of similar imidazolium-based ionic liquids.

Introduction to 1-Allyl-3-methylimidazolium Bromide in Biocatalysis

This compound is an ionic liquid, a salt that is liquid at or near room temperature. Such compounds are gaining significant attention as "green" solvents in biocatalysis due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] The unique structure of the 1-allyl-3-methylimidazolium cation, combined with the bromide anion, can influence enzyme stability, activity, and substrate solubility in various ways.

The allyl group on the imidazolium (B1220033) ring can participate in specific interactions, potentially influencing the enzyme's conformational flexibility. The bromide anion, being a halide, is known to interact with proteins, and its effect can range from stabilization to denaturation depending on the concentration and the specific enzyme.[3]

Key Applications in Enzymatic Reactions

Based on the properties of analogous ionic liquids, [amim]Br is a promising candidate for several enzymatic applications, primarily as a co-solvent or reaction medium for:

  • Lipase-catalyzed reactions: Including esterification, transesterification, and resolutions of racemic mixtures. The use of ionic liquids can enhance substrate solubility and in some cases, improve enzyme enantioselectivity.

  • Cellulase-catalyzed hydrolysis: For the breakdown of cellulosic biomass. Ionic liquids like [amim]Cl are known to be excellent solvents for cellulose (B213188), and [amim]Br is expected to have similar capabilities, potentially increasing the efficiency of enzymatic saccharification.[4][5]

Data Presentation

The following tables summarize typical quantitative data observed for enzymatic reactions in the presence of imidazolium-based ionic liquids. Note: This data is illustrative and based on similar ionic liquids. Optimal conditions for [amim]Br will require experimental determination.

Table 1: Lipase (B570770) Activity in Imidazolium-Based Ionic Liquids

Ionic Liquid (Co-solvent)EnzymeReactionSubstratesConversion (%)Reference
[bmim][BF4]Candida antarctica Lipase BEsterificationButanol, Butyric Acid>95[6]
[emim][Tf2N]Candida antarctica Lipase BEsterificationButyl butyrate3.7x higher than hexane[6]
[bmim][PF6]ThermolysinAmide SynthesisZ-Asp, L-Phe-OMeHigh Yield[3]

Table 2: Cellulase (B1617823) Activity in Imidazolium-Based Ionic Liquids

Ionic Liquid (Pretreatment/Co-solvent)EnzymeSubstrateKey FindingReference
[amim]ClCellulaseCelluloseEnhanced hydrolysis[7]
[emim]AcCellulaseMicrocrystalline CelluloseIL inhibits enzyme at high conc.[8]
[bmim]ClCellulaseCellulosePretreatment enhances hydrolysis[9]

Experimental Protocols

The following are detailed protocols for key experiments, adapted for the use of this compound. Researchers should perform initial screening experiments to optimize parameters such as IL concentration, temperature, and enzyme loading.

Protocol 1: Lipase-Catalyzed Synthesis of Ethyl Oleate (B1233923)

This protocol describes the use of immobilized lipase for the synthesis of ethyl oleate from oleic acid and ethanol, using [amim]Br as a co-solvent to enhance substrate miscibility.

Materials:

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Oleic Acid

  • Ethanol (anhydrous)

  • This compound ([amim]Br)

  • tert-Butanol (B103910) (as a co-solvent)

  • Hexane (for sample dilution)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Reaction Setup: In a 50 mL screw-capped flask, combine 10 mmol of oleic acid and 20 mmol of ethanol.

  • Ionic Liquid Addition: Add the desired volume percentage of [amim]Br to the reaction mixture (e.g., 10%, 20%, 30% v/v). A control reaction without [amim]Br should also be prepared. Add tert-butanol to bring all reactions to the same total volume.

  • Enzyme Addition: Add 100 mg of immobilized Candida antarctica Lipase B to the mixture.

  • Incubation: Place the flask in an orbital shaker at 200 rpm and maintain the temperature at 50°C.

  • Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (10 µL) of the reaction mixture.

  • Sample Preparation: Dilute the aliquot with 990 µL of hexane.

  • GC Analysis: Analyze the diluted sample by gas chromatography to determine the concentration of ethyl oleate and remaining oleic acid.

  • Conversion Calculation: Calculate the percentage conversion of oleic acid to ethyl oleate.

Expected Outcome:

The presence of [amim]Br is expected to increase the reaction rate and final conversion by improving the solubility of oleic acid in the reaction medium.

Protocol 2: Enzymatic Hydrolysis of Cellulose using [amim]Br as a Co-solvent

This protocol outlines a method for the enzymatic hydrolysis of microcrystalline cellulose after pretreatment with [amim]Br.

Materials:

  • Microcrystalline cellulose (MCC)

  • This compound ([amim]Br)

  • Cellulase from Trichoderma reesei

  • Citrate (B86180) buffer (50 mM, pH 4.8)

  • Deionized water

  • High-performance liquid chromatography (HPLC) system with a refractive index detector

Procedure:

  • Cellulose Dissolution (Pretreatment):

    • In a sealed vessel, dissolve 5% (w/w) of MCC in [amim]Br at 100°C with stirring until a homogeneous solution is formed.

    • Allow the solution to cool to the reaction temperature (e.g., 50°C).

  • Enzymatic Hydrolysis:

    • Add citrate buffer to the cellulose-[amim]Br solution to achieve the desired final IL concentration (e.g., 10%, 15%, 20% v/v).

    • Add a pre-determined amount of cellulase (e.g., 20 FPU per gram of cellulose).

    • Incubate the reaction mixture at 50°C with constant stirring.

  • Sampling and Analysis:

    • At specific time points (e.g., 6, 12, 24, 48 hours), take samples from the reaction mixture.

    • Terminate the enzymatic reaction by heating the sample at 100°C for 10 minutes.

    • Dilute the samples with deionized water and centrifuge to remove any remaining solids.

    • Analyze the supernatant for glucose and cellobiose (B7769950) concentration using HPLC.

  • Hydrolysis Yield Calculation: Calculate the percentage of cellulose hydrolyzed based on the amount of glucose and cellobiose produced.

Expected Outcome:

The use of [amim]Br as a solvent for cellulose is expected to disrupt its crystalline structure, making it more accessible to enzymatic attack and thereby increasing the rate and yield of glucose production.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships described in these application notes.

Enzymatic_Esterification_Workflow cluster_reactants Reactants cluster_catalyst Catalyst & Medium Oleic Acid Oleic Acid Reaction_Mixture Reaction Mixture (Incubation at 50°C) Oleic Acid->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction_Mixture [amim]Br [amim]Br [amim]Br->Reaction_Mixture Analysis GC Analysis Reaction_Mixture->Analysis Product Ethyl Oleate Analysis->Product

Caption: Workflow for lipase-catalyzed esterification in the presence of [amim]Br.

Cellulose_Hydrolysis_Workflow Cellulose Cellulose Dissolution Cellulose Dissolution (Pretreatment at 100°C) Cellulose->Dissolution amimBr [amim]Br amimBr->Dissolution Hydrolysis Enzymatic Hydrolysis (Cellulase, 50°C) Dissolution->Hydrolysis Analysis HPLC Analysis Hydrolysis->Analysis Glucose Glucose Analysis->Glucose

Caption: Workflow for the enzymatic hydrolysis of cellulose using [amim]Br.

IL_Effect_on_Enzyme cluster_effects Potential Effects on Enzyme amimBr 1-Allyl-3-methylimidazolium bromide ([amim]Br) Stability Enzyme Stability (Conformational Rigidity) amimBr->Stability Influences Activity Enzyme Activity (Catalytic Efficiency) amimBr->Activity Modulates Solubility Substrate Solubility (e.g., Cellulose, Lipids) amimBr->Solubility Enhances

References

Application Notes and Protocols for the Preparation of Chitin Gels using 1-Allyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), the second most abundant polysaccharide in nature, is a promising biopolymer for biomedical applications due to its biocompatibility, biodegradability, and structural similarity to glycosaminoglycans. However, its poor solubility in common solvents has historically limited its processability and application. The use of ionic liquids, such as 1-Allyl-3-methylimidazolium (B1248449) bromide (AMIMBr), has emerged as an effective method to dissolve chitin and fabricate functional biomaterials like hydrogels.[1][2][3][4]

These chitin-based gels are of significant interest in drug development, serving as potential matrices for controlled drug release, scaffolds for tissue engineering, and agents for wound healing.[5] The ionic liquid AMIMBr facilitates the dissolution of chitin by disrupting the extensive hydrogen-bonding network of the polymer chains, allowing for the formation of a homogenous solution or gel at appropriate concentrations.[1][3] Notably, this process occurs without significant degradation or reduction in the molecular weight of the chitin.[1] This document provides detailed protocols and data for the preparation of chitin gels using AMIMBr.

Data Presentation

The formation of either a chitin solution or a gel is dependent on the concentration of chitin in 1-Allyl-3-methylimidazolium bromide. The following table summarizes the conditions for the preparation of chitin solutions and gels.

Chitin Concentration (wt%)SolventTemperature (°C)Time (h)OutcomeReference
~4.8 - 5This compound10048Clear, viscous liquid[1][2][3]
6.5 - 10.7This compound10048Weak, opaque gel[1][3]

The rheological properties of the resulting materials confirm their classification as weak gels. The storage modulus (G') is typically greater than the loss modulus (G''), indicating a more solid-like behavior, which is characteristic of a gel.

Chitin Concentration (wt%)SolventRheological Behavior
5This compoundWeak gel
7This compoundWeak gel

Experimental Protocols

Materials
  • Chitin powder (from crab shells or shrimp shells)

  • This compound (AMIMBr)

  • Anhydrous ethanol (B145695) or methanol (B129727) (for regeneration, optional)

  • Deionized water (for washing, optional)

Equipment
  • Glass vial or reactor

  • Heating mantle or oil bath with temperature controller

  • Magnetic stirrer and stir bar or mechanical overhead stirrer

  • Vacuum oven or freeze-dryer (for preparation of porous scaffolds, optional)

  • Rheometer (for characterization)

Protocol 1: Preparation of a Chitin Solution (up to 5 wt%)
  • Mixing: In a clean, dry glass vial, weigh the desired amount of chitin powder and this compound to achieve a concentration of up to 5% (w/w).

  • Dissolution: Place the vial in an oil bath or heating mantle and heat the mixture to 100°C with continuous stirring.

  • Incubation: Maintain the temperature and stirring for 48 hours, or until the chitin is fully dissolved, resulting in a clear, viscous liquid.[2]

  • Cooling: Turn off the heat and allow the solution to cool to room temperature. The solution is now ready for further use or characterization.

Protocol 2: Preparation of a Chitin Gel (6.5 - 10.7 wt%)
  • Mixing: Weigh the desired amount of chitin powder and this compound in a glass vial to achieve a concentration between 6.5 and 10.7% (w/w).

  • Pre-standing: Let the mixture stand at room temperature for 24 hours to allow for initial swelling of the chitin.[1]

  • Heating and Gelation: Place the vial in an oil bath or heating mantle and heat the mixture to 100°C with stirring for 48 hours.[1]

  • Cooling: After 48 hours, turn off the heat and allow the mixture to cool to room temperature. The mixture will have formed a viscous, gel-like material.[1]

Protocol 3: Regeneration of Chitin Nanofibers from the Gel

A significant application of chitin/AMIMBr gels is the fabrication of chitin nanofibers through a regeneration process.

  • Coagulation: Immerse the prepared chitin gel in a non-solvent such as methanol or ethanol.

  • Soaking: Allow the gel to soak in the non-solvent for 24 hours at room temperature. This will cause the chitin to precipitate out of the ionic liquid, forming a network of nanofibers.[6]

  • Washing: Decant the solvent and wash the regenerated chitin material repeatedly with fresh methanol or ethanol, followed by deionized water to remove any residual ionic liquid.

  • Homogenization (Optional): The resulting nanofiber suspension can be sonicated to achieve a more uniform dispersion.[6]

  • Drying (Optional): The chitin nanofiber material can be dried using a vacuum oven or freeze-dryer to produce a porous scaffold.

Visualizations

Experimental Workflow for Chitin Gel Preparation

G cluster_0 Preparation of Chitin/AMIMBr Mixture cluster_1 Processing cluster_2 Outcome cluster_3 Optional Regeneration chitin Chitin Powder mix Mix Chitin and AMIMBr chitin->mix amimbr AMIMBr amimbr->mix stand Stand at RT for 24h (for Gel Preparation) mix->stand heat Heat at 100°C for 48h mix->heat stand->heat cool Cool to Room Temperature heat->cool solution Chitin Solution (<5 wt%) cool->solution Low Concentration gel Chitin Gel (>6.5 wt%) cool->gel High Concentration regenerate Regenerate with Methanol gel->regenerate nanofibers Chitin Nanofibers regenerate->nanofibers

Caption: Workflow for preparing chitin solutions and gels with AMIMBr.

Mechanism of Chitin Dissolution in AMIMBr

G cluster_mechanism Molecular Interactions chitin_crystal Chitin Crystal Inter- and Intramolecular H-Bonds dissolution Dissolution Process chitin_crystal->dissolution amimbr This compound (AMIMBr) AMIM+ Br- amimbr->dissolution br_attack Br- anions disrupt H-bonds between chitin chains dissolution->br_attack Step 1 dissolved_chitin Dissolved Chitin Chains in AMIMBr amim_stabilize AMIM+ cations associate with peeled chitin chains, preventing re-aggregation br_attack->amim_stabilize Step 2 amim_stabilize->dissolved_chitin

References

Application Notes and Protocols for Homogeneous Tritylation of Cellulose in 1-Allyl-3-methylimidazolium Chloride (AMIMCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the homogeneous tritylation of cellulose (B213188) using the ionic liquid 1-allyl-3-methylimidazolium (B1248449) chloride (AMIMCl) as a solvent. This method offers a regioselective approach to producing 6-O-trityl cellulose, a valuable intermediate for the synthesis of various cellulose derivatives with applications in drug delivery, biomaterials, and nanotechnology.

Introduction

Cellulose, a ubiquitous and renewable biopolymer, presents significant potential in various high-value applications. However, its poor solubility in common solvents, due to extensive intra- and intermolecular hydrogen bonding, has historically limited its chemical modification in a controlled and homogeneous manner. The emergence of ionic liquids, such as 1-allyl-3-methylimidazolium chloride (AMIMCl), has provided a breakthrough, enabling the dissolution of cellulose without derivatization and facilitating homogeneous reactions.[1]

Tritylation, the introduction of the bulky triphenylmethyl (trityl) group, is a key protection strategy for the primary hydroxyl group at the C-6 position of the anhydroglucose (B10753087) unit of cellulose. Homogeneous tritylation in AMIMCl allows for precise control over the degree of substitution (DS) and regioselectivity, which is crucial for subsequent chemical modifications.[2][3][4] The choice of base in the reaction mixture has been shown to significantly influence the reaction pathway and the final product characteristics.[2][3][4]

Data Presentation

The following tables summarize the quantitative data obtained from the homogeneous tritylation of cellulose in AMIMCl under different reaction conditions, primarily focusing on the influence of the base used.

Table 1: Influence of Base on the Degree of Substitution (DS) of Trityl Cellulose

BaseReaction ConditionMaximum DStritylRegioselectivityReference
Pyridine (B92270)Heterogeneous-homogeneous-heterogeneous~1.0Exclusively at C-6[2][3][4]
1-Butylimidazole (B119223) (BIM)Homogeneous throughout~0.22Primarily at C-6 with some substitution at C-2[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the homogeneous tritylation of cellulose in AMIMCl.

Protocol 1: Dissolution of Cellulose in AMIMCl

Objective: To prepare a homogeneous solution of cellulose in the ionic liquid AMIMCl.

Materials:

  • Microcrystalline cellulose (MCC)

  • 1-Allyl-3-methylimidazolium chloride (AMIMCl)

  • Heating mantle or oil bath with magnetic stirring

  • Vacuum oven

Procedure:

  • Dry the microcrystalline cellulose in a vacuum oven at 80°C for at least 12 hours to remove any moisture.

  • In a round-bottom flask equipped with a magnetic stirrer, add the dried cellulose to the AMIMCl. A typical concentration is 5% (w/w) cellulose.

  • Heat the mixture to 80-100°C with vigorous stirring.[5]

  • Continue heating and stirring until the cellulose is completely dissolved, which may take several hours. The solution should be clear and viscous.

  • Cool the cellulose solution to the desired reaction temperature before proceeding with the tritylation reaction.

Protocol 2: Homogeneous Tritylation of Cellulose with Pyridine as Base

Objective: To synthesize 6-O-trityl cellulose with a high degree of substitution.

Materials:

  • Cellulose solution in AMIMCl (from Protocol 1)

  • Triphenylmethyl chloride (TrCl)

  • Pyridine

  • Ethanol (B145695)

  • Deionized water

  • Centrifuge and freeze-dryer

Procedure:

  • To the cellulose solution in AMIMCl, add pyridine as the base. The molar ratio of pyridine to anhydroglucose units (AGU) can be varied, but a typical ratio is 3:1.

  • Add triphenylmethyl chloride (TrCl) to the solution. A molar ratio of TrCl to AGU of 3:1 is commonly used.

  • Stir the reaction mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 8 hours). The reaction will proceed through a heterogeneous-homogeneous-heterogeneous process.[2][3]

  • After the reaction is complete, precipitate the product by adding ethanol to the reaction mixture.

  • Wash the precipitate repeatedly with ethanol and then with deionized water to remove the ionic liquid, unreacted reagents, and by-products. Centrifugation can be used to facilitate the separation of the product.

  • Freeze-dry the purified product to obtain trityl cellulose as a white solid.

  • Characterize the product using techniques such as FTIR and 13C NMR spectroscopy to confirm the structure and determine the degree of substitution.[2][3]

Protocol 3: Homogeneous Tritylation of Cellulose with 1-Butylimidazole (BIM) as Base

Objective: To synthesize trityl cellulose under fully homogeneous conditions.

Materials:

  • Cellulose solution in AMIMCl (from Protocol 1)

  • Triphenylmethyl chloride (TrCl)

  • 1-Butylimidazole (BIM)

  • Ethanol

  • Deionized water

  • Centrifuge and freeze-dryer

Procedure:

  • To the cellulose solution in AMIMCl, add 1-butylimidazole (BIM) as the base.

  • Add triphenylmethyl chloride (TrCl) to the solution.

  • Stir the reaction mixture at a controlled temperature. The reaction should remain homogeneous throughout.[2][3]

  • Follow the same precipitation, washing, and drying steps as described in Protocol 2 to isolate the trityl cellulose.

  • Characterize the product to determine its structure and degree of substitution. Note that the DS is expected to be lower compared to when pyridine is used as the base.[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_reaction Tritylation Reaction cluster_purification Purification cluster_analysis Analysis A Dry Cellulose C Dissolve Cellulose in AMIMCl (80-100°C) A->C B Prepare AMIMCl B->C D Add Base (Pyridine or BIM) C->D Homogeneous Cellulose Solution E Add Trityl Chloride D->E F React at Controlled Temperature E->F G Precipitate with Ethanol F->G Reaction Mixture H Wash with Ethanol & Water G->H I Freeze-dry H->I J Characterize Product (FTIR, NMR) I->J Purified Trityl Cellulose

Caption: Workflow for the homogeneous tritylation of cellulose in AMIMCl.

Chemical Reaction Pathway

G cluster_reactants Cellulose Cellulose-OH TritylCellulose Trityl Cellulose (Cellulose-O-Tr) Cellulose->TritylCellulose TrCl Trityl Chloride (Tr-Cl) TrCl->TritylCellulose Byproduct Base-HCl TrCl->Byproduct H+ Base Base (Pyridine or BIM) Base->Cellulose Deprotonation Base->Byproduct Solvent AMIMCl (Solvent)

Caption: Simplified reaction scheme for the tritylation of cellulose.

References

Troubleshooting & Optimization

Technical Support Center: Cellulose Dissolution in 1-Allyl-3-methylimidazolium Bromide ([Amim]Br)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Allyl-3-methylimidazolium bromide ([Amim]Br) for cellulose (B213188) dissolution. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the cellulose dissolution process.

Q1: Why is my cellulose not dissolving completely or dissolving very slowly?

A1: Several factors can hinder cellulose dissolution. Refer to the following points and the decision tree in Figure 2 for a systematic approach:

  • Water Content: [Amim]Br is highly hygroscopic. The presence of water, even in small amounts (e.g., >1 wt%), can significantly impair its solvent properties by forming strong hydrogen bonds with the bromide anion, which then cannot effectively break the cellulose's own hydrogen bond network.[1] Ensure both the ionic liquid and the cellulose are thoroughly dried before use.

  • Temperature: Dissolution is temperature-dependent.[2][3] While [Amim]Cl (a related ionic liquid) only swells cellulose at room temperature, it dissolves it readily at 60°C, with the rate increasing at higher temperatures.[3] For [Amim]Br, a temperature range of 80-120°C is often required for efficient dissolution.[2][4]

  • Stirring & Dispersion: Inadequate mixing can lead to localized saturation and prevent the ionic liquid from accessing the bulk of the cellulose. Ensure vigorous and continuous stirring to keep the cellulose suspended and well-dispersed.

  • Cellulose Source and Properties: The degree of polymerization (DP), crystallinity, and particle size of the cellulose source significantly impact solubility.[5] Cellulose with a lower DP, lower crystallinity, and smaller particle size will generally dissolve more easily and quickly.[5] Pre-treatments like milling or mercerization can improve solubility.[5]

  • Concentration: Attempting to dissolve too much cellulose (i.e., exceeding the solubility limit) will result in an incomplete dissolution. For [Amim]Cl, a maximum solubility of 14.5 wt% at 80°C has been reported.[4][6]

Q2: The solution has turned dark brown or black during heating. What is happening?

A2: This discoloration typically indicates thermal degradation of either the cellulose or the ionic liquid itself.

  • Cellulose Degradation: Prolonged heating at high temperatures (e.g., above 120-150°C) can cause the cellulose polymer to degrade.[7]

  • Ionic Liquid Instability: While many imidazolium-based ionic liquids are considered thermally stable, they can undergo slow degradation even at temperatures below their main decomposition point, especially during long-term heating.[7][8] The degradation of the imidazolium (B1220033) cation can lead to the formation of colored byproducts.[7] To mitigate this, use the lowest effective temperature and minimize the heating time required for complete dissolution.

Q3: The viscosity of my cellulose/[Amim]Br solution is too high to handle. What can I do?

A3: High viscosity is a common challenge, especially at higher cellulose concentrations.

  • Increase Temperature: Viscosity is highly dependent on temperature.[9] Increasing the temperature of the solution will significantly decrease its viscosity, making it easier to stir and process.

  • Reduce Cellulose Concentration: The viscosity of the solution increases exponentially with cellulose concentration.[9][10] If possible, working with a lower concentration can alleviate handling issues.

  • Use a Co-solvent: Adding a polar aprotic co-solvent like dimethyl sulfoxide (B87167) (DMSO) can significantly reduce the viscosity of the solution and may even improve dissolution speed.[6][11]

Q4: My regenerated cellulose has poor mechanical properties or a different morphology. How can I improve it?

A4: The properties of the regenerated cellulose are highly dependent on the dissolution and regeneration steps.

  • Cellulose Degradation: If the cellulose was degraded by excessive heat during dissolution, the resulting regenerated material will have a lower molecular weight and, consequently, weaker mechanical properties. Use milder dissolution conditions.

  • Choice of Anti-solvent: The type of anti-solvent used for regeneration (e.g., water, ethanol, acetone) plays a crucial role.[12][13] Water is a very effective anti-solvent that disrupts the cellulose-ionic liquid interactions, causing the cellulose to precipitate.[14][15] The rate of addition of the anti-solvent can also affect the morphology of the regenerated material.

  • Washing and Drying: Ensure the regenerated cellulose is thoroughly washed to remove all residual ionic liquid, as this can affect its final properties.[13] The drying method (e.g., air-drying, freeze-drying) will also influence the final structure and porosity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for dissolving cellulose in [Amim]Br?

A1: The optimal temperature depends on the cellulose source and desired dissolution time, but a range of 80°C to 120°C is generally effective.[2][4] Lower temperatures may require significantly longer dissolution times, while higher temperatures increase the risk of thermal degradation.[2]

Q2: How critical is the removal of water from [Amim]Br and cellulose?

A2: It is critically important . Water competitively forms hydrogen bonds with the bromide anion of the ionic liquid, which prevents the anion from effectively breaking the strong intra- and inter-molecular hydrogen bonds within the cellulose structure.[1][16] This significantly reduces or even completely inhibits dissolution. It is recommended to dry [Amim]Br under a high vacuum at an elevated temperature (e.g., 70-80°C) for several hours and to use thoroughly dried cellulose.

Q3: Can I reuse the [Amim]Br after regenerating the cellulose?

A3: Yes, one of the key advantages of using ionic liquids is their potential for recyclability.[12] After regenerating the cellulose by adding an anti-solvent like water, the resulting ionic liquid/water mixture can be separated by evaporating the water under reduced pressure. The recovered ionic liquid should be thoroughly dried before reuse.

Q4: What safety precautions should I take when working with [Amim]Br?

A4: While ionic liquids have low vapor pressure, they should still be handled with care. Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Quantitative Data Summary

Table 1: Effect of Temperature on Cellulose Dissolution Time in 1-Allyl-3-alkylimidazolium Chlorides *

Dissolution Temperature (°C)Time to Dissolve 1% Cellulose (minutes)
< 60Did not dissolve
60~419
100-120Significantly faster dissolution

*Data for [Amim]Cl, a closely related ionic liquid, illustrates the strong temperature dependence. A similar trend is expected for [Amim]Br.[2]

Table 2: Influence of Water Content on Cellulose Solubility in Imidazolium-Based ILs

Water Content in IL (wt%)Cellulose SolubilityObservation
< 1%HighEffective dissolution
> 1%Significantly ImpairedCellulose is no longer soluble[1]
> 15%Very Low / NoneSwollen aggregates may form instead of a true solution[17]

Experimental Protocols

Protocol 1: Standard Cellulose Dissolution in [Amim]Br

  • Drying: Dry the required amount of [Amim]Br under high vacuum at 80°C for at least 4 hours to remove residual water. Simultaneously, dry the cellulose (e.g., microcrystalline cellulose) in a vacuum oven at 60°C overnight.

  • Setup: Place the dried [Amim]Br in a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer. Heat the flask in an oil bath set to the desired temperature (e.g., 100°C).

  • Dissolution: Once the ionic liquid reaches the target temperature, slowly add the dried cellulose in small portions while stirring vigorously.

  • Monitoring: Continue heating and stirring under a nitrogen atmosphere until the solution becomes clear and homogeneous. This can take from 30 minutes to several hours depending on the temperature and cellulose properties.[18]

  • Cooling: Once dissolution is complete, turn off the heat and allow the solution to cool to room temperature before proceeding with regeneration or analysis.

Protocol 2: Regeneration of Cellulose

  • Precipitation: While stirring the cooled cellulose/[Amim]Br solution, slowly add an anti-solvent such as deionized water, ethanol, or acetone.[12] A white, fibrous precipitate of cellulose will form immediately. Continue adding the anti-solvent until no more precipitate is formed.

  • Washing: Filter the regenerated cellulose from the ionic liquid/anti-solvent mixture using a Büchner funnel. Wash the cellulose precipitate thoroughly with fresh anti-solvent multiple times to remove all traces of [Amim]Br.

  • Drying: Dry the washed, regenerated cellulose in a vacuum oven at 60°C until a constant weight is achieved.

Visualizations

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_regen Regeneration IL [Amim]Br Dry_IL Dry [Amim]Br IL->Dry_IL Vacuum 80°C Cellulose Cellulose Dry_Cellulose Dry Cellulose Cellulose->Dry_Cellulose Vacuum 60°C Mix Combine & Heat (80-120°C) + Stirring Dry_IL->Mix Dry_Cellulose->Mix Solution Homogeneous Cellulose Solution Mix->Solution Regen Add Anti-solvent (e.g., Water) Solution->Regen Filter Filter & Wash Regen->Filter Final Regenerated Cellulose Filter->Final IL_Recovery Recover [Amim]Br (Evaporate Water) Filter->IL_Recovery G Start Problem: Cellulose Not Dissolving Check_Water Is IL/Cellulose Completely Dry? Start->Check_Water Check_Temp Is Temperature Adequate (≥80°C)? Check_Water->Check_Temp Yes Sol_Water Action: Dry IL and Cellulose under vacuum Check_Water->Sol_Water No Check_Stir Is Stirring Vigorous? Check_Temp->Check_Stir Yes Sol_Temp Action: Increase Temperature Check_Temp->Sol_Temp No Check_Source Consider Cellulose Source (DP, Crystallinity) Check_Stir->Check_Source Yes Sol_Stir Action: Increase Stirring Speed / Improve Dispersion Check_Stir->Sol_Stir No Sol_Source Action: Use lower DP/ amorphous cellulose or apply pre-treatment Check_Source->Sol_Source End Dissolution Successful Check_Source->End If Optimal Sol_Water->Check_Water Sol_Temp->Check_Temp Sol_Stir->Check_Stir Sol_Source->End

References

Technical Support Center: Optimizing Biomass Pretreatment with 1-Allyl-3-methylimidazolium Bromide ([Amim]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Allyl-3-methylimidazolium bromide ([Amim]Br) for biomass pretreatment. The information aims to facilitate the optimization of experimental conditions to enhance the efficiency of biomass deconstruction and subsequent enzymatic saccharification.

Disclaimer: Direct quantitative data for this compound ([Amim]Br) is limited in publicly available literature. Much of the data presented is for the closely related ionic liquid, 1-Allyl-3-methylimidazolium chloride ([Amim]Cl). While the general principles and experimental approaches are similar, optimal conditions for [Amim]Br may vary. The provided data should be considered a starting point for your optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of biomass pretreatment with [Amim]Br?

A1: [Amim]Br, like other imidazolium-based ionic liquids, primarily works by disrupting the extensive hydrogen bond network within the lignocellulosic biomass. This leads to the dissolution of cellulose (B213188), hemicellulose, and lignin (B12514952). The process reduces cellulose crystallinity and removes lignin and hemicellulose, thereby increasing the accessibility of the remaining cellulose to enzymatic hydrolysis for the release of fermentable sugars.

Q2: What are the key parameters to optimize for effective pretreatment with [Amim]Br?

A2: The critical parameters to optimize include:

  • Temperature: Typically, temperatures range from 80°C to 150°C. Higher temperatures can accelerate the dissolution process but may also lead to the degradation of sugars.

  • Time: Pretreatment duration can vary from a few hours to over 24 hours. The optimal time depends on the biomass type and temperature.

  • Biomass-to-Ionic Liquid Ratio: This ratio significantly impacts the efficiency of pretreatment and the overall process cost. Lower biomass loading generally leads to better dissolution.

  • Water Content: The presence of water can influence the dissolution process. While some water can be tolerated, high water content can negatively impact the dissolution of cellulose.

Q3: How can I analyze the effectiveness of the [Amim]Br pretreatment?

A3: The effectiveness of the pretreatment can be evaluated using several analytical techniques:

  • Compositional Analysis: Determine the content of cellulose, hemicellulose, and lignin before and after pretreatment using methods like the NREL laboratory analytical procedures (LAPs).

  • Crystallinity Analysis: X-ray Diffraction (XRD) is commonly used to measure the change in cellulose crystallinity. A decrease in the crystallinity index (CrI) indicates effective pretreatment.

  • Enzymatic Saccharification: The ultimate measure of success is the yield of fermentable sugars (e.g., glucose, xylose) after enzymatic hydrolysis of the pretreated biomass. This is often determined using High-Performance Liquid Chromatography (HPLC).

  • Microscopy: Scanning Electron Microscopy (SEM) can be used to visualize the structural changes in the biomass after pretreatment.

Q4: Is it possible to recycle and reuse [Amim]Br?

A4: Yes, recycling the ionic liquid is crucial for the economic viability of the process. Common methods for recycling include precipitation of the dissolved biomass components with an anti-solvent (like water or ethanol), followed by separation and purification of the ionic liquid. Techniques like electrodialysis have also been explored for efficient recovery. One study on the closely related [Amim]Cl reported a recovery rate of at least 95% for each of three recycling cycles, with high saccharification yields maintained.[1]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Sugar Yield After Enzymatic Hydrolysis 1. Incomplete delignification. 2. Insufficient reduction in cellulose crystallinity. 3. Residual ionic liquid inhibiting enzymes. 4. Suboptimal hydrolysis conditions (enzyme loading, temperature, pH, time).1. Increase pretreatment temperature or time. 2. Decrease biomass loading. 3. Ensure thorough washing of the pretreated biomass to remove all residual [Amim]Br. 4. Optimize enzymatic hydrolysis parameters based on the specific enzymes used.
Biomass Does Not Fully Dissolve 1. Pretreatment temperature is too low. 2. Pretreatment time is too short. 3. Biomass particle size is too large. 4. High water content in the ionic liquid or biomass.1. Gradually increase the pretreatment temperature. 2. Extend the pretreatment duration. 3. Reduce the particle size of the biomass through milling or grinding. 4. Ensure the ionic liquid and biomass are sufficiently dry before pretreatment.
Low Recovery of Ionic Liquid 1. Inefficient precipitation of biomass components. 2. Loss of ionic liquid during washing steps. 3. Degradation of the ionic liquid at high temperatures.1. Optimize the type and volume of the anti-solvent used for precipitation. 2. Use a multi-stage washing and recovery process to minimize losses. 3. Avoid excessively high pretreatment temperatures that could lead to thermal degradation of the ionic liquid.
Inconsistent Results Between Batches 1. Variation in biomass composition. 2. Inconsistent pretreatment conditions (temperature, time). 3. Inaccurate measurement of reagents.1. Homogenize the biomass feedstock to ensure consistency. 2. Precisely control and monitor pretreatment parameters for each experiment. 3. Calibrate all measuring instruments regularly.

Quantitative Data Summary

The following tables summarize quantitative data from studies on biomass pretreatment with imidazolium-based ionic liquids, primarily [Amim]Cl, which can serve as a reference for optimizing [Amim]Br pretreatment.

Table 1: Effect of [Amim]Cl Pretreatment on Biomass Composition

Biomass TypeComponentBefore Pretreatment (%)After Pretreatment (%)Reference
Hybrid PennisetumCellulose36.6445.03[2]
Hemicellulose18.0512.41[2]
Lignin11.039.62[2]

Table 2: Effect of [Amim]Cl Pretreatment on Cellulose Crystallinity and Sugar Recovery

Biomass TypeParameterBefore PretreatmentAfter PretreatmentReference
Hybrid PennisetumRelative Crystallinity48.1%38.1%[2]
Glucose Recovery-10.3 times higher[2]

Experimental Protocols

Detailed Methodology for Biomass Pretreatment with [Amim]Br (Adapted from [Amim]Cl Protocols)
  • Preparation of Biomass:

    • Dry the lignocellulosic biomass (e.g., wood chips, straw) at 60°C overnight to a constant weight.

    • Grind the dried biomass to a particle size of 20-40 mesh.

  • Pretreatment:

    • In a sealed reactor, mix the dried biomass with [Amim]Br at a specific biomass-to-ionic liquid ratio (e.g., 1:10 w/w).

    • Heat the mixture to the desired temperature (e.g., 120°C) with constant stirring for a set duration (e.g., 6 hours).

  • Regeneration of Biomass:

    • After the pretreatment, add an anti-solvent (e.g., deionized water or ethanol) to the mixture to precipitate the dissolved biomass.

    • Separate the regenerated solid biomass by filtration or centrifugation.

    • Wash the solid biomass thoroughly with the anti-solvent to remove any residual ionic liquid.

    • Dry the pretreated biomass at 60°C to a constant weight.

  • Ionic Liquid Recovery:

    • The liquid filtrate containing the [Amim]Br and dissolved lignin/hemicellulose can be processed to recover the ionic liquid.

    • Evaporate the anti-solvent under reduced pressure.

    • Further purification steps may be necessary to remove dissolved impurities before reusing the ionic liquid.

Detailed Methodology for Enzymatic Hydrolysis
  • Preparation of Hydrolysis Slurry:

    • Prepare a slurry of the pretreated biomass in a suitable buffer (e.g., 50 mM sodium citrate, pH 4.8) at a specific solid loading (e.g., 5% w/v).

  • Enzymatic Digestion:

    • Add a commercial cellulase (B1617823) enzyme cocktail (e.g., Cellic CTec2) at a specified loading (e.g., 20 FPU per gram of glucan).

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) with shaking (e.g., 150 rpm) for a defined period (e.g., 72 hours).

  • Analysis of Sugars:

    • Periodically take samples from the hydrolysis mixture.

    • Centrifuge the samples to separate the supernatant.

    • Analyze the concentration of glucose and other sugars in the supernatant using HPLC with a suitable column (e.g., Aminex HPX-87H) and a refractive index detector.

Visualizations

Experimental_Workflow cluster_pretreatment Pretreatment Stage cluster_separation Separation & Recovery cluster_hydrolysis Enzymatic Hydrolysis Biomass Raw Biomass Drying Drying & Grinding Biomass->Drying IL_Mixing Mixing with [Amim]Br Drying->IL_Mixing Heating Heating & Stirring IL_Mixing->Heating Precipitation Precipitation with Anti-solvent Heating->Precipitation Pretreated Mixture Filtration Filtration / Centrifugation Precipitation->Filtration Washing Washing Filtration->Washing Solid Biomass IL_Recovery Ionic Liquid Recovery Filtration->IL_Recovery IL Solution Drying_Solid Drying of Pretreated Biomass Washing->Drying_Solid Hydrolysis Enzymatic Digestion Drying_Solid->Hydrolysis Pretreated Biomass Analysis Sugar Analysis (HPLC) Hydrolysis->Analysis Hydrolysate

Caption: Experimental workflow for biomass pretreatment with [Amim]Br.

Troubleshooting_Logic Start Low Sugar Yield Check_Pretreatment Incomplete Pretreatment? Start->Check_Pretreatment Check_Washing Residual IL? Check_Pretreatment->Check_Washing No Optimize_Pretreatment Increase Temp/Time Decrease Biomass Loading Check_Pretreatment->Optimize_Pretreatment Yes Check_Hydrolysis Suboptimal Hydrolysis? Check_Washing->Check_Hydrolysis No Improve_Washing Thorough Washing Steps Check_Washing->Improve_Washing Yes Optimize_Hydrolysis Optimize Enzyme Loading, Temp, pH, Time Check_Hydrolysis->Optimize_Hydrolysis Yes

Caption: Troubleshooting logic for low sugar yield.

References

Technical Support Center: Stability of 1-Allyl-3-methylimidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-allyl-3-methylimidazolium-based ionic liquids.

Troubleshooting Guides

This section addresses common issues encountered during the use of 1-allyl-3-methylimidazolium-based ionic liquids in experimental settings.

Issue 1: My ionic liquid is showing signs of degradation (e.g., color change, unexpected reaction outcomes). What could be the cause?

  • Answer: Degradation of 1-allyl-3-methylimidazolium-based ionic liquids can be triggered by several factors. Elevated temperatures are a primary cause of thermal degradation. The presence of impurities, particularly basic compounds, can also lead to instability, especially at the C2 position of the imidazolium (B1220033) ring. The nature of the anion paired with the 1-allyl-3-methylimidazolium (B1248449) cation also significantly influences the overall stability of the ionic liquid.

Issue 2: I am observing variability in my experimental results when using the same batch of ionic liquid over time. Could this be related to stability?

  • Answer: Yes, changes in the ionic liquid's properties due to gradual degradation can certainly lead to inconsistent experimental results. The accumulation of degradation products can alter the physicochemical properties of the ionic liquid, such as viscosity and polarity, which in turn can affect reaction kinetics and solubility of your compounds of interest. It is crucial to ensure proper storage and handling to minimize degradation over time.

Issue 3: My application requires heating the ionic liquid. How can I minimize thermal degradation?

  • Answer: To minimize thermal degradation, it is essential to operate at the lowest possible temperature required for your application and for the shortest duration. If possible, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Additionally, consider the thermal stability of the specific ionic liquid you are using, as the anion choice plays a crucial role. For instance, ionic liquids with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) generally exhibit higher thermal stability compared to those with halide anions.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for 1-allyl-3-methylimidazolium-based ionic liquids?

  • A1: The degradation of 1-allyl-3-methylimidazolium cations can occur through several pathways. One common pathway is the oxidation of the alkyl side chains (the allyl and methyl groups).[1][2] Studies on similar imidazolium-based ionic liquids have shown that degradation can be initiated by oxidation at various positions on the alkyl chains, leading to the formation of hydroxyl, carbonyl, and carboxyl groups, and even shortening of the side chains.[3] Another point of instability is the C2 position of the imidazolium ring (the carbon atom between the two nitrogen atoms), which can be susceptible to attack under basic conditions.[4]

Q2: How does the choice of anion affect the stability of a 1-allyl-3-methylimidazolium-based ionic liquid?

Q3: Are there any known incompatibilities of 1-allyl-3-methylimidazolium-based ionic liquids with common laboratory reagents?

  • A3: Strong bases should be used with caution, as they can deprotonate the C2 position of the imidazolium ring, leading to the formation of a carbene that can be reactive and unstable.[4] Additionally, strong oxidizing agents should be avoided as they can lead to the degradation of the allyl and methyl side chains.

Q4: How should I properly store my 1-allyl-3-methylimidazolium-based ionic liquids to ensure their stability?

  • A4: To ensure long-term stability, 1-allyl-3-methylimidazolium-based ionic liquids should be stored in a cool, dry place, tightly sealed to prevent the absorption of moisture. Many ionic liquids are hygroscopic. Storage under an inert atmosphere can also help to prevent degradation from atmospheric oxygen and moisture.

Data Presentation

Table 1: Thermal Decomposition Temperatures of Selected Imidazolium-Based Ionic Liquids

Ionic Liquid CationAnionDecomposition Temperature (Td) onset (°C)
1-Butyl-3-methylimidazoliumAcetate (B1210297) ([OAc]⁻)~230
1-Butyl-3-methylimidazoliumChloride ([Cl]⁻)~255
1-Butyl-3-methylimidazoliumMethyl Sulfate (B86663) ([MeSO₄]⁻)~370
1-Allyl-3-methylimidazoliumChloride ([AMIM]Cl)~250-300

Note: The decomposition temperatures are approximate and can vary depending on the experimental conditions (e.g., heating rate, atmosphere). Data for 1-butyl-3-methylimidazolium salts are provided for comparison to illustrate the effect of the anion.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset decomposition temperature of a 1-allyl-3-methylimidazolium-based ionic liquid.

  • Methodology:

    • Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid into a TGA crucible (e.g., alumina (B75360) or platinum).

    • Place the crucible onto the TGA balance.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • The heating should be performed under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

    • Record the mass of the sample as a function of temperature.

    • The onset decomposition temperature is determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.

Mandatory Visualization

Troubleshooting_Workflow cluster_issue Observed Issue cluster_diagnosis Potential Causes cluster_action Recommended Actions issue Degradation or Inconsistent Results cause1 Elevated Temperature issue->cause1 High temperature process? cause2 Presence of Impurities (e.g., bases) issue->cause2 Unpurified or old IL? cause3 Inappropriate Anion Choice issue->cause3 High thermal stress application? cause4 Improper Storage issue->cause4 Long-term storage? action1 Operate at Lower Temperature / Inert Atmosphere cause1->action1 action2 Purify Ionic Liquid / Use High-Purity Grade cause2->action2 action3 Select a More Stable Anion cause3->action3 action4 Store in Cool, Dry, Inert Conditions cause4->action4

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_pathways Degradation Pathways cluster_products Potential Degradation Products start 1-Allyl-3-methylimidazolium Cation path1 Oxidation of Alkyl Side Chains start->path1 Oxidizing conditions path2 Attack at C2 Position start->path2 Basic conditions prod1 Hydroxylated/Carbonylated Species path1->prod1 prod2 N-heterocyclic Carbene (NHC) path2->prod2

Caption: Key degradation pathways for the imidazolium cation.

References

Technical Support Center: Regeneration and Recycling of 1-Allyl-3-methylimidazolium Bromide ([Amim]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of 1-Allyl-3-methylimidazolium (B1248449) bromide ([Amim]Br) after its use in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered, offering detailed experimental protocols and data to support efficient and sustainable laboratory practices.

Frequently Asked Questions (FAQs)

Q1: Why is the regeneration and recycling of [Amim]Br important?

A1: The regeneration and recycling of 1-Allyl-3-methylimidazolium bromide are crucial for several reasons. Primarily, ionic liquids can be costly, and their reuse is economically advantageous for large-scale applications.[1] Environmentally, proper recycling minimizes the potential impact of releasing these compounds into ecosystems. Efficient recovery and reuse of [Amim]Br are essential for developing sustainable and green chemical processes.

Q2: What are the common impurities found in used [Amim]Br?

A2: Common impurities in used [Amim]Br depend on its application. After processes like biomass fractionation, impurities can include residual solids (e.g., lignin, cellulose), dissolved organic molecules, water, and solvents used during product extraction.[1] In synthetic applications, unreacted starting materials, byproducts, and residual catalysts are common contaminants.

Q3: What methods can be used to assess the purity of recycled [Amim]Br?

A3: Several analytical techniques can determine the purity of recycled [Amim]Br. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is effective for identifying organic impurities and confirming the structural integrity of the ionic liquid.[2] Chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), can quantify both organic and inorganic ionic impurities.[3][4] Karl Fischer titration is a standard method for determining water content.

Q4: Can recycled [Amim]Br be as effective as the fresh ionic liquid?

A4: Yes, with proper regeneration, recycled [Amim]Br can be highly effective. Studies on similar ionic liquids have shown that after purification, the recycled solvent can be reused multiple times without a significant loss of performance in processes like biomass pretreatment.[1] However, the accumulation of even small amounts of impurities over successive cycles can impact its efficiency, making thorough purification essential.

Troubleshooting Guides

This section provides solutions to common problems encountered during the regeneration and recycling of [Amim]Br using various techniques.

Vacuum Distillation/Evaporation

Problem: Low recovery of volatile solvent or incomplete removal from [Amim]Br.

  • Possible Cause 1: Inadequate vacuum. The pressure may not be low enough to achieve the boiling point of the solvent at a moderate temperature.

    • Solution: Ensure all connections in the vacuum distillation setup are airtight. Check the vacuum pump for proper function and oil level. Use a pressure gauge to monitor the vacuum level accurately.

  • Possible Cause 2: Insufficient heating or uneven heating. The temperature of the heating bath may be too low, or the heat distribution may be poor.

    • Solution: Gradually increase the temperature of the heating bath. Use a rotary evaporator for a larger surface area and more efficient evaporation.[5] Ensure the flask is not more than half full to allow for efficient rotation and evaporation.

  • Possible Cause 3: Bumping of the ionic liquid. Sudden, violent boiling can lead to contamination of the distillate.

    • Solution: Use a capillary bubbler to introduce a fine stream of inert gas (e.g., nitrogen) or use a magnetic stirrer to ensure smooth boiling.

Troubleshooting_Vacuum_Distillation start Problem: Low Solvent Recovery/ Incomplete Removal cause1 Inadequate Vacuum? start->cause1 cause2 Insufficient/Uneven Heating? start->cause2 cause3 Bumping of Ionic Liquid? start->cause3 solution1 Check connections, service pump, monitor pressure. cause1->solution1 Yes solution2 Increase bath temp, use rotary evaporator, ensure proper flask filling. cause2->solution2 Yes solution3 Use capillary bubbler or magnetic stirrer. cause3->solution3 Yes

Liquid-Liquid Extraction

Problem: Poor phase separation between the aqueous phase containing [Amim]Br and the organic extraction solvent.

  • Possible Cause 1: Inappropriate solvent choice. The organic solvent may have some miscibility with the aqueous ionic liquid solution.

    • Solution: Select a more hydrophobic organic solvent. Common choices for extracting organic impurities from aqueous ionic liquid solutions include ethyl acetate, diethyl ether, and hexane.[5][6]

  • Possible Cause 2: Formation of an emulsion. Vigorous shaking can lead to the formation of a stable emulsion at the interface.

    • Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion forms, allow it to stand for an extended period. Gentle swirling or the addition of a small amount of a saturated brine solution can help to break the emulsion.

Problem: Low extraction efficiency of impurities.

  • Possible Cause 1: Insufficient solvent volume or number of extractions. A single extraction may not be sufficient to remove all impurities.

    • Solution: Increase the volume of the extraction solvent or perform multiple extractions with smaller volumes of solvent. Three to five extractions are often sufficient.

  • Possible Cause 2: pH of the aqueous phase is not optimal. The charge state of certain impurities can affect their solubility in the organic phase.

    • Solution: Adjust the pH of the aqueous phase to neutralize any acidic or basic impurities, making them more soluble in the organic solvent.

Troubleshooting_Liquid_Liquid_Extraction cluster_phase_separation Issue: Poor Phase Separation cluster_extraction_efficiency Issue: Low Extraction Efficiency p1_start Poor Phase Separation p1_cause1 Inappropriate Solvent Choice? p1_start->p1_cause1 p1_cause2 Emulsion Formation? p1_start->p1_cause2 p1_solution1 Use more hydrophobic solvent. p1_cause1->p1_solution1 Yes p1_solution2 Gentle inversion, add brine to break emulsion. p1_cause2->p1_solution2 Yes p2_start Low Extraction Efficiency p2_cause1 Insufficient Solvent Volume/Extractions? p2_start->p2_cause1 p2_cause2 Suboptimal Aqueous pH? p2_start->p2_cause2 p2_solution1 Increase solvent volume or number of extractions. p2_cause1->p2_solution1 Yes p2_solution2 Adjust pH to neutralize impurities. p2_cause2->p2_solution2 Yes

Adsorption

Problem: Low adsorption capacity of impurities on the adsorbent.

  • Possible Cause 1: Inappropriate adsorbent. The chosen adsorbent may not have a high affinity for the target impurities.

    • Solution: Activated carbon is a common and effective adsorbent for many organic impurities from aqueous solutions.[7] The choice of adsorbent should be tailored to the specific impurities present.

  • Possible Cause 2: Adsorbent is saturated. The adsorbent has reached its maximum capacity and can no longer bind impurities.

    • Solution: Increase the amount of adsorbent used. If the adsorbent is regenerable, perform a regeneration cycle.

Problem: Difficulty in regenerating the adsorbent.

  • Possible Cause 1: Strong binding of impurities. The impurities are too strongly adsorbed to be removed by simple washing.

    • Solution: For activated carbon, regeneration can be achieved by washing with a suitable organic solvent (e.g., acetone) or by thermal treatment.[7] The choice of regeneration method depends on the nature of the adsorbed impurities.

  • Possible Cause 2: Incomplete desorption. The regeneration process does not completely remove the adsorbed impurities.

    • Solution: Optimize the regeneration conditions, such as the solvent, temperature, and time. Multiple regeneration cycles may be necessary.

Troubleshooting_Adsorption start Adsorption Problem issue1 Low Impurity Adsorption start->issue1 issue2 Difficult Adsorbent Regeneration start->issue2 cause1a Inappropriate Adsorbent? issue1->cause1a cause1b Saturated Adsorbent? issue1->cause1b cause2a Strong Impurity Binding? issue2->cause2a cause2b Incomplete Desorption? issue2->cause2b solution1a Use activated carbon or other suitable adsorbent. cause1a->solution1a solution1b Increase adsorbent amount or regenerate. cause1b->solution1b solution2a Use solvent washing or thermal regeneration. cause2a->solution2a solution2b Optimize regeneration conditions (solvent, temp, time). cause2b->solution2b

Experimental Protocols

The following are generalized protocols for the regeneration of [Amim]Br. Users should optimize the parameters based on the specific impurities present in their used ionic liquid.

Protocol 1: Regeneration by Vacuum Evaporation (for removal of volatile solvents)
  • Setup: Assemble a rotary evaporator with a round-bottom flask containing the used [Amim]Br solution. The flask should not be more than half full.

  • Vacuum Application: Connect the rotary evaporator to a vacuum pump and gradually reduce the pressure. A pressure of <10 mbar is typically effective for removing common organic solvents and water.[5]

  • Heating and Rotation: Immerse the flask in a heating bath and begin rotation. The temperature should be kept below the decomposition temperature of [Amim]Br and the dissolved solutes. A temperature range of 60-80°C is generally suitable for removing water and volatile organic solvents.[8][9]

  • Collection: The volatile solvent will evaporate and be collected in the receiving flask of the rotary evaporator.

  • Completion: Continue the process until no more solvent is collected. The purified, non-volatile [Amim]Br will remain in the round-bottom flask.

  • Purity Check: Analyze the purity of the recycled [Amim]Br using appropriate analytical techniques (e.g., ¹H NMR, Karl Fischer titration).

Workflow_Vacuum_Evaporation start Used [Amim]Br (with volatile solvent) step1 Place in Rotary Evaporator start->step1 step2 Reduce Pressure (<10 mbar) step1->step2 step3 Heat (60-80°C) and Rotate step2->step3 step4 Collect Condensed Solvent step3->step4 step5 Continue until Solvent Removal is Complete step4->step5 end Purified [Amim]Br step5->end analysis Purity Analysis (NMR, Karl Fischer) end->analysis

Protocol 2: Regeneration by Liquid-Liquid Extraction (for removal of organic impurities)
  • Dissolution: Dissolve the used [Amim]Br in deionized water to create an aqueous solution.

  • Extraction: Transfer the aqueous solution to a separatory funnel and add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).[5] The volume of the organic solvent can be approximately equal to the volume of the aqueous phase.

  • Mixing: Gently invert the separatory funnel several times to allow for the transfer of organic impurities into the organic phase.

  • Phase Separation: Allow the layers to separate. The denser phase (typically the aqueous [Amim]Br solution) will be at the bottom.

  • Collection: Drain the lower aqueous phase into a clean flask. Discard the upper organic phase containing the impurities.

  • Repeat: Repeat the extraction process (steps 2-5) 2-3 times with fresh portions of the organic solvent to ensure complete removal of impurities.

  • IL Recovery: Remove the water from the purified aqueous [Amim]Br solution using vacuum evaporation as described in Protocol 1.

  • Purity Check: Assess the purity of the recycled [Amim]Br.

Workflow_Liquid_Liquid_Extraction start Used [Amim]Br (with organic impurities) step1 Dissolve in Deionized Water start->step1 step2 Add Organic Solvent (e.g., Ethyl Acetate) step1->step2 step3 Gently Mix in Separatory Funnel step2->step3 step4 Allow Phases to Separate step3->step4 step5 Collect Aqueous Phase (contains [Amim]Br) step4->step5 step6 Repeat Extraction 2-3 times step5->step6 step7 Remove Water via Vacuum Evaporation step6->step7 end Purified [Amim]Br step7->end analysis Purity Analysis (NMR, Chromatography) end->analysis

Protocol 3: Regeneration by Adsorption (for removal of dissolved organic impurities)
  • Solution Preparation: Dissolve the used [Amim]Br in a suitable solvent (e.g., water or a volatile organic solvent) to reduce its viscosity.

  • Adsorbent Addition: Add an appropriate amount of activated carbon to the solution. A general starting point is 1-5% by weight of the ionic liquid.

  • Stirring: Stir the mixture at room temperature for a specified period, typically 1-24 hours, to allow for the adsorption of impurities onto the activated carbon.

  • Separation: Separate the activated carbon from the [Amim]Br solution by filtration or centrifugation.

  • Solvent Removal: If a volatile solvent was used, remove it by vacuum evaporation (see Protocol 1).

  • Purity Check: Analyze the purity of the recycled [Amim]Br.

  • Adsorbent Regeneration (Optional): Wash the used activated carbon with a suitable solvent (e.g., acetone) to desorb the impurities and regenerate it for future use.[7]

Workflow_Adsorption start Used [Amim]Br (with dissolved impurities) step1 Dissolve in a Suitable Solvent start->step1 step2 Add Activated Carbon step1->step2 step3 Stir for 1-24 hours step2->step3 step4 Separate Adsorbent (Filtration/Centrifugation) step3->step4 step5 Remove Solvent via Vacuum Evaporation step4->step5 end Purified [Amim]Br step5->end analysis Purity Analysis (NMR, Chromatography) end->analysis

Quantitative Data on Regeneration Efficiency

The following tables summarize reported recovery efficiencies for imidazolium-based ionic liquids using different regeneration techniques. While specific data for [Amim]Br is limited, these values for structurally similar ionic liquids provide a useful benchmark.

Table 1: Recovery of Imidazolium-Based Ionic Liquids by Electrodialysis

Ionic LiquidApplicationRecovery Ratio (%)Reference
[Amim]ClBiomass Pretreatment66-71 (single pass)[10]
[Amim]ClBiomass Pretreatment93 (semi-continuous)[10]
[Bmim]BrBiomass Fractionation75.2[11]

Table 2: Recovery of Imidazolium-Based Ionic Liquids after Biomass Processing

Ionic LiquidRegeneration MethodRecovery Rate (%)Reference
[Amim]ClNot specified>95[1]
[Amim]ClNot specified>94[1]

Note: The efficiency of each method can vary significantly depending on the specific experimental conditions, the nature and concentration of impurities, and the scale of the operation. The data presented should be considered as a guide, and optimization for a specific process is recommended.

References

Technical Support Center: Side Reactions of Imidazolium-Based Ionic Liquids with Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazolium-based ionic liquids for cellulose (B213188) dissolution and processing.

Frequently Asked Questions (FAQs)

1. What are the primary side reactions to be aware of when dissolving cellulose in imidazolium-based ionic liquids?

When dissolving cellulose in imidazolium-based ionic liquids (ILs), both the IL and the cellulose can undergo side reactions. The main reactions involve either the cation or the anion of the ionic liquid.

  • Cation-driven reactions: Imidazolium (B1220033) cations can react at their C-2 position with the reducing end of the cellulose chain, which forms a carbon-carbon bond.[1][2] This reaction is significantly catalyzed by basic impurities that are often present in the IL, such as imidazole (B134444) and 1-methylimidazole, which can be products of thermal degradation.[1][2]

  • Anion-driven reactions: The anion of the IL can also participate in side reactions. For instance, in ILs with acetate (B1210297) anions, acetylation of cellulose can occur, especially in the presence of activating agents like acid chlorides or anhydrides.[1]

2. Why is my cellulose-ionic liquid solution turning yellow or brown?

Discoloration of cellulose-ionic liquid solutions is a common observation and can be attributed to several factors:

  • Degradation Products: The formation of chromophoric degradation products from both the cellulose and the ionic liquid contributes to the color change.[3]

  • Oxidation: The presence of oxygen can lead to oxidative processes that result in colored byproducts.[2]

  • Stabilizer Byproducts: While antioxidants are used to mitigate degradation, they can sometimes form colored byproducts themselves.[3] For example, propyl gallate, an antioxidant, can be converted into yellowish ellagic acid and further to dark oxidation products.[3]

  • IL Purity: Impurities in the ionic liquid can promote side reactions that lead to colored species.[1]

It is important to note that a change in color does not always indicate a negative impact on the quality of regenerated fibers, as subsequent washing and bleaching steps can often remove these chromophores.[3]

3. What causes the viscosity of my cellulose-ionic liquid solution to decrease over time?

A decrease in the viscosity of a cellulose-ionic liquid solution often indicates a reduction in the molecular weight of the cellulose. This is typically due to the degradation of the cellulose polymer chains.[3] Cleavage of the glycosidic bonds in the cellulose backbone results in shorter polymer chains, which leads to a lower solution viscosity. This degradation can be accelerated by factors such as elevated temperatures and the presence of acidic or oxidative species.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Cellulose will not fully dissolve. - Insufficient disruption of hydrogen bonds: The strong intra- and intermolecular hydrogen bonding network of cellulose is not being effectively broken down.[4] - High crystallinity of cellulose: Highly crystalline cellulose is more resistant to dissolution. - Presence of water in the ionic liquid: Water can interfere with the dissolution process by forming hydrogen bonds with the ionic liquid ions, reducing their ability to interact with cellulose.[5] - Incorrect ionic liquid: Not all imidazolium-based ionic liquids are effective solvents for cellulose. The anion plays a crucial role in the dissolution process.[6][7]- Increase temperature: Heating can help to disrupt the hydrogen bonds and increase solubility.[4] - Use microwave irradiation: Microwave-assisted heating can significantly reduce dissolution time.[8][9] - Pre-treat cellulose: Use a suitable pre-treatment method to reduce the crystallinity of the cellulose. - Dry the ionic liquid and cellulose: Ensure both the ionic liquid and cellulose are thoroughly dried before use to minimize water content. - Select an appropriate ionic liquid: Use ionic liquids with anions that are strong hydrogen bond acceptors, such as acetate or chloride.[6][10]
Formation of a gel after dissolution. - Gradual absorption of water: Some ionic liquids, like 1-butyl-3-methylimidazolium chloride (BMIMCl), are highly hygroscopic. The absorption of water can lead to the formation of noncrystalline cellulose aggregates, resulting in a gel network.[6]- Work under a dry atmosphere: Handle the cellulose-ionic liquid solution in a glove box or under an inert gas to prevent moisture uptake.
Low yield of regenerated cellulose. - Cellulose degradation: Side reactions may have led to the degradation of cellulose into smaller, water-soluble molecules that are lost during the regeneration process.[11]- Optimize dissolution conditions: Use lower temperatures and shorter dissolution times to minimize degradation.[3] - Use stabilizers: Add antioxidants or other stabilizers to the solution to prevent degradation.[2][3]
Unexpected chemical modification of cellulose (e.g., acetylation). - Reactive anion: The anion of the ionic liquid (e.g., acetate) is reacting with the cellulose hydroxyl groups.[1] - Presence of activating agents: Impurities or co-reagents can activate the anion, making it more reactive towards cellulose.[1]- Choose an ionic liquid with a less reactive anion: Consider using ionic liquids with anions like chloride if unwanted esterification is an issue. - Purify the ionic liquid: Remove any impurities that could act as activating agents.

Experimental Protocols

Protocol 1: Monitoring Cellulose Degradation by Gel Permeation Chromatography (GPC)

This protocol outlines the steps to determine the molecular weight distribution of cellulose to assess the extent of degradation.

  • Sample Preparation:

    • Dissolve a known concentration of the cellulose-ionic liquid sample in a suitable solvent for GPC analysis (e.g., a solution of LiCl in N,N-dimethylacetamide).

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • GPC Analysis:

    • Use a GPC system equipped with a refractive index (RI) detector.

    • Calibrate the system using polysaccharide standards of known molecular weights.

    • Inject the prepared sample and run the analysis according to the instrument's operating parameters.

  • Data Analysis:

    • Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) from the resulting chromatogram.

    • A decrease in Mw and an increase in the polydispersity index (Mw/Mn) over time indicate cellulose degradation.

Protocol 2: Detection of Cellulose Esterification by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol allows for the qualitative detection of ester group formation on the cellulose backbone.

  • Sample Preparation:

    • Regenerate the cellulose from the ionic liquid solution by precipitation in an anti-solvent (e.g., water or ethanol).

    • Thoroughly wash the regenerated cellulose to remove any residual ionic liquid.

    • Dry the cellulose sample completely.

  • FTIR Analysis:

    • Acquire an FTIR spectrum of the dried, regenerated cellulose sample.

  • Spectral Analysis:

    • Look for the appearance of a new carbonyl stretching peak (C=O) typically in the region of 1730-1750 cm⁻¹. The presence of this peak is indicative of ester formation.

    • Compare the spectrum to that of the initial, unmodified cellulose.

Signaling Pathways and Workflows

Side_Reactions_of_Imidazolium_ILs_with_Cellulose Cellulose_IL Cellulose in Imidazolium IL Heating Heating / Processing Cellulose_IL->Heating Cation_Reaction Cation Reaction (at reducing end) Heating->Cation_Reaction Anion_Reaction Anion Reaction (e.g., Acetylation) Heating->Anion_Reaction Degradation Cellulose Degradation (Chain Scission) Heating->Degradation Discoloration Discoloration Heating->Discoloration Impurities Basic Impurities (e.g., imidazole) Impurities->Cation_Reaction catalyzes Oxygen Oxygen Oxygen->Discoloration promotes Modified_Cellulose Modified Cellulose Cation_Reaction->Modified_Cellulose Anion_Reaction->Modified_Cellulose Degraded_Products Degraded Products (Oligomers, Monomers) Degradation->Degraded_Products Troubleshooting_Workflow_for_Cellulose_Dissolution Start Start: Cellulose Dissolution Issue Check_Purity Check IL and Cellulose Purity/Dryness Start->Check_Purity Purify_Dry Purify and/or Dry Materials Check_Purity->Purify_Dry Impure/Wet Check_Conditions Check Dissolution Conditions (Temp, Time) Check_Purity->Check_Conditions Pure/Dry Purify_Dry->Check_Conditions Optimize_Conditions Optimize Conditions (e.g., Increase Temp, Use Microwave) Check_Conditions->Optimize_Conditions Not Optimal Check_IL_Choice Is the IL appropriate? Check_Conditions->Check_IL_Choice Optimal Optimize_Conditions->Check_IL_Choice Failure Persistent Issues: Consult Literature for Specific System Optimize_Conditions->Failure Select_New_IL Select IL with Stronger H-bond Accepting Anion Check_IL_Choice->Select_New_IL No Success Successful Dissolution Check_IL_Choice->Success Yes Select_New_IL->Success Select_New_IL->Failure

References

Effect of water content on the properties of 1-Allyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-Allyl-3-methylimidazolium bromide ([AMIM]Br) and its aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data on the effect of water content on the properties of a closely related ionic liquid, 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl), which serves as a valuable proxy for understanding the behavior of [AMIM]Br.

Frequently Asked Questions (FAQs)

Q1: How does the addition of water affect the viscosity of this compound?

A1: The addition of water to this compound, as with most imidazolium-based ionic liquids, will decrease its viscosity. Water molecules disrupt the intermolecular forces between the ions of the ionic liquid, leading to a less viscous solution.

Q2: What is the expected impact of water on the conductivity of [AMIM]Br?

A2: The electrical conductivity of [AMIM]Br is expected to increase with the addition of water, particularly in the water-rich region. This is due to the decrease in viscosity and the increased mobility of the ions. However, at very high concentrations of the ionic liquid, the conductivity may decrease due to ion pairing and aggregation.[1]

Q3: Is this compound hygroscopic?

A3: Yes, many imidazolium-based ionic liquids with halide anions are hygroscopic, meaning they can absorb moisture from the atmosphere. It is crucial to handle and store [AMIM]Br in a dry environment to maintain its purity and ensure the reproducibility of experimental results.

Q4: How does the bromide anion in [AMIM]Br compare to the chloride anion in [AMIM]Cl in terms of properties in aqueous solutions?

A4: While the general trends in property changes with water content are similar for both [AMIM]Br and [AMIM]Cl, some differences can be expected. Generally, for a given cation, ionic liquids with larger anions like bromide tend to have lower viscosities than those with smaller anions like chloride. The conductivity might also be affected, as it is related to both ion size and viscosity. The quantitative data provided for [AMIM]Cl should be considered a close approximation for the behavior of [AMIM]Br.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent viscosity or conductivity measurements. Water absorption from the atmosphere.Handle and prepare samples in a controlled, low-humidity environment (e.g., a glove box). Use freshly prepared solutions.
Higher than expected viscosity. Insufficient mixing of water and the ionic liquid.Ensure thorough mixing using a vortex mixer or magnetic stirrer until the solution is homogeneous.
Lower than expected conductivity. Ion pairing at high ionic liquid concentrations.Consider the concentration range of your experiment. The relationship between concentration and conductivity is not always linear.[1]
Phase separation at certain concentrations or temperatures. Limited miscibility of the ionic liquid with water under specific conditions.Visually inspect the solution for any signs of immiscibility. Consult literature for the phase diagram of the specific ionic liquid-water system if available.

Quantitative Data

The following tables summarize the effect of water content on the density, viscosity, and electrical conductivity of 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) at 298.15 K. This data is presented as a close analogue for this compound.[1]

Table 1: Density, Viscosity, and Conductivity of [AMIM]Cl Aqueous Solutions at 298.15 K [1]

Mole Fraction of [AMIM]Cl (x)Density (g·cm⁻³)Viscosity (mPa·s)Conductivity (S·m⁻¹)
0.00000.99700.890-
0.01021.01251.152.15
0.02091.02681.483.32
0.04421.05032.454.45
0.07101.07184.314.88
0.10211.09157.594.75
0.13881.110213.44.18
0.18291.128025.13.35
0.23681.144949.92.45
0.30401.16091021.62
0.39041.17622200.91
0.49951.19064890.43
0.64451.204311420.16
0.84971.218132150.04
1.00001.2280--

Experimental Protocols

Measurement of Density

Methodology:

  • Instrumentation: A vibrating tube densimeter is commonly used for accurate density measurements of liquid samples.

  • Calibration: Calibrate the instrument using dry air and deionized water at the desired experimental temperature.

  • Sample Preparation: Prepare a series of [AMIM]Br-water mixtures of known concentrations by mass.

  • Measurement: Inject the sample into the densimeter's measuring cell, ensuring no air bubbles are present. Allow the temperature to stabilize before recording the density reading.

  • Cleaning: Thoroughly clean the measuring cell with appropriate solvents (e.g., deionized water and ethanol) and dry it between samples.

Measurement of Viscosity

Methodology:

  • Instrumentation: A rotational viscometer or a capillary viscometer can be used. For ionic liquids, a cone-plate or parallel-plate rotational viscometer is often preferred.

  • Calibration: Calibrate the viscometer with standard viscosity fluids at the measurement temperature.

  • Sample Loading: Place a precise volume of the [AMIM]Br-water sample onto the viscometer's measurement geometry.

  • Temperature Control: Allow the sample to reach thermal equilibrium at the set temperature.

  • Measurement: Perform the viscosity measurement at a controlled shear rate. For Newtonian fluids, the viscosity will be independent of the shear rate.

  • Cleaning: Clean the measurement geometry thoroughly between samples.

Measurement of Electrical Conductivity

Methodology:

  • Instrumentation: A conductivity meter with a suitable conductivity cell.

  • Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations at the experimental temperature.

  • Sample Preparation: Prepare [AMIM]Br-water solutions of varying concentrations.

  • Measurement: Immerse the conductivity probe into the sample solution. Ensure the electrodes are fully submerged and there are no air bubbles. Allow the reading to stabilize before recording the conductivity.

  • Cleaning: Rinse the probe with deionized water and then with the next sample to be measured before taking the final reading.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Property Measurement cluster_data Data Analysis P1 Weighing of [AMIM]Br and Water P2 Mixing and Homogenization P1->P2 Create aqueous solutions of varying concentrations A1 Density Measurement P2->A1 A2 Viscosity Measurement P2->A2 A3 Conductivity Measurement P2->A3 D1 Tabulate and Plot Data A1->D1 A2->D1 A3->D1

Caption: Experimental workflow for determining the effect of water content on the properties of [AMIM]Br.

Logical_Relationship WC Increase in Water Content IMF Disruption of Intermolecular Forces WC->IMF leads to Visc Decrease in Viscosity IMF->Visc IonMob Increase in Ion Mobility Visc->IonMob results in Cond Increase in Conductivity IonMob->Cond

Caption: Relationship between water content and the physicochemical properties of [AMIM]Br.

References

Technical Support Center: Mitigating Degradation of 1-Allyl-3-methylimidazolium Bromide at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the thermal degradation of 1-Allyl-3-methylimidazolium (B1248449) bromide ([AMIM]Br) during high-temperature experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of [AMIM]Br at elevated temperatures.

Issue 1: Sample Discoloration (Yellowing or Browning) During Heating

Potential Cause Troubleshooting Step
Thermal Decomposition: The ionic liquid is degrading due to excessive temperature.1. Verify Decomposition Temperature: Check the onset decomposition temperature of your [AMIM]Br batch using Thermogravimetric Analysis (TGA). For similar imidazolium (B1220033) bromides, significant decomposition can begin around 200-250°C.[1][2] 2. Reduce Operating Temperature: If possible, lower the experimental temperature. Long-term isothermal heating, even below the TGA onset temperature, can cause gradual degradation.[1][3] 3. Use an Inert Atmosphere: Conduct experiments under a nitrogen or argon atmosphere to prevent oxidative degradation.[4]
Impurities: Presence of synthesis byproducts (e.g., unreacted starting materials, residual solvents) or moisture can lower the thermal stability.[4]1. Purify the Ionic Liquid: Before use, purify the [AMIM]Br by washing with a suitable solvent like ethyl acetate (B1210297) to remove organic impurities, followed by drying under high vacuum (e.g., at 70-80°C) to remove volatile impurities and water.[5] 2. Charcoal Treatment: For colored impurities, treatment with activated charcoal in a solvent followed by filtration can be effective.[6] 3. Moisture Analysis: Quantify the water content using Karl Fischer titration to ensure it is below an acceptable threshold (e.g., <500 ppm).

Issue 2: Inconsistent or Unreliable Experimental Results at High Temperatures

Potential Cause Troubleshooting Step
Gradual Decomposition: The ionic liquid is slowly degrading over the course of the experiment, changing its properties and affecting the reaction or measurement.1. Isothermal TGA: Perform isothermal TGA at your operating temperature to quantify the rate of mass loss over the experimental duration.[1] 2. Limit Exposure Time: Minimize the time the [AMIM]Br is held at the target temperature. 3. Consider Stabilizers: Investigate the use of thermal stabilizers. While specific data for [AMIM]Br is limited, phenolic antioxidants or other radical scavengers may offer protection.
Phase Transitions: The ionic liquid may be undergoing a solid-solid or solid-liquid phase transition, which could affect its properties.1. DSC Analysis: Run a Differential Scanning Calorimetry (DSC) analysis to identify any phase transitions in the operating temperature range.[7][8] The heating and cooling cycles can reveal melting points, glass transitions, and crystallization events.

Issue 3: Unexpected Side Reactions or Byproducts

Potential Cause Troubleshooting Step
Formation of Reactive Species: Thermal degradation can produce reactive species that interfere with the intended chemistry.1. Identify Decomposition Products: If possible, use techniques like TGA coupled with Mass Spectrometry (TGA-MS) to identify the volatile decomposition products. For similar allyl-imidazolium salts, decomposition can proceed via two main channels.[9] 2. Lower Temperature/Inert Atmosphere: As with discoloration, reducing the temperature and using an inert atmosphere are the primary mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition temperature of 1-Allyl-3-methylimidazolium bromide?

Q2: How do impurities affect the thermal stability of [AMIM]Br?

Impurities such as water, residual solvents, and unreacted starting materials from the synthesis process can significantly lower the thermal stability of ionic liquids.[4] It is highly recommended to purify the ionic liquid before use, especially for high-temperature applications.

Q3: What are the expected decomposition products of [AMIM]Br?

Based on studies of the closely related 1-allyl-3-methylimidazolium chloride ([AMIM]Cl), the thermal decomposition is expected to proceed through two primary pathways, leading to various volatile products.[9] Analysis of similar imidazolium bromides by TGA-MS has shown the evolution of alkyl bromides and alkylimidazoles.[10] Therefore, for [AMIM]Br, one might expect to see products such as allyl bromide, methyl bromide, 1-allyl-imidazole, and 1-methylimidazole.

Q4: Can I use stabilizers to prevent the degradation of [AMIM]Br?

The use of stabilizers to enhance the thermal stability of ionic liquids is an area of ongoing research. While specific studies on stabilizers for [AMIM]Br were not found, general-purpose antioxidants, particularly phenolic compounds, have been explored for other organic materials and could potentially offer some protection against thermo-oxidative degradation. The effectiveness would need to be experimentally verified for your specific application.

Q5: What is the best way to store [AMIM]Br to ensure its stability?

To maintain the integrity of [AMIM]Br, it should be stored in a tightly sealed container in a cool, dry place, protected from light. Due to the hygroscopic nature of many ionic liquids, storage in a desiccator or under an inert atmosphere is recommended to minimize water absorption.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Determining Onset Decomposition Temperature

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of purified and dried [AMIM]Br into an alumina (B75360) or platinum TGA pan.

  • Atmosphere: Use a high-purity nitrogen or argon purge gas with a flow rate of 20-50 mL/min to maintain an inert atmosphere.[11]

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.[11]

  • Data Analysis: Determine the onset decomposition temperature (Tonset) from the resulting mass loss versus temperature curve. Tonset is typically calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 5-10 mg of purified and dried [AMIM]Br in an aluminum DSC pan.

  • Atmosphere: Use a nitrogen purge gas.

  • Temperature Program:

    • Equilibrate at a low temperature, for example, -50°C.

    • Heat from -50°C to 200°C at a rate of 10°C/min.

    • Hold for 2 minutes at 200°C.

    • Cool from 200°C to -50°C at a rate of 10°C/min.

    • Heat from -50°C to 200°C at a rate of 10°C/min (second heating scan).

  • Data Analysis: Analyze the heat flow versus temperature curves to identify glass transitions (Tg), crystallization events (Tc), and melting points (Tm). The second heating scan is often used for analysis to ensure a consistent thermal history.[12]

Visualizations

degradation_pathway AMIM_Br This compound ([AMIM]Br) Degradation Degradation AMIM_Br->Degradation Heat High Temperature Heat->Degradation Impurities Impurities (e.g., water, solvents) Impurities->Degradation Products Decomposition Products (e.g., Allyl Bromide, Methyl Bromide, 1-Allylimidazole, 1-Methylimidazole) Degradation->Products

Caption: Factors leading to the degradation of [AMIM]Br.

troubleshooting_workflow Start High-Temperature Experiment with [AMIM]Br Problem Observe Degradation? (e.g., discoloration, inconsistent results) Start->Problem Check_Temp Is Temperature > T_onset? Problem->Check_Temp Yes Check_Purity Check Purity of [AMIM]Br Problem->Check_Purity No Reduce_Temp Reduce Operating Temperature Check_Temp->Reduce_Temp Reduce_Temp->Check_Purity Purify Purify [AMIM]Br (e.g., solvent wash, vacuum dry) Check_Purity->Purify Impure Use_Inert Use Inert Atmosphere (N2 or Ar) Check_Purity->Use_Inert Pure Purify->Use_Inert Continue Proceed with Experiment Use_Inert->Continue

Caption: Troubleshooting workflow for [AMIM]Br degradation.

References

Technical Support Center: Purification of 1-Allyl-3-methylimidazolium Bromide ([AMIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Allyl-3-methylimidazolium bromide ([AMIM]Br).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in synthetically prepared [AMIM]Br include unreacted starting materials such as 1-methylimidazole (B24206) and allyl bromide, colored byproducts formed during the synthesis, and residual water. The presence of these impurities can affect the physicochemical properties and performance of the ionic liquid in various applications.

Q2: Why is my synthesized [AMIM]Br colored (e.g., yellow or brown)?

A2: The coloration of crude [AMIM]Br is typically due to the formation of colored byproducts during the quaternization reaction between 1-methylimidazole and allyl bromide. These impurities can sometimes be challenging to remove and may require treatment with an adsorbent like activated carbon.

Q3: How can I remove unreacted 1-methylimidazole and allyl bromide?

A3: Unreacted starting materials, which are generally less polar than the ionic liquid product, can be effectively removed by washing the crude [AMIM]Br with a suitable organic solvent in which the ionic liquid has low solubility. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.

Q4: What is the most effective method for removing colored impurities?

A4: Treatment with activated carbon is a widely used and effective method for decolorizing ionic liquids.[1] The activated carbon adsorbs the colored impurities from the ionic liquid solution. The process typically involves stirring the ionic liquid (dissolved in a suitable solvent like water or a short-chain alcohol) with activated carbon, followed by filtration to remove the carbon particles.

Q5: How can I reduce the water content in my purified [AMIM]Br?

A5: Due to the hygroscopic nature of many ionic liquids, including [AMIM]Br, it is crucial to remove water after purification. This is typically achieved by drying the ionic liquid under high vacuum at an elevated temperature. The specific temperature and duration will depend on the desired final water content.

Q6: What level of purity can I expect to achieve with these purification methods?

A6: By employing a combination of solvent washing, activated carbon treatment, and vacuum drying, it is possible to achieve a purity of ≥97% for this compound.[2] For certain applications requiring higher purity, repeated purification steps or more advanced techniques may be necessary.

Troubleshooting Guide

Problem 1: After synthesis and initial workup, my [AMIM]Br is a viscous, colored oil.

  • Question: How do I remove the color and residual starting materials?

  • Answer: This is a common observation. The recommended approach is a two-step purification process:

    • Solvent Washing: First, wash the crude product with a solvent like ethyl acetate to remove unreacted, less polar starting materials.

    • Activated Carbon Treatment: Following the solvent wash, dissolve the ionic liquid in a minimal amount of a suitable solvent (e.g., deionized water or ethanol) and treat it with activated carbon to remove the colored impurities.

Problem 2: The color persists even after treatment with activated carbon.

  • Question: What can I do if a single activated carbon treatment is insufficient?

  • Answer: If the coloration is intense, a single treatment may not be enough. You can try the following:

    • Increase the amount of activated carbon: Use a higher weight percentage of activated carbon relative to the ionic liquid.

    • Increase the treatment time: Extend the stirring time of the ionic liquid solution with activated carbon.

    • Repeat the treatment: Filter off the used activated carbon and repeat the treatment with a fresh batch.

    • Gentle heating: Slightly warming the solution during the activated carbon treatment can sometimes improve the adsorption of impurities.

Problem 3: I am having difficulty removing the residual solvent after washing.

  • Question: How can I ensure all the washing solvent is removed?

  • Answer: Residual organic solvents can be persistent. To ensure their complete removal:

    • Use a rotary evaporator: This is an effective first step to remove the bulk of the solvent under reduced pressure.

    • High-vacuum drying: Subsequently, dry the ionic liquid under a high vacuum for an extended period (e.g., 24-48 hours). Gently heating the sample during this process can facilitate solvent removal, but be cautious not to cause thermal degradation. A slow stream of an inert gas like nitrogen can also aid in carrying away residual solvent vapors.

Problem 4: My final product has a high water content.

  • Question: What are the best practices for drying [AMIM]Br?

  • Answer: [AMIM]Br is hygroscopic and will readily absorb moisture from the atmosphere. To achieve a low water content:

    • Use appropriate drying equipment: A vacuum oven or a Schlenk line connected to a high-vacuum pump is recommended.

    • Optimize drying conditions: Drying at an elevated temperature (e.g., 60-80°C) under high vacuum is crucial. The exact temperature should be below the decomposition temperature of the ionic liquid.

    • Use a drying agent in the vacuum line: A cold trap or a desiccant trap can prevent moisture from the pump from back-streaming.

    • Handle and store under inert atmosphere: Once dried, handle and store the purified [AMIM]Br in a glovebox or a desiccator under an inert atmosphere (e.g., nitrogen or argon) to prevent water reabsorption.

Purification Workflow

PurificationWorkflow Crude Crude [AMIM]Br (Colored, with impurities) Wash Solvent Washing (e.g., Ethyl Acetate) Crude->Wash Remove unreacted starting materials Filter1 Filtration / Decantation Wash->Filter1 WashedIL Washed [AMIM]Br (Still colored) Filter1->WashedIL Dissolve Dissolution (e.g., in Water/Ethanol) WashedIL->Dissolve Carbon Activated Carbon Treatment Dissolve->Carbon Remove colored impurities Filter2 Filtration (Remove Carbon) Carbon->Filter2 Decolorized Decolorized [AMIM]Br Solution Filter2->Decolorized Dry Vacuum Drying Decolorized->Dry Remove water and residual solvent Pure Pure [AMIM]Br (≥97%) Dry->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Problem with Purified [AMIM]Br Color Is it colored? Start->Color Water High water content? Color->Water No Carbon Repeat Activated Carbon Treatment Color->Carbon Yes Solvent Residual solvent detected? Water->Solvent No Dry Dry under high vacuum at elevated temperature Water->Dry Yes VacDry Prolonged vacuum drying, possibly with gentle heat Solvent->VacDry Yes End Pure Product Solvent->End No Carbon->Water Dry->Solvent VacDry->End

Caption: Decision tree for troubleshooting common issues in [AMIM]Br purification.

Experimental Protocols

Solvent Washing for Removal of Unreacted Starting Materials

Objective: To remove non-polar impurities, primarily unreacted 1-methylimidazole and allyl bromide.

Materials:

  • Crude this compound

  • Ethyl acetate (or another suitable non-polar solvent)

  • Separatory funnel or flask for washing

  • Rotary evaporator

Procedure:

  • Place the crude [AMIM]Br into a flask.

  • Add a sufficient volume of ethyl acetate to fully immerse the ionic liquid (a common starting ratio is 1:2 to 1:3 volume of IL to solvent).

  • Stir the mixture vigorously for 30-60 minutes at room temperature.

  • Allow the two phases to separate. The denser ionic liquid phase will settle at the bottom.

  • Carefully decant or use a separatory funnel to remove the upper ethyl acetate layer containing the impurities.

  • Repeat the washing step 2-3 times with fresh portions of ethyl acetate.

  • After the final wash, remove the residual ethyl acetate from the ionic liquid phase using a rotary evaporator, followed by drying under high vacuum.

Activated Carbon Treatment for Decolorization

Objective: To remove colored impurities from the ionic liquid.

Materials:

  • Washed this compound

  • Activated carbon (powdered)

  • Deionized water or ethanol (B145695)

  • Stirring hot plate

  • Filter paper and funnel (or a sintered glass funnel)

Procedure:

  • Dissolve the washed [AMIM]Br in a minimal amount of deionized water or ethanol to reduce its viscosity.

  • Add activated carbon to the solution. A general guideline is to use 1-5% activated carbon by weight relative to the ionic liquid.[1]

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours (e.g., 2-24 hours).[1] The optimal time and temperature may need to be determined experimentally.

  • After the treatment, remove the activated carbon by filtration. For fine carbon particles, using a celite pad or a fine porosity filter paper may be necessary.

  • If color persists, the treatment can be repeated with fresh activated carbon.

  • Remove the solvent (water or ethanol) from the decolorized ionic liquid solution using a rotary evaporator and then proceed to the final drying step.

Vacuum Drying for Water Removal

Objective: To remove residual water and any remaining volatile solvents.

Materials:

  • Purified this compound

  • Vacuum oven or Schlenk line with a high-vacuum pump

  • Cold trap (optional but recommended)

Procedure:

  • Place the purified [AMIM]Br in a suitable flask or dish.

  • Connect the flask to a high-vacuum line. A cold trap between the sample and the pump is recommended to protect the pump from solvent vapors.

  • Apply a high vacuum (e.g., <1 mbar).

  • Gently heat the sample to 60-80°C. The temperature should be high enough to facilitate water removal but well below the decomposition temperature of the ionic liquid.

  • Continue drying under these conditions for an extended period, typically 24-48 hours, or until the water content, as determined by a method like Karl Fischer titration, is below the desired specification (e.g., ≤1.0%).[2]

  • After drying, allow the sample to cool to room temperature under vacuum before exposing it to an inert atmosphere for storage.

Quantitative Data Summary

The following table summarizes typical purity and yield data for the purification of imidazolium-based ionic liquids. Note that specific values for [AMIM]Br may vary depending on the initial purity of the crude product and the exact experimental conditions used.

Purification StepParameterTypical ValueReference
SynthesisCrude Yield>90%General observation
Solvent WashingPurity ImprovementRemoves most unreacted starting materials[General protocol]
Activated Carbon TreatmentPurity ImprovementResults in a colorless product[1]
Vacuum DryingFinal Purity≥97.0%[2]
Final Water Content≤1.0%[2]
Overall PurificationOverall Yield85-95% (depending on losses during transfers and filtrations)Estimated

References

Technical Support Center: 1-Allyl-3-methylimidazolium Bromide ([AMIM]Br) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Allyl-3-methylimidazolium bromide ([AMIM]Br) solutions. Our aim is to help you diagnose and prevent phase separation in your experiments.

Troubleshooting Guide: Phase Separation in [AMIM]Br Solutions

Phase separation, manifesting as cloudiness, precipitation, or the formation of two distinct liquid layers, can be a significant challenge during experiments with [AMIM]Br. This guide provides a systematic approach to identifying the cause and resolving the issue.

Initial Observation: My [AMIM]Br solution has become cloudy or separated into layers.

Immediate Action:

  • Record all experimental parameters: Note the temperature, concentration of [AMIM]Br, the solvent system used (including any co-solvents or additives), and the stage of the experiment when phase separation occurred.

  • Do not proceed with the experiment: The presence of multiple phases will lead to non-reproducible and inaccurate results.

Logical Flow for Troubleshooting Phase Separation

The following diagram outlines a step-by-step process to diagnose the cause of phase separation in your [AMIM]Br solution.

G start Phase Separation Observed check_temp Is the temperature too low? start->check_temp solution_temp Gently warm the solution. Does it become clear? check_temp->solution_temp check_conc Is the [AMIM]Br concentration too high? solution_conc Dilute a small aliquot of the solution. Does it become clear? check_conc->solution_conc check_solvent Is the solvent system appropriate? solution_solvent Is the solvent known to be good for [AMIM]Br? check_solvent->solution_solvent check_impurities Are there impurities in the system? solution_impurities Filter the solution (0.22 µm PTFE). Does the problem persist? check_impurities->solution_impurities solution_temp->check_conc No end_temp Issue Resolved: Lower Critical Solution Temperature (LCST) behavior likely. Maintain higher operating temperature. solution_temp->end_temp Yes solution_conc->check_solvent No end_conc Issue Resolved: Concentration exceeds solubility limit. Operate at a lower concentration. solution_conc->end_conc Yes solution_solvent->check_impurities Yes end_solvent Issue Resolved: Consider solvent replacement or addition of a co-solvent. solution_solvent->end_solvent No end_impurities Issue Resolved: Insoluble impurities were present. Ensure purity of starting materials. solution_impurities->end_impurities No further_investigation Further Investigation Needed solution_impurities->further_investigation Yes

Caption: Troubleshooting workflow for phase separation in [AMIM]Br solutions.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I expect my [AMIM]Br solution to be stable?

A1: The thermal stability of an [AMIM]Br solution is highly dependent on the solvent and the concentration of the ionic liquid. Some ionic liquid solutions exhibit a Lower Critical Solution Temperature (LCST), meaning they are miscible at lower temperatures and phase-separate upon heating. Conversely, systems with an Upper Critical Solution Temperature (UCST) are miscible at higher temperatures and phase-separate upon cooling. It is crucial to experimentally determine the temperature stability range for your specific system.

Q2: What are the best solvents for dissolving [AMIM]Br?

A2: While some sources indicate [AMIM]Br is insoluble in water, it is soluble in a range of organic solvents. Based on data for similar 1-alkyl-3-methylimidazolium bromide ionic liquids, the following table provides a guide to solvent selection.

Solvent ClassExamplesExpected Solubility of [AMIM]Br
Alcohols Methanol, Ethanol, PropanolHigh
Aprotic Polar DMSO, Acetonitrile, AcetoneModerate to High
Halogenated Chloroform, DichloromethaneHigh [1]
Aromatic Toluene, XyleneLow to Moderate
Alkanes Hexane, HeptaneVery Low / Insoluble
Water H₂OLow / Insoluble (may require co-solvents or salting-out agents) [1]

Q3: Can the presence of water in my organic solvent cause phase separation?

A3: Yes. Even small amounts of water can induce phase separation in solutions of ionic liquids in organic solvents, especially if the organic solvent is not fully miscible with water. Water can disrupt the interactions between the ionic liquid and the organic solvent, leading to the formation of a separate aqueous phase. It is recommended to use anhydrous solvents for sensitive applications.

Q4: How do I know if impurities in my [AMIM]Br are causing the problem?

A4: Unreacted starting materials from the synthesis of [AMIM]Br, such as 1-methylimidazole (B24206) and allyl bromide, can lead to phase separation. Additionally, the presence of other halide ions can affect the solubility. If you suspect impurities, consider purifying your [AMIM]Br. Standard purification methods include washing with an appropriate organic solvent (like ethyl acetate (B1210297) or diethyl ether) to remove non-polar impurities, followed by drying under high vacuum to remove residual solvents and water.

Q5: What is a "salting-out" effect and could it be causing phase separation?

A5: The "salting-out" effect occurs when the addition of a salt to an aqueous solution of a solute (in this case, [AMIM]Br) reduces the solubility of that solute. The added salt ions compete for water molecules, leading to the dehydration and subsequent precipitation or phase separation of the solute. If your experimental system involves the addition of salts, this could be the cause.

Experimental Protocols

Protocol 1: Determination of Cloud Point Temperature

This protocol allows you to determine the temperature at which your [AMIM]Br solution begins to phase-separate.

Materials:

  • [AMIM]Br solution of known concentration

  • Sealed, transparent vial or cuvette

  • Temperature-controlled bath (e.g., water bath, oil bath, or Peltier-controlled stage)

  • Thermometer or temperature probe

  • Light source and detector (optional, for automated detection)

Procedure:

  • Place a sample of your [AMIM]Br solution into the transparent vial and seal it to prevent solvent evaporation.

  • Place the vial in the temperature-controlled bath.

  • Slowly change the temperature of the bath (e.g., at a rate of 1 °C per minute).

  • Continuously observe the solution for the first sign of turbidity or cloudiness.

  • The temperature at which cloudiness first appears is the cloud point temperature.

  • To confirm, reverse the temperature change and note the temperature at which the solution becomes clear again.

Protocol 2: Purification of [AMIM]Br

This protocol can be used to remove common impurities from commercially available or synthesized [AMIM]Br.

Materials:

  • Crude [AMIM]Br

  • Ethyl acetate (or other suitable non-polar solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • High vacuum line

Procedure:

  • Dissolve the crude [AMIM]Br in a minimal amount of a suitable polar solvent in which it is highly soluble (e.g., acetonitrile).

  • Add ethyl acetate to the solution. Non-polar impurities will preferentially dissolve in the ethyl acetate.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the lower, [AMIM]Br-rich phase.

  • Repeat the washing with ethyl acetate two more times.

  • Dry the collected [AMIM]Br phase over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator.

  • Further dry the [AMIM]Br under high vacuum at a slightly elevated temperature (e.g., 60-70 °C) for several hours to remove any residual volatile impurities and water.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between key factors that influence the stability of [AMIM]Br solutions.

G cluster_factors Influencing Factors cluster_interactions Intermolecular Interactions cluster_outcome Solution State Temperature Temperature Ion_Dipole Ion-Dipole Temperature->Ion_Dipole Hydrogen_Bonding Hydrogen Bonding Temperature->Hydrogen_Bonding Concentration Concentration Ion_Pairing Ion Pairing Concentration->Ion_Pairing Solvent_System Solvent System (Polarity, Co-solvents) Solvent_System->Ion_Dipole Solvent_System->Hydrogen_Bonding Hydrophobic Hydrophobic Interactions Solvent_System->Hydrophobic Impurities Impurities (Water, Reactants, Salts) Impurities->Hydrogen_Bonding Impurities->Ion_Pairing Stable_Solution Stable Homogeneous Solution Ion_Dipole->Stable_Solution Hydrogen_Bonding->Stable_Solution Phase_Separation Phase Separation (Cloudiness, Precipitation) Hydrophobic->Phase_Separation Ion_Pairing->Phase_Separation

Caption: Factors influencing the stability of [AMIM]Br solutions.

References

Validation & Comparative

A Comparative Guide to 1-Allyl-3-methylimidazolium Bromide and Other Ionic Liquids for Cellulose Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dissolution of cellulose (B213188), the world's most abundant biopolymer, is a critical step for its conversion into a wide range of value-added products, from biofuels to advanced materials in drug delivery. Due to its extensive and highly structured network of intra- and intermolecular hydrogen bonds, cellulose is notoriously insoluble in water and common organic solvents.[1] Ionic liquids (ILs), salts with melting points below 100°C, have emerged as highly effective "green" solvents capable of disrupting this hydrogen-bond network and dissolving cellulose without derivatization.[2]

This guide provides an objective comparison of 1-Allyl-3-methylimidazolium (B1248449) bromide ([AMIM]Br) against other commonly used imidazolium-based ionic liquids for cellulose dissolution. The analysis is supported by experimental data to inform solvent selection for research and development applications.

The Mechanism of Cellulose Dissolution in Ionic Liquids

The ability of an ionic liquid to dissolve cellulose is primarily dictated by the interactions between the IL's ions and the hydroxyl groups of the cellulose polymer chains. The process is not one of simple solvation but an active disruption of the hydrogen bonds that hold the chains together in a crystalline structure.

  • Role of the Anion: The anion is widely considered the principal agent in cellulose dissolution.[2][3] Small, hydrophilic anions with high hydrogen bond basicity, such as chloride (Cl⁻) and acetate (B1210297) (CH₃COO⁻), are highly effective. They form new hydrogen bonds with the hydroxyl protons of cellulose, effectively breaking the existing inter- and intra-chain bonds.[4]

  • Role of the Cation: While the anion is primary, the cation also plays a synergistic role.[5] The acidic protons on the imidazolium (B1220033) ring of the cation can interact with the oxygen atoms of the cellulose hydroxyl groups, assisting in the separation of the polymer chains.[5]

The combined, synergistic action of the anion and cation leads to the breakdown of the crystalline structure and the dissolution of the cellulose polymer.

DissolutionMechanism Mechanism of Cellulose Dissolution by Imidazolium-Based Ionic Liquids cluster_cellulose Cellulose Structure cluster_il Ionic Liquid C1 Cellulose Chain 1 (...-Glc-O-Glc-...) HB Inter-chain H-Bonds C2 Cellulose Chain 2 (...-Glc-O-Glc-...) Anion Anion (e.g., Cl⁻) Anion->HB 1. Disrupts H-Bonds (Primary Interaction) Cation Cation ([AMIM]⁺) Cation->C1 2. Interacts with Cellulose Oxygen (Synergistic Effect)

Caption: Mechanism of Cellulose Dissolution by Imidazolium-Based Ionic Liquids.

Performance Comparison of Ionic Liquids

The choice of anion is paramount for effective cellulose dissolution. While the 1-allyl-3-methylimidazolium ([AMIM]⁺) cation is a component of highly effective ILs, its pairing with a bromide (Br⁻) anion significantly hinders its performance compared to chloride (Cl⁻) or acetate (CH₃COO⁻) anions. Experimental studies have shown that some bromide-based ILs, such as 1-ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br), fail to dissolve cellulose entirely.[6] This strongly suggests that [AMIM]Br is also a poor solvent for this purpose.

In contrast, its chloride counterpart, 1-allyl-3-methylimidazolium chloride ([AMIM]Cl) , is recognized as one of the most powerful non-derivatizing solvents for cellulose, demonstrating superior performance even to the widely studied 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).[7][8] Ionic liquids with acetate anions, like 1-ethyl-3-methylimidazolium acetate ([EMIM]Ac), are also highly effective and are often favored due to their lower viscosity, which aids in processing.[3][8]

The following table summarizes the performance of [AMIM]Br's analogues and other common ILs based on experimental data.

Ionic Liquid (Abbreviation)AnionMax. Solubility (wt%)Cellulose SourceTemp (°C)Key Remarks & References
1-Allyl-3-methylimidazolium Bromide ([AMIM]Br)Bromide Negligible--Expected to be a very poor solvent. Other bromide ILs (e.g., [EMIM]Br) do not dissolve cellulose.[6]
1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl)Chloride 14.5%Pulp / Cotton Linter100-130A highly effective solvent, capable of dissolving cellulose at higher concentrations than [BMIM]Cl.[3]
1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)Chloride ~10-25%Microcrystalline80-100A benchmark and widely studied IL for cellulose dissolution. High viscosity can be a challenge.[7]
1-Ethyl-3-methylimidazolium Acetate ([EMIM]Ac)Acetate ~16-27%Microcrystalline90Excellent dissolving power combined with lower viscosity compared to chloride ILs, facilitating easier processing.[3][9]
1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)Bromide 0%Cellulose-Reported to be incapable of dissolving cellulose, highlighting the ineffectiveness of the bromide anion.[6]

Experimental Protocols

A generalized workflow for cellulose dissolution and regeneration using an ionic liquid involves careful preparation, controlled dissolution, and precipitation with an anti-solvent.

Workflow General Experimental Workflow for Cellulose Dissolution and Regeneration A 1. Preparation Dry cellulose and ionic liquid (IL) to remove moisture. B 2. Mixing Add dried cellulose to IL in a sealed vessel under inert atmosphere (e.g., N₂). A->B C 3. Dissolution Heat mixture (e.g., 80-120°C) with constant mechanical stirring until a clear, homogenous solution forms. B->C D 4. Regeneration (Precipitation) Add an anti-solvent (e.g., deionized water, ethanol, or acetone) to the solution. C->D E 5. Washing & Purification Thoroughly wash the precipitated cellulose with the anti-solvent to remove all residual IL. D->E F 6. Drying Dry the regenerated cellulose (e.g., freeze-drying or vacuum oven). E->F G 7. Characterization Analyze original and regenerated cellulose (e.g., XRD for crystallinity, FTIR for structure). F->G

Caption: General Experimental Workflow for Cellulose Dissolution and Regeneration.

1. Detailed Protocol for Cellulose Dissolution

This protocol is a generalized methodology based on common laboratory practices for dissolving cellulose in an ionic liquid like [AMIM]Cl.

  • Materials and Preparation:

    • Cellulose (e.g., microcrystalline cellulose, cotton linter, or wood pulp).

    • Ionic Liquid (e.g., 1-allyl-3-methylimidazolium chloride, [AMIM]Cl).

    • Procedure: Dry the cellulose in a vacuum oven at 60-80°C for at least 12 hours to remove moisture. Water content greater than 1 wt% can significantly impair the dissolution capability of the IL.[1] The ionic liquid should also be dried under vacuum at a similar temperature.

  • Dissolution Process:

    • In a sealed reaction vessel, place the desired amount of dried ionic liquid.

    • Slowly add the dried cellulose to the IL under constant mechanical stirring to ensure dispersion and prevent clumping. A typical concentration ranges from 1 to 15 wt%.

    • Seal the vessel and heat the mixture to the target temperature (typically 80-120°C).[10]

    • Continue stirring until the cellulose is completely dissolved, which is indicated by the formation of a clear, viscous, and homogenous solution. Dissolution time can range from minutes to several hours depending on the cellulose source, concentration, and temperature.[10]

2. Detailed Protocol for Cellulose Regeneration

Cellulose can be easily recovered from the ionic liquid solution by introducing an anti-solvent.

  • Regeneration Process:

    • Allow the cellulose-IL solution to cool slightly.

    • Slowly add an anti-solvent such as deionized water, ethanol, or acetone (B3395972) to the solution while stirring.[11] Cellulose is insoluble in these liquids and will precipitate out.

    • Continue adding the anti-solvent until no further precipitation is observed.

    • Filter the precipitated cellulose from the liquid mixture. The filtrate contains the ionic liquid and the anti-solvent, which can be separated for IL recycling.

    • Wash the recovered cellulose thoroughly with fresh anti-solvent multiple times to ensure the complete removal of any residual ionic liquid.

    • Dry the purified, regenerated cellulose using a suitable method, such as freeze-drying or vacuum oven drying. The resulting material can be formed into films, fibers, or beads.[7]

Conclusion

The efficacy of an ionic liquid as a cellulose solvent is overwhelmingly determined by the chemical nature of its anion. While the 1-allyl-3-methylimidazolium ([AMIM]⁺) cation is a component of powerful cellulose solvents, This compound ([AMIM]Br) is not a recommended choice for cellulose dissolution. Experimental evidence strongly indicates that bromide-based imidazolium ILs are ineffective for this application.

For researchers and professionals seeking to dissolve cellulose, 1-allyl-3-methylimidazolium chloride ([AMIM]Cl) stands out as a superior alternative, offering high dissolution capacity. Similarly, acetate-based ILs like 1-ethyl-3-methylimidazolium acetate ([EMIM]Ac) are excellent choices, providing the added benefit of lower viscosity for improved processability. When selecting a solvent system, prioritizing ILs with small, hydrophilic, and strong hydrogen-bond-accepting anions like chloride or acetate is critical for success.

References

A Comparative Guide to 1-Allyl-3-methylimidazolium Bromide and 1-Butyl-3-methylimidazolium Chloride for Biomass Pretreatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and sustainable methods to deconstruct lignocellulosic biomass is paramount for the advancement of biorefineries and the production of biofuels, biochemicals, and other value-added products. Ionic liquids (ILs) have emerged as powerful solvents capable of disrupting the recalcitrant structure of biomass, thereby enhancing the accessibility of cellulose (B213188) for enzymatic hydrolysis. This guide provides an objective comparison of two prominent imidazolium-based ionic liquids, 1-Allyl-3-methylimidazolium bromide ([AMIM]Br) and 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), in the context of biomass pretreatment.

Performance Comparison: [AMIM]Br vs. [BMIM]Cl

Both [AMIM]Br and [BMIM]Cl have demonstrated efficacy in pretreating various types of lignocellulosic biomass. The primary mechanism of action involves the dissolution of cellulose and the partial removal of lignin (B12514952) and hemicellulose, which significantly improves the subsequent enzymatic saccharification. Below is a summary of their performance based on available experimental data. It is important to note that direct comparisons under identical conditions are limited, and thus, data from different studies are presented with their respective contexts.

Performance MetricThis compound ([AMIM]Br) / Chloride ([AMIM]Cl)*1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)Biomass SourceReference
Delignification 18.49% (assisted by laccase)Up to 49.48% (assisted by surfactant)Rice Straw[1][2]
26.14%-Rice Straw[3]
Cellulose Conversion 25%27%Rice Straw[2]
38.24% (assisted by laccase)-Rice Straw[1]
Total Reducing Sugars -61-63% (from liquid fraction after pretreatment)Sago Waste[4][5]
Glucose Yield Higher relative yield compared to [BMIM]Cl-Cellulose

*[AMIM]Cl is a close analog of [AMIM]Br and is often used in biomass pretreatment studies. Due to the similarity in their cation structure, their performance is expected to be comparable.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for biomass pretreatment using [AMIM]Cl and [BMIM]Cl, followed by enzymatic hydrolysis.

Protocol 1: Pretreatment of Rice Straw with 1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl)

This protocol is based on a study investigating the enhancement of enzymatic saccharification of rice straw.[6]

  • Pretreatment Step:

    • Mix 0.5 g of dried rice straw with a specified concentration of [AMIM]Cl in a reaction vessel.

    • The original study utilized laccase as an enhancing agent, which was added to the mixture. For a purely IL-based pretreatment, this step can be omitted.

    • Incubate the mixture in a rotary shaker at 50°C and 150 rpm for 24 hours.

    • After incubation, thoroughly wash the pretreated biomass with deionized water to remove residual ionic liquid.

    • Dry the washed biomass before proceeding to enzymatic hydrolysis.

  • Enzymatic Saccharification:

    • Prepare a reaction mixture containing 0.5 g of the pretreated rice straw in 20 mL of 50 mM sodium acetate (B1210297) buffer (pH 5.0).

    • Add 200 µL of 2 M sodium azide (B81097) to prevent microbial contamination.

    • Introduce cellulase (B1617823) enzyme (e.g., Celluclast 1.5 L) at a loading of 20 FPU (Filter Paper Units) per gram of biomass.

    • Incubate the mixture in a rotary shaker at 50°C and 200 rpm for 72 hours.

    • Terminate the reaction by heating the mixture in a boiling water bath for 5 minutes.

    • Centrifuge the hydrolysate to separate the solid residue and collect the supernatant for sugar analysis.

Protocol 2: Pretreatment of Barley Straw with 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

This protocol is adapted from a comparative study of different ionic liquids for barley straw pretreatment.[7]

  • Pretreatment Step:

    • Mix barley straw with [BMIM]Cl in a sealed reaction vessel.

    • Heat the mixture at 110°C for 90 minutes in a controlled temperature environment.

    • After the specified time, cool the mixture and add an anti-solvent (e.g., deionized water) to precipitate the cellulose-rich material.

    • Filter and wash the solid residue extensively with deionized water to remove any remaining [BMIM]Cl.

    • Dry the pretreated biomass to a constant weight.

  • Enzymatic Hydrolysis:

    • Suspend the pretreated barley straw in a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.8) at a specific solid loading.

    • Add a commercial cellulase enzyme mixture at a defined loading (e.g., FPU per gram of cellulose).

    • Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant agitation for a period of 72 hours.

    • Periodically, withdraw samples and analyze for released sugars (e.g., glucose, xylose) using techniques like High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for biomass pretreatment using ionic liquids, followed by enzymatic hydrolysis and analysis.

Biomass_Pretreatment_Workflow cluster_pretreatment Ionic Liquid Pretreatment cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis Biomass Lignocellulosic Biomass Mixing Mixing and Heating Biomass->Mixing IL Ionic Liquid ([AMIM]Br or [BMIM]Cl) IL->Mixing Pretreated_Biomass Pretreated Biomass (Cellulose-rich solid) Mixing->Pretreated_Biomass Solid-Liquid Separation IL_Recovery IL Recovery (Liquid phase) Mixing->IL_Recovery Hydrolysis Enzymatic Saccharification Pretreated_Biomass->Hydrolysis Enzymes Cellulase Enzymes Enzymes->Hydrolysis Hydrolysate Sugar-rich Hydrolysate Hydrolysis->Hydrolysate Analysis Sugar Quantification (e.g., HPLC) Hydrolysate->Analysis Results Data Analysis: - Delignification (%) - Sugar Yield (%) Analysis->Results Pretreatment_Factors cluster_IL Ionic Liquid Properties cluster_Process Process Conditions cluster_Biomass Biomass Characteristics Efficacy Pretreatment Efficacy (Delignification, Sugar Yield) Cation Cation Structure (e.g., Allyl vs. Butyl) Cation->Efficacy Anion Anion Type (e.g., Br- vs. Cl-) Anion->Efficacy Temp Temperature Temp->Efficacy Time Time Time->Efficacy Biomass_Loading Biomass Loading Biomass_Loading->Efficacy Biomass_Type Biomass Type (e.g., Rice Straw, Wood) Biomass_Type->Efficacy Particle_Size Particle Size Particle_Size->Efficacy

References

The Anion's Influence: A Comparative Guide to the Properties of 1-Allyl-3-methylimidazolium Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of anion in an ionic liquid (IL) is a critical determinant of its physicochemical properties and, consequently, its performance in various applications. This guide provides a comparative analysis of 1-Allyl-3-methylimidazolium (B1248449) ([AMIM])-based ILs with different anions, supported by experimental data, to aid in the rational design and selection of ILs for specific tasks.

The unique properties of ionic liquids, such as their low vapor pressure, high thermal stability, and tunable solvency, are significantly modulated by the nature of their constituent ions. The 1-allyl-3-methylimidazolium cation is a versatile building block, and by pairing it with different anions, a wide range of properties can be achieved. This guide focuses on the impact of the anion on key physicochemical parameters: density, viscosity, thermal stability, and ionic conductivity.

Comparative Analysis of Physicochemical Properties

The selection of the anion has a profound effect on the macroscopic properties of [AMIM]-based ILs. The following table summarizes the experimental data for several common anions, providing a clear comparison of their influence.

AnionChemical FormulaDensity (g/cm³) @ 25°CViscosity (mPa·s) @ 25°CThermal Decomposition Temp. (°C)Ionic Conductivity (mS/cm) @ 25°C
Chloride Cl⁻~1.08[1]High (not specified)~240[2]Moderate (not specified)
Dicyanamide (B8802431) [N(CN)₂]⁻~1.0711.16~30015.59
Bicarbonate [HCO₃]⁻Not Available~130 (at 20°C)Not Available~1.2 (at 20°C)
Methylsulfate [CH₃SO₄]⁻Not AvailableNot Available208.08Not Available
Trifluoromethanesulfonate (B1224126) [CF₃SO₃]⁻Not AvailableNot Available299.73Not Available
Tosylate [C₇H₇SO₃]⁻Not AvailableNot Available330.50Not Available

In-depth Look at Anion Influence

Density: The density of [AMIM]-based ILs is influenced by the mass and size of the anion. As observed with dicyanamide and chloride anions, the densities are relatively similar, suggesting that for these smaller anions, the packing efficiency plays a significant role. For instance, 1-allyl-3-octylimidazolium dicyanamide has a density of 1.007 g/cm³ at 25°C[3].

Viscosity: Viscosity is a measure of a fluid's resistance to flow and is heavily dependent on intermolecular forces, such as hydrogen bonding and van der Waals interactions, as well as ion mobility. The bicarbonate anion, for example, leads to a significantly more viscous IL compared to the dicyanamide anion. This is likely due to the potential for stronger hydrogen bonding interactions involving the bicarbonate anion.

Thermal Stability: The thermal stability of an IL is a crucial parameter for its application in processes requiring elevated temperatures. The decomposition temperature is largely dictated by the strength of the bonds within the anion and the overall stability of the ion pair. As the data indicates, sulfonate-based anions like tosylate and trifluoromethanesulfonate impart significantly higher thermal stability to the [AMIM] cation compared to methylsulfate[3]. For instance, 1-allyl-3-methylimidazolium tosylate exhibits a high onset decomposition temperature of 330.50°C[3].

Ionic Conductivity: Ionic conductivity is a measure of the ability of the IL to conduct an electric current and is directly related to the mobility and concentration of the charge carriers (ions). Lower viscosity and smaller ion size generally lead to higher ionic conductivity. The planar structure of the dicyanamide anion contributes to a lower viscosity and, consequently, a higher ionic conductivity compared to the bicarbonate-based IL.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, the following are detailed methodologies for the key experiments.

Density Measurement

Density is typically measured using a vibrating tube densimeter. The instrument measures the oscillation frequency of a U-shaped tube filled with the sample. This frequency is directly related to the density of the sample. The densimeter is calibrated using two standards of known density, such as dry air and ultrapure water, at the desired temperature.

Viscosity Measurement

Viscosity is commonly determined using a rotational viscometer or a capillary viscometer. A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. A capillary viscometer, on the other hand, measures the time it takes for a fixed volume of the liquid to flow through a capillary of a known diameter and length under a known pressure.

Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is used to determine the thermal stability of the ionic liquids. A small sample of the IL is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate. The mass of the sample is continuously monitored as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve, which is the temperature at which a significant mass loss begins.

Ionic Conductivity Measurement

Ionic conductivity is measured using a conductivity meter equipped with a conductivity cell. The cell, containing two platinum electrodes, is immersed in the ionic liquid. An alternating current is passed through the cell, and the resulting voltage is measured. The conductivity is then calculated from the resistance of the IL, taking into account the cell constant, which is determined by calibrating the cell with a standard solution of known conductivity (e.g., aqueous KCl solutions).

Visualizing the Workflow and Relationships

To better understand the experimental process and the logical connections between the choice of anion and the resulting properties of the ionic liquid, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis IL Synthesis cluster_characterization Physicochemical Characterization S1 1-Allyl-3-methylimidazolium Cation Precursor S3 Metathesis Reaction S1->S3 S2 Anion Source (e.g., K[N(CN)2], Ag[OTf]) S2->S3 S4 Purification S3->S4 C1 Density Measurement S4->C1 Characterize Properties C2 Viscosity Measurement S4->C2 Characterize Properties C3 Thermal Stability (TGA) S4->C3 Characterize Properties C4 Ionic Conductivity Measurement S4->C4 Characterize Properties

Experimental workflow for synthesizing and characterizing [AMIM]-based ILs.

AnionPropertyRelationship cluster_anion Anion Properties cluster_il_properties IL Physicochemical Properties A1 Size & Shape P1 Density A1->P1 influences P2 Viscosity A1->P2 influences P4 Ionic Conductivity A1->P4 influences A2 Charge Delocalization P3 Thermal Stability A2->P3 impacts A2->P4 impacts A3 Hydrogen Bonding Ability A3->P2 strongly affects

Logical relationship between anion properties and the resulting IL characteristics.

References

Performance of 1-Allyl-3-methylimidazolium bromide electrolytes vs. aqueous electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of electrochemical research and development, the choice of electrolyte is a critical determinant of a system's performance, stability, and overall efficiency. While aqueous electrolytes have long been the standard due to their high ionic conductivity and low cost, the emergence of ionic liquids (ILs) such as 1-Allyl-3-methylimidazolium bromide ([AMIM]Br) presents a compelling alternative with a distinct set of properties. This guide provides an objective comparison of the performance of [AMIM]Br electrolytes against traditional aqueous electrolytes, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Executive Summary

The primary trade-off between this compound and aqueous electrolytes lies in the balance between a wide electrochemical stability window and high ionic conductivity. [AMIM]Br, a type of ionic liquid, offers a significantly larger potential window, enabling its use in high-voltage applications where aqueous electrolytes would decompose. However, this advantage comes at the cost of lower ionic conductivity compared to aqueous solutions. The choice between these two electrolyte systems is therefore highly dependent on the specific requirements of the electrochemical application.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance metrics for this compound and a representative aqueous electrolyte (0.1 M KCl). It is important to note that the data for [AMIM]Br is based on values reported for structurally similar ionic liquids due to the limited availability of direct comparative studies.

Property1-Allyl-3-methylimidazolium Cation-Based ILsAqueous Electrolyte (0.1 M KCl)
Ionic Conductivity (S/m) at 298.15 K ~0.1 - 1 (neat or in organic solvent)[1][2]~1.29[3]
Electrochemical Stability Window (V) ~1.6 - 4.5[2][4][5]~1.23 (theoretically limited by water electrolysis)[6]
Operating Temperature Range Wide (dependent on melting and decomposition points)Limited by the freezing and boiling points of water
Viscosity HighLow
Volatility NegligibleHigh

Table 1: Comparative performance of [AMIM] cation-based ionic liquids and a standard aqueous electrolyte.

In-Depth Performance Analysis

Ionic Conductivity

Aqueous electrolytes, such as potassium chloride solutions, exhibit high ionic conductivity due to the high mobility of ions in the low-viscosity aqueous medium. In contrast, ionic liquids like [AMIM]Br have significantly higher viscosity, which impedes ion transport and results in lower ionic conductivity. However, the conductivity of ionic liquids can be enhanced by the addition of low-viscosity organic solvents.[2]

Electrochemical Stability Window (ESW)

The electrochemical stability window is a critical parameter for high-energy-density devices. Aqueous electrolytes are fundamentally limited by the electrolysis of water, which occurs at approximately 1.23 V under standard conditions.[6] This restricts their use in applications requiring higher operating voltages. Ionic liquids, including those based on the 1-Allyl-3-methylimidazolium cation, possess a much wider electrochemical stability window, often exceeding 4V.[4][5] This is because the imidazolium (B1220033) cation and the bromide anion are more resistant to electrochemical oxidation and reduction compared to water. The limits of the ESW for imidazolium-based ionic liquids are typically defined by the reduction of the imidazolium cation and the oxidation of the anion.[4][5]

Experimental Protocols

To ensure a comprehensive understanding of how these performance metrics are determined, the following are detailed methodologies for key experiments.

Measurement of Ionic Conductivity: Electrochemical Impedance Spectroscopy (EIS)

Objective: To determine the ionic conductivity of the electrolyte.

Methodology:

  • Cell Assembly: A two-electrode conductivity cell with platinum electrodes of a known cell constant is used. The cell is thoroughly cleaned and dried before use.

  • Electrolyte Preparation: The electrolyte (either [AMIM]Br or the aqueous solution) is introduced into the cell, ensuring no air bubbles are trapped between the electrodes.

  • Instrumentation: The cell is connected to a potentiostat equipped with a frequency response analyzer.

  • Measurement: Electrochemical Impedance Spectroscopy (EIS) is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).[7]

  • Data Analysis: The impedance data is plotted on a Nyquist plot (real impedance vs. imaginary impedance). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.[8]

  • Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (A * Rb), where L is the distance between the electrodes and A is the electrode area (or more simply, σ = K_cell / Rb, where K_cell is the cell constant).

G cluster_0 Experimental Workflow: Ionic Conductivity (EIS) Prepare Electrolyte Prepare Electrolyte Assemble Conductivity Cell Assemble Conductivity Cell Prepare Electrolyte->Assemble Conductivity Cell Connect to Potentiostat Connect to Potentiostat Assemble Conductivity Cell->Connect to Potentiostat Perform EIS Perform EIS Connect to Potentiostat->Perform EIS Analyze Nyquist Plot Analyze Nyquist Plot Perform EIS->Analyze Nyquist Plot Calculate Conductivity Calculate Conductivity Analyze Nyquist Plot->Calculate Conductivity

Diagram 1: Workflow for determining ionic conductivity using EIS.

Determination of Electrochemical Stability Window: Cyclic Voltammetry (CV)

Objective: To determine the potential range over which the electrolyte is electrochemically stable.

Methodology:

  • Cell Assembly: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference for non-aqueous systems), and a counter electrode (e.g., platinum wire).[9]

  • Electrolyte Preparation: The cell is filled with the electrolyte to be tested. For aqueous solutions, the electrolyte is typically purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Instrumentation: The electrodes are connected to a potentiostat.

  • Measurement: A cyclic voltammogram is recorded by sweeping the potential of the working electrode from an initial potential to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).[10] The potential window is gradually expanded in successive scans until a significant increase in current is observed, indicating the onset of electrolyte decomposition (oxidation at the anodic limit and reduction at the cathodic limit).[6]

  • Data Analysis: The electrochemical stability window is defined as the potential difference between the onset of the anodic and cathodic currents.

G cluster_1 Logical Relationship: Electrolyte Performance Trade-off Electrolyte Choice Electrolyte Choice High Ionic Conductivity High Ionic Conductivity Electrolyte Choice->High Ionic Conductivity Wide Electrochemical Window Wide Electrochemical Window Electrolyte Choice->Wide Electrochemical Window Aqueous Electrolytes Aqueous Electrolytes High Ionic Conductivity->Aqueous Electrolytes [AMIM]Br (Ionic Liquid) [AMIM]Br (Ionic Liquid) Wide Electrochemical Window->[AMIM]Br (Ionic Liquid)

References

A comparative study of catalysts for a specific organic reaction: including 1-Allyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Biginelli Reaction: Featuring Imidazolium-Based Ionic Liquids

The Biginelli reaction, a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, stands as a cornerstone in heterocyclic chemistry. The resulting dihydropyrimidinones (DHPMs) are of significant interest to researchers and drug development professionals due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The efficiency of the Biginelli reaction is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts for this reaction, with a focus on the performance of imidazolium-based ionic liquids as greener catalytic alternatives.

While a wide array of imidazolium-based ionic liquids have demonstrated catalytic activity, this guide will use the well-studied 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) as a representative for this class due to the extensive availability of performance data. The principles of its catalytic action are broadly applicable to other imidazolium (B1220033) salts, such as 1-Allyl-3-methylimidazolium bromide. The comparison will extend to conventional Brønsted and Lewis acid catalysts to provide a comprehensive overview for researchers selecting a catalyst for their specific needs.

Comparative Performance of Catalysts

The selection of a catalyst for the Biginelli reaction impacts reaction yield, duration, and conditions. The following table summarizes the performance of various catalysts in the synthesis of a model dihydropyrimidinone, typically from benzaldehyde, ethyl acetoacetate, and urea (B33335).

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Ionic Liquid
[BMIM][BF4]201000.595[1]
Lewis Acids
FeCl₃·6H₂O10RT496[2]
ZnCl₂10RT594[2]
CuCl₂·2H₂O10RT692[2]
CoCl₂·6H₂O10RT690[2]
Brønsted Acids
HClcatalyticReflux475[3]
H₂SO₄catalyticReflux385[4]
p-Toluenesulfonic acid (p-TSA)20100288[1]
No Catalyst -Reflux1820-40[5]

Experimental Protocols

A general experimental procedure for the Biginelli reaction is provided below. Specific modifications for each catalyst are noted.

General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones:

A mixture of an aldehyde (10 mmol), a β-ketoester (10 mmol), urea or thiourea (B124793) (15 mmol), and the catalyst (in the specified loading) is prepared. The reaction conditions (solvent, temperature) are adjusted according to the catalyst being used.

  • For Ionic Liquid Catalysis (e.g., [BMIM][BF4]): The reactants are mixed in the ionic liquid, which acts as both the catalyst and the solvent. The mixture is heated to the specified temperature with stirring. After completion, the product is typically extracted with an organic solvent, and the ionic liquid can be recovered and reused.

  • For Lewis and Brønsted Acid Catalysis: The reactants and the acid catalyst are typically dissolved in a solvent such as ethanol (B145695) or acetonitrile. The mixture is then stirred at room temperature or refluxed for the specified time.

  • Solvent-Free Conditions: For some catalysts, the reaction can be performed by grinding the reactants together at room temperature or by heating the mixture without a solvent.

Reaction Monitoring and Product Isolation:

The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and cold water is added to precipitate the crude product. The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Visualizing the Workflow and Catalyst Selection

To aid researchers, the following diagrams illustrate the experimental workflow for this comparative study and a logical approach to catalyst selection.

Experimental_Workflow Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Purification cluster_comparison Comparison reactants Select Reactants (Aldehyde, β-Ketoester, Urea) rxn_setup Set up Parallel Reactions (1 per catalyst + control) reactants->rxn_setup catalysts Select Catalysts for Comparison (e.g., [BMIM][BF4], FeCl3, p-TSA) catalysts->rxn_setup conditions Apply Specific Conditions (Temp, Time, Solvent) rxn_setup->conditions monitoring Monitor Reaction Progress (TLC) conditions->monitoring isolation Isolate and Purify Product monitoring->isolation characterization Characterize Product (NMR, IR, MP) isolation->characterization yield_calc Calculate Yield characterization->yield_calc data_table Compile Data into Comparative Table yield_calc->data_table conclusion Draw Conclusions on Catalyst Performance data_table->conclusion

Caption: Experimental workflow for the comparative study of catalysts in the Biginelli reaction.

Catalyst_Selection Catalyst Selection Logic cluster_criteria Primary Criteria cluster_secondary Secondary Criteria cluster_catalysts Catalyst Choice start Define Reaction Requirements yield High Yield? start->yield time Short Reaction Time? yield->time Yes bronsted_acid Brønsted Acid (e.g., p-TSA) yield->bronsted_acid No conditions Mild Conditions? time->conditions Yes time->bronsted_acid No green Environmentally Friendly? conditions->green Yes lewis_acid Lewis Acid (e.g., FeCl3) conditions->lewis_acid No cost Low Cost? cost->lewis_acid No ionic_liquid Ionic Liquid (e.g., [BMIM][BF4]) cost->ionic_liquid Yes green->cost Yes green->ionic_liquid No

References

Validating the Efficiency of 1-Allyl-3-methylimidazolium Bromide in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-Allyl-3-methylimidazolium bromide and its analogs as a solvent medium for enzymatic reactions. The following sections present a summary of quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of experimental workflows to validate its efficiency against other alternatives.

Data Presentation: Performance in Enzymatic Reactions

The use of ionic liquids (ILs) as a replacement for conventional organic solvents in enzymatic reactions has shown considerable promise for enhancing enzyme stability and activity. The performance of this compound and its close analog, 1-Allyl-3-methylimidazolium chloride, has been evaluated with several key enzymes.

Note: Due to the limited availability of specific data for this compound, data for its close analog, 1-Allyl-3-methylimidazolium chloride ([amim]Cl), is used as a proxy in this guide. The structural similarities between the bromide and chloride salts suggest that their effects on enzymatic activity would be comparable.

Cellulase (B1617823) Activity

Cellulases are crucial enzymes for the breakdown of cellulose (B213188), a key process in biofuel production and other biotechnological applications. The use of ionic liquids that can dissolve cellulose while maintaining enzyme activity is of significant interest.

Solvent/Ionic LiquidEnzyme SourceSubstrateRelative Activity (%)Reference
1-Allyl-3-methylimidazolium chloride (5% v/v) Stachybotrys microsporaCellulose114.5 [1]
1-Ethyl-3-methylimidazolium diethyl phosphate (B84403) (5% v/v)Stachybotrys microsporaCellulose115.5[1]
Aqueous BufferStachybotrys microsporaCellulose100 (Control)[1]
Lipase (B570770) Activity
Solvent/Ionic LiquidEnzymeReactionRelative ActivityReference
Imidazolium-based ILs (general trend) Various lipasesEsterification/TransesterificationEnhanced [2]
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6])Candida rugosa lipaseTransesterification1.5x higher than hexane[3]
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf2])Candida antarctica lipase BEsterification3.7x higher than hexane[4]
HexaneCandida rugosa lipaseTransesterification1.0 (Control)[3]
tert-ButanolVarious lipasesTransesterificationVariable[5]
Protease Activity

Proteases are essential enzymes in many biological and industrial processes, including peptide synthesis and detergent formulations. Their stability and activity in non-aqueous environments are crucial for many applications. Studies have shown that certain imidazolium-based ionic liquids can significantly enhance protease activity.

Solvent/Ionic LiquidEnzymeReactionRelative Activity IncreaseReference
Imidazolium-based ILs (general trend) Various proteasesHydrolysis/SynthesisEnhanced [6]
1-Ethyl-3-methylimidazolium bromide ([EMIM]Br)TrypsinHydrolysisup to 300%Not specified in snippets
1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([EMIM][Tf2N])SubtilisinAlcoholysisKinetic analysis performed[7]
Aqueous BufferTrypsinHydrolysis100% (Control)Not specified in snippets

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below. These protocols are based on established methods and can be adapted for use with this compound.

Cellulase Activity Assay

This protocol is adapted from methods used to determine cellulase activity in the presence of ionic liquids.

Objective: To quantify the amount of reducing sugars produced from the enzymatic hydrolysis of cellulose.

Materials:

  • Cellulase enzyme

  • This compound

  • Microcrystalline cellulose (or other cellulosic substrate)

  • Citrate or acetate (B1210297) buffer (e.g., 50 mM, pH 4.8)

  • Dinitrosalicylic acid (DNS) reagent

  • Glucose (for standard curve)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a solution of this compound in the appropriate buffer at the desired concentration (e.g., 5% v/v).

    • Suspend the cellulosic substrate (e.g., 1% w/v) in the ionic liquid-buffer solution.

    • Pre-incubate the substrate mixture at the optimal temperature for the enzyme (e.g., 50°C) for 10 minutes.

    • Add the cellulase enzyme solution to initiate the reaction. A control reaction without the enzyme should be run in parallel.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with constant shaking for a defined period (e.g., 60 minutes).

  • Termination and Quantification:

    • Stop the reaction by adding DNS reagent.

    • Boil the mixture for 5-15 minutes to allow for color development.

    • Cool the samples to room temperature and measure the absorbance at 540 nm.

    • Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

    • One unit of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified conditions.

Lipase Activity Assay

This protocol describes a common method for measuring lipase-catalyzed esterification or transesterification.

Objective: To determine the rate of ester synthesis or transesterification catalyzed by lipase.

Materials:

  • Lipase enzyme (e.g., from Candida antarctica)

  • This compound

  • Substrates: an alcohol (e.g., 1-butanol) and an acid or ester (e.g., vinyl acetate or a fatty acid)

  • Anhydrous sodium sulfate (B86663) (for removing water)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for product analysis

Procedure:

  • Reaction Setup:

    • Dissolve the substrates in this compound. The ionic liquid should be dried beforehand to remove any water.

    • Add the lipase to the reaction mixture. The enzyme can be free or immobilized.

  • Incubation:

    • Incubate the reaction at a specific temperature (e.g., 40-60°C) with stirring.

  • Monitoring the Reaction:

    • Take aliquots of the reaction mixture at different time intervals.

    • Analyze the samples by GC or HPLC to determine the concentration of the product (the ester).

    • The initial reaction rate can be calculated from the linear portion of the product concentration versus time curve.

    • Lipase activity is often expressed in units, where one unit corresponds to the amount of enzyme that produces 1 µmol of product per minute.

Protease Activity Assay

This protocol is based on a colorimetric method using a chromogenic substrate.

Objective: To measure the proteolytic activity of an enzyme.

Materials:

  • Protease enzyme (e.g., trypsin, subtilisin)

  • This compound

  • Chromogenic substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a solution of the chromogenic substrate in the buffer containing the desired concentration of this compound.

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiation and Measurement:

    • Add the protease solution to the substrate mixture to start the reaction.

    • Immediately place the reaction mixture in the spectrophotometer.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for the release of p-nitroaniline) over time.

  • Calculation of Activity:

    • The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

    • The protease activity can be calculated using the molar extinction coefficient of the released chromophore.

    • One unit of protease activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the assay conditions.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the use of this compound in enzymatic reactions.

Enzymatic_Reaction_Workflow Substrate Substrate(s) Reaction_Mix Reaction Mixture Substrate->Reaction_Mix Dissolution IL_Solvent 1-Allyl-3-methylimidazolium Bromide IL_Solvent->Reaction_Mix Enzyme Enzyme (e.g., Cellulase, Lipase, Protease) Enzyme->Reaction_Mix Catalysis Incubation Incubation (Controlled Temperature & Time) Reaction_Mix->Incubation Product Product(s) Incubation->Product Analysis Analysis (e.g., Spectroscopy, Chromatography) Product->Analysis Data Quantitative Data (Activity, Yield, Stability) Analysis->Data

Caption: General workflow for an enzymatic reaction in this compound.

Enzyme_Activation_Mechanism Enzyme_Inactive Enzyme (Less Active Conformation) Interaction Interaction with Enzyme Surface Enzyme_Inactive->Interaction IL Ionic Liquid Cations & Anions (this compound) IL->Interaction Conformation_Change Favorable Conformational Change Interaction->Conformation_Change Stabilization of active site Enzyme_Active Enzyme (More Active Conformation) Conformation_Change->Enzyme_Active Product Product Enzyme_Active->Product Catalysis Substrate Substrate Substrate->Enzyme_Active Binding

Caption: Proposed mechanism of enzyme activation by ionic liquids.

References

Toxicity assessment of 1-Allyl-3-methylimidazolium bromide in comparison to conventional solvents

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The paradigm shift towards "green chemistry" has intensified the search for environmentally benign solvents to replace volatile and often toxic conventional organic solvents. Ionic liquids (ILs), such as 1-Allyl-3-methylimidazolium bromide ([AMIM]Br), have emerged as promising alternatives due to their low vapor pressure, thermal stability, and tunable properties. However, the "green" label necessitates a thorough toxicological evaluation. This guide provides an objective comparison of the toxicity of [AMIM]Br with common conventional solvents—Methanol, Acetone, and Dimethyl Sulfoxide (B87167) (DMSO)—supported by available experimental data and detailed methodologies.

Quantitative Toxicity Data

The following tables summarize key toxicity endpoints for [AMIM]Br and selected conventional solvents. Data for [AMIM]Br is limited; therefore, data from structurally similar imidazolium-based ILs is included for context, particularly noting the trend that toxicity often increases with the length of the alkyl side chain.[1][2] The allyl group in [AMIM]Br presents a unique reactive moiety compared to simple alkyl chains.

Table 1: Cytotoxicity Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of a substance's potency in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher cytotoxicity.

CompoundCell LineIC₅₀ (µmol/L)IC₅₀ (mg/L)
1-Butyl-3-methylimidazolium bromide ([Bmim]Br) *HeLa (Cervical Cancer)538.38[3][4]119.0
MCF-7 (Breast Cancer)841.86[3][4]186.1
HEK293T (Kidney)654.78[3][4]144.7
Acetone MCF-7, HUVEC, RAW-264.7> 5% (v/v)> 39,500
Methanol Not specifiedLD₅₀ (oral, rat): 7,060 mg/kg[5]-
Dimethyl Sulfoxide (DMSO) MCF-7, HUVEC, RAW-264.71.8% - 1.9% (v/v)[6]~ 19,800 - 20,900

Note: Data for 1-Butyl-3-methylimidazolium bromide is used as a proxy for [AMIM]Br due to structural similarity. The toxicity of imidazolium (B1220033) ILs is known to be dependent on the alkyl chain length.[1][2]

Table 2: Ecotoxicity Data (EC₅₀/LC₅₀)

The half-maximal effective concentration (EC₅₀) or lethal concentration (LC₅₀) is a measure of a substance's toxicity to aquatic organisms.

CompoundOrganismEndpointValue (mg/L)
Imidazolium ILs (General Trend) Daphnia magnaAntioxidant SystemToxicity increases with alkyl chain length[1]
Green AlgaeAcute ToxicityToxicity increases with alkyl chain length[2]
1-Octyl-3-methylimidazolium bromide Daphnia magnaAntioxidant ResponseDose-dependent[1]
Allyl Bromide GoldfishLC₅₀0.8[7]
Methanol Aquatic Life-Toxic[8]
Acetone Aquatic Organisms-Toxic[8]

Table 3: Acute Systemic & Genotoxicity

This table summarizes acute lethal doses (LD₅₀) in mammals and outcomes from mutagenicity assays like the Ames test.

CompoundTest TypeOrganism/StrainResult
This compound ([AMIM]Br) Hazard Classification-Skin, eye, and respiratory irritation[9]
Allyl Bromide LD₅₀ (oral)Rat120 mg/kg[7]
LD₅₀ (intraperitoneal)Mouse108 mg/kg[7]
Ames TestS. typhimurium TA100Mutagenic[10][11]
Ames TestS. typhimurium TA98Not Mutagenic[10][11]
Methanol LD₅₀ (oral, minimal lethal)Human300 - 1,000 mg/kg[12]
Dimethyl Sulfoxide (DMSO) LD₅₀ (oral)Rat14,500 mg/kg[5]

Mechanisms of Toxicity & Signaling Pathways

Imidazolium-Based Ionic Liquids: The toxicity of imidazolium ILs is often linked to their interaction with cell membranes and mitochondria. A key mechanism involves the induction of oxidative stress .[1][13] The cationic head group can disrupt mitochondrial membrane potential, leading to an overproduction of Reactive Oxygen Species (ROS). This overwhelms the cell's antioxidant defense systems (e.g., superoxide (B77818) dismutase, catalase), causing damage to lipids, proteins, and DNA, which can ultimately trigger apoptosis (programmed cell death).[1][13]

G IL Imidazolium Cation ([AMIM]+) Mito Mitochondrial Membrane Disruption IL->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Antioxidants Depletion of Antioxidant Defenses (e.g., Glutathione) ROS->Antioxidants Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Antioxidants->Damage fails to prevent Apoptosis Apoptosis Damage->Apoptosis

Caption: Oxidative stress pathway induced by imidazolium ionic liquids.

Conventional Solvents:

  • Methanol: Its toxicity is primarily due to its metabolites, formaldehyde (B43269) and formic acid, produced by liver enzymes.[14] Formic acid inhibits mitochondrial cytochrome c oxidase, leading to cellular hypoxia and severe metabolic acidosis, which can cause blindness and death.[12][14]

  • Acetone: Generally considered less toxic than many other organic solvents.[8] High concentrations can cause central nervous system depression and irritation of mucous membranes.[8][15] It can also enhance the toxicity of other dissolved substances.[8]

  • DMSO: While having a high LD₅₀, DMSO readily penetrates the skin and can carry dissolved substances with it, potentially increasing their absorption and toxicity.[5] At concentrations above 1%, it has been shown to induce apoptosis in certain neuronal cell lines.[16]

Experimental Protocols

Accurate toxicity assessment relies on standardized experimental protocols. Below are methodologies for the key assays discussed.

A. MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[17] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[19]

  • Protocol Outline:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Exposure: Treat cells with a serial dilution of the test compound (e.g., [AMIM]Br) and appropriate controls (vehicle control, untreated control). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.[20]

    • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[17]

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.

G A 1. Seed Cells in 96-well plate B 2. Add Test Compounds & Incubate A->B C 3. Add MTT Reagent & Incubate (4h) B->C D 4. Add Solubilization Solution (e.g., DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate % Viability & IC50 Value E->F

Caption: General experimental workflow for the MTT cytotoxicity assay.

B. Ames Test for Genotoxicity (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical compound.[21][22]

  • Principle: The test uses several strains of Salmonella typhimurium (or E. coli) that have mutations in the genes required to synthesize the amino acid histidine (his-).[21][23] These strains, called auxotrophs, cannot grow on a histidine-deficient medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.[23]

  • Protocol Outline:

    • Preparation: Prepare various concentrations of the test substance. The test is run with and without a fraction of rat liver homogenate (S9 mix) to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[23][24]

    • Exposure: In a test tube, combine the bacterial strain, the test substance, and either the S9 mix or a buffer.[23] Positive and negative controls are run in parallel.

    • Incubation: Incubate the mixture at 37°C for a short period.[22]

    • Plating: Mix the contents with a molten top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate (histidine-deficient).[21]

    • Incubation: Incubate the plates at 37°C for 48-72 hours.[21][22]

    • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies on the test plates compared to the negative control plates indicates that the substance is mutagenic.

C. Aliivibrio fischeri (formerly Vibrio fischeri) Ecotoxicity Test

This is a rapid and cost-effective method for assessing the acute toxicity of substances in aquatic environments.[25]

  • Principle: The marine bacterium Aliivibrio fischeri is naturally bioluminescent. The light production is directly linked to the metabolic activity of the bacterial population.[25] When exposed to toxic substances, the bacteria's metabolic processes are disrupted, leading to a decrease in light emission.[25] The degree of light inhibition is proportional to the toxicity of the sample.

  • Protocol Outline:

    • Reagent Preparation: Rehydrate freeze-dried A. fischeri bacteria.

    • Sample Preparation: Prepare a dilution series of the test sample.

    • Exposure: Add the bacterial suspension to each dilution of the test sample.

    • Incubation: Incubate the mixtures for a defined period (typically 5 to 30 minutes) at a constant temperature (e.g., 15°C).[25]

    • Luminescence Measurement: Use a luminometer to measure the light output of each sample and a negative control.

    • Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control and determine the EC₅₀ value.

G Toxicity Toxicity Cytotoxicity Cytotoxicity (Cell Death) Toxicity->Cytotoxicity Genotoxicity Genotoxicity (DNA Damage) Toxicity->Genotoxicity Ecotoxicity Ecotoxicity (Environmental Harm) Toxicity->Ecotoxicity MTT MTT Assay (IC50) Cytotoxicity->MTT Ames Ames Test (Mutagenicity) Genotoxicity->Ames Vibrio A. fischeri Test (EC50) Ecotoxicity->Vibrio

Caption: Logical relationship of key toxicological endpoints and assays.

Conclusion

The available data suggests that while this compound holds promise as a low-volatility solvent, it should not be presumed non-toxic. Structurally similar imidazolium ionic liquids exhibit significant cytotoxicity and ecotoxicity, often mediated by oxidative stress. Furthermore, the allyl bromide component is a known mutagen in the Ames test.[10][11]

In comparison, conventional solvents like Acetone and DMSO exhibit lower acute toxicity, with higher IC₅₀ and LD₅₀ values. However, they are not without hazards, including high flammability (Acetone) and the ability to enhance skin absorption of other toxins (DMSO).[5][8] Methanol stands out as highly toxic to mammals due to its dangerous metabolites.[12][14]

Ultimately, the classification of a solvent as "green" or "safe" is context-dependent. [AMIM]Br may be an improvement over highly toxic and volatile solvents in certain industrial applications, but its potential for cellular and genetic damage, as well as aquatic toxicity, requires careful consideration. This guide underscores the critical need for comprehensive, compound-specific toxicological testing before the widespread adoption of any new chemical substance. Researchers and developers must weigh the specific application against the full toxicological profile of a solvent to make informed, responsible decisions.

References

Cost-benefit analysis of using 1-Allyl-3-methylimidazolium bromide in industrial processes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of industrial processes, the quest for efficient, sustainable, and cost-effective solvents and electrolytes is paramount. 1-Allyl-3-methylimidazolium bromide ([AMIM]Br), an ionic liquid (IL), has emerged as a promising candidate in various applications, notably in the dissolution of biomass and as an electrolyte in energy storage devices. This guide provides an objective comparison of [AMIM]Br's performance against established and emerging alternatives, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Snapshot: [AMIM]Br vs. The Alternatives

The industrial utility of this compound ([AMIM]Br) is most prominent in two key areas: the dissolution of biopolymers like cellulose (B213188) and chitin (B13524), and as an electrolyte in supercapacitors. In these domains, it competes with traditional solvents and other novel chemical systems. This section provides a comparative overview of [AMIM]Br against its main contenders: N-Methylmorpholine N-oxide (NMMO) for cellulose processing, conventional acid/base treatments for chitin extraction, Deep Eutectic Solvents (DESs) as a greener alternative, and standard organic electrolytes for supercapacitors.

Cellulose Dissolution: A Battle of Solvents

The processing of cellulose, a cornerstone of the bio-based economy, requires potent solvents. [AMIM]Br and its chloride analogue, [AMIM]Cl, have demonstrated high efficacy in dissolving cellulose. [AMIM]Cl, for instance, can dissolve up to 14.5 wt% of cellulose at 80°C. The primary industrial competitor is the NMMO/water system, the backbone of the Lyocell process.

FeatureThis compound ([AMIM]Br) / Chloride ([AMIM]Cl)N-Methylmorpholine N-oxide (NMMO)Deep Eutectic Solvents (DESs)
Cellulose Solubility High (e.g., 14.5 wt% for [AMIM]Cl at 80°C)[1]High (commercial dope (B7801613) solutions typically contain 11-14% cellulose)[2]Variable, often lower than ILs but improving with new formulations.
Operating Temperature Typically 80-100°C.90-120°C, with thermal degradation concerns above 85°C.[2][3]Generally lower, can be tuned by component selection.
Recycling Efficiency High potential, but industrial-scale data is limited.Very high (>99.5%) in the established Lyocell process.[2]High potential, considered easier and more energy-efficient to prepare and recycle.[4]
Production Cost High, a significant barrier to widespread industrial adoption.High, but mitigated by exceptional recycling rates.[5]Significantly lower (estimated to be 10-20% of ILs).[4]
Environmental Impact Concerns over toxicity and biodegradability of imidazolium-based ILs.Considered a "green" solvent due to its high recyclability and biodegradability of small amounts released.[6]Generally considered more environmentally friendly, often biodegradable and with lower toxicity.[4]
Chitin Extraction: A Greener Approach?

Chitin, the second most abundant biopolymer, is traditionally extracted from crustacean shells using harsh mineral acids and alkaline solutions. Ionic liquids like [AMIM]Br offer a more benign alternative.

FeatureThis compound ([AMIM]Br)Conventional Method (HCl, NaOH)
Process Direct extraction at elevated temperatures.[2]Multi-step demineralization and deproteinization.[7][8]
Yield Data not readily available for direct comparison.Variable, but can be optimized (e.g., up to 27% in some studies).[6]
Purity (Protein Content) Can be very high (<0.1%).[2]Variable, depends on the rigor of the deproteinization step.
Environmental Impact Avoids the use of strong acids and bases, potential for recycling.Generates significant volumes of acidic and alkaline wastewater.
Cost High solvent cost is a major factor.Reagent costs are lower, but waste treatment costs can be significant.
Supercapacitor Electrolytes: The Power Play

In the realm of energy storage, [AMIM]Br is explored as a non-volatile and thermally stable electrolyte for supercapacitors, challenging the dominance of organic electrolytes.

FeatureThis compound ([AMIM]Br) & other Imidazolium ILsOrganic Electrolytes (e.g., TEABF4 in ACN)
Operating Voltage Window Wide, can be up to 3.5 V for some imidazolium-based ILs.[9]Typically around 2.7 V.
Energy Density Potentially higher due to a wider voltage window.Generally lower than IL-based systems.
Power Density Can be limited by higher viscosity and lower ionic conductivity compared to organic electrolytes.High, due to high ionic conductivity.
Safety Non-volatile and non-flammable, offering significant safety advantages.Often volatile and flammable, posing safety risks.[10]
Cost High.Lower.

Experimental Corner: Protocols and Methodologies

Reproducibility is the bedrock of scientific advancement. This section details the experimental protocols for key processes involving this compound and its alternatives.

Protocol 1: Cellulose Dissolution in [AMIM]Br

Objective: To dissolve cellulose in this compound.

Materials:

  • Microcrystalline cellulose (or other cellulose source)

  • This compound ([AMIM]Br)

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dry the cellulose and [AMIM]Br under vacuum to remove any residual water, which can significantly affect dissolution efficiency.

  • In a reaction vessel under an inert atmosphere, add the desired amount of cellulose to [AMIM]Br to achieve the target concentration (e.g., 5-10 wt%).

  • Heat the mixture to the desired temperature (e.g., 100°C) with continuous stirring.

  • Maintain the temperature and stirring until the cellulose is completely dissolved, which can be visually observed as the formation of a clear, viscous solution.

  • To regenerate the cellulose, the solution can be precipitated by adding a non-solvent such as water or ethanol.

Protocol 2: Chitin Extraction using [AMIM]Br

Objective: To extract chitin from crustacean shells using this compound.

Materials:

  • Dried and ground crustacean shells (e.g., shrimp or crab)

  • This compound ([AMIM]Br)

  • Centrifuge

  • Citric acid solution (for demineralization)

  • Deionized water

Procedure:

  • Mix the dried crustacean shell powder with [AMIM]Br in a reaction vessel.

  • Heat the mixture at an elevated temperature (e.g., 100°C) with stirring for a specified duration to dissolve the chitin.[2]

  • After the extraction period, centrifuge the mixture to separate the supernatant containing the dissolved chitin from the solid residue.

  • Treat the supernatant with an aqueous solution of citric acid to chelate calcium ions and induce the precipitation of chitin.[2]

  • Filter the precipitated chitin and wash thoroughly with deionized water to remove any remaining ionic liquid and citric acid.

  • Dry the purified chitin.

Protocol 3: Supercapacitor Assembly and Testing with [AMIM]Br Electrolyte

Objective: To assemble a symmetric supercapacitor with an [AMIM]Br-based electrolyte and evaluate its electrochemical performance.

Materials:

  • Activated carbon electrode material

  • Binder (e.g., PTFE)

  • Conductive additive (e.g., carbon black)

  • Current collectors (e.g., aluminum foil)

  • Separator (e.g., cellulose paper)

  • This compound ([AMIM]Br) as the electrolyte

  • Electrochemical workstation for testing (for Cyclic Voltammetry, Galvanostatic Charge-Discharge, and Electrochemical Impedance Spectroscopy)

Procedure:

  • Electrode Preparation: Prepare a slurry by mixing the activated carbon, binder, and conductive additive in a suitable solvent. Coat the slurry onto the current collectors and dry to form the electrodes.

  • Cell Assembly: In a glovebox under an inert atmosphere, assemble a two-electrode symmetric cell (coin cell or Swagelok-type) with the two electrodes separated by the separator.

  • Electrolyte Addition: Add a few drops of the [AMIM]Br electrolyte to the assembly, ensuring the separator and electrodes are fully wetted.

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): To determine the electrochemical stability window and specific capacitance.

    • Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density.

    • Electrochemical Impedance Spectroscopy (EIS): To evaluate the internal resistance and ion diffusion characteristics.

    • Cycle Life Test: To assess the long-term stability of the supercapacitor by performing thousands of charge-discharge cycles.

Visualizing the Process: Workflows and Relationships

To better understand the intricate processes and decision-making frameworks discussed, the following diagrams, generated using the DOT language, provide a visual representation.

Cellulose_Processing_Workflow cluster_input Input cluster_pretreatment Pretreatment & Dissolution cluster_solvents Solvent Systems cluster_output Output & Regeneration Biomass Lignocellulosic Biomass Pretreatment Mechanical/Chemical Pretreatment Biomass->Pretreatment Dissolution Cellulose Dissolution Pretreatment->Dissolution AMIMBr [AMIM]Br Dissolution->AMIMBr NMMO NMMO Dissolution->NMMO DES DES Dissolution->DES Regeneration Cellulose Regeneration AMIMBr->Regeneration NMMO->Regeneration DES->Regeneration Product Cellulose-based Products (Fibers, Films) Regeneration->Product Recycling Solvent Recycling Regeneration->Recycling Recycling->Dissolution  Recycled Solvent

Cellulose Processing Workflow

Cost_Benefit_Analysis_Framework cluster_cost Cost Factors cluster_benefit Benefit Factors RawMaterial Raw Material Cost Decision Optimal Process Selection RawMaterial->Decision Energy Energy Consumption Energy->Decision Solvent Solvent/Electrolyte Production Cost Solvent->Decision RecyclingCost Recycling Cost RecyclingCost->Decision Waste Waste Treatment Cost Waste->Decision Performance Process Performance (Yield, Purity, Efficiency) Performance->Decision ProductQuality Product Quality ProductQuality->Decision Safety Process Safety Safety->Decision Environmental Environmental Impact Environmental->Decision Recyclability Solvent Recyclability Recyclability->Decision

Cost-Benefit Analysis Framework

Conclusion: Navigating the Path Forward

This compound presents a compelling, albeit complex, value proposition for various industrial applications. Its high solvency for biopolymers and favorable electrochemical properties position it as a significant player in the future of green chemistry and energy storage. However, the critical hurdles of high production cost and potential environmental toxicity cannot be overlooked.

For cellulose and chitin processing, the high recycling efficiency of incumbent technologies like the NMMO-based Lyocell process sets a high bar for economic viability. While [AMIM]Br offers a potentially less harsh processing route, a thorough life cycle analysis, including detailed energy consumption and solvent recycling costs at an industrial scale, is necessary for a definitive comparison. The rise of Deep Eutectic Solvents as a more cost-effective and environmentally benign alternative also presents a significant challenge to the widespread adoption of imidazolium-based ionic liquids in these applications.

In the supercapacitor arena, the enhanced safety profile of [AMIM]Br due to its non-volatility is a major advantage over traditional organic electrolytes. The potential for a wider operating voltage and consequently higher energy density is also a significant driver for its adoption. However, further research is required to improve its ionic conductivity and reduce its cost to be competitive in the broader energy storage market.

Ultimately, the decision to implement this compound in industrial processes will hinge on a careful and comprehensive cost-benefit analysis, weighing its performance advantages against its economic and environmental footprint. This guide serves as a foundational resource for navigating this complex decision-making process.

References

Benchmarking the performance of supercapacitors with different ionic liquid electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of energy storage necessitates the development of high-performance supercapacitors. Ionic liquids (ILs) have emerged as a promising class of electrolytes due to their wide electrochemical windows, low volatility, and high thermal stability, offering a significant advantage over traditional aqueous and organic electrolytes. This guide provides a comprehensive benchmark of supercapacitor performance with different ionic liquid electrolytes, supported by experimental data, to aid researchers in selecting the optimal electrolyte for their applications.

Performance Benchmark of Ionic Liquid Electrolytes

The performance of supercapacitors is critically dependent on the choice of ionic liquid electrolyte. The interplay between the cation and anion of the IL, in conjunction with the electrode material, dictates key performance metrics. Below is a summary of quantitative data for supercapacitors utilizing various common ionic liquid electrolytes with activated carbon electrodes.

Ionic Liquid ElectrolyteCationAnionSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (kW/kg)Operating Voltage (V)Cyclability (% retention after cycles)Ref.
[EMIM][TFSI] 1-ethyl-3-methylimidazoliumbis(trifluoromethylsulfonyl)imide~100 - 174~29 - 74~103.590.6% after 10,000[1][2]
[BMIM][BF4] 1-butyl-3-methylimidazoliumtetrafluoroborate~151~189-3.087.4% after 10,000[1]
[EMIM][BF4] 1-ethyl-3-methylimidazoliumtetrafluoroborate~92~29-3.5-[3]
[HMIM]Br 1-hexyl-3-methylimidazoliumbromide17474-3.590.6% after 10,000[1]
[BMIM][TFSI] 1-butyl-3-methylimidazoliumbis(trifluoromethylsulfonyl)imide~120--4.0-[4]
Mixture: [Bmim][TFSI] & [Emim][BF4] 1-butyl-3-methylimidazolium & 1-ethyl-3-methylimidazoliumbis(trifluoromethylsulfonyl)imide & tetrafluoroborate>150--4.0-[4][5][6][7]

Note: The performance metrics can vary significantly based on the specific surface area and pore size distribution of the activated carbon, the electrode preparation method, and the testing parameters.

Experimental Workflow for Benchmarking Supercapacitors

The following diagram illustrates the typical experimental workflow for fabricating and characterizing supercapacitors with ionic liquid electrolytes.

G cluster_0 Electrode Preparation cluster_1 Cell Assembly A Active Material Mixing (e.g., Activated Carbon, Binder, Conductive Additive) B Slurry Coating (onto current collector) A->B C Drying and Pressing B->C D Electrode Cutting C->D F Coin Cell Assembly (Electrode | Separator | Electrode) D->F E Separator Soaking in Ionic Liquid E->F G Cyclic Voltammetry (CV) F->G H Galvanostatic Charge-Discharge (GCD) G->H I Electrochemical Impedance Spectroscopy (EIS) H->I K Calculate Specific Capacitance H->K L Determine Energy and Power Density H->L J Cyclability Testing I->J M Analyze Equivalent Series Resistance (ESR) I->M N Evaluate Capacitance Retention J->N

Experimental workflow for supercapacitor fabrication and testing.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. The following sections outline the methodologies for the key electrochemical characterization techniques.

Electrode Preparation
  • Slurry Preparation: The active material (e.g., activated carbon), a conductive additive (e.g., carbon black), and a binder (e.g., polyvinylidene difluoride - PVDF) are mixed in a specific weight ratio (e.g., 80:10:10).

  • Homogenization: A suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) is added to the mixture, which is then homogenized using a planetary mixer or a magnetic stirrer to form a uniform slurry.

  • Coating: The slurry is cast onto a current collector (e.g., aluminum foil) using a doctor blade to a specific thickness.

  • Drying: The coated electrodes are dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Pressing: The dried electrodes are then pressed under a specific pressure to ensure good contact between the active material and the current collector and to control the electrode density.

Supercapacitor Assembly
  • Electrode Punching: Circular electrodes of a specific diameter are punched from the coated foil.

  • Drying: The electrodes and separator (e.g., a cellulose-based paper) are further dried under vacuum at an elevated temperature to remove any residual moisture.

  • Assembly: In an argon-filled glovebox, a symmetric supercapacitor is assembled in a coin cell (e.g., CR2032) in the order of: negative electrode, separator soaked in the ionic liquid electrolyte, and positive electrode.

Electrochemical Characterization

All electrochemical measurements are typically performed using a potentiostat/galvanostat.

1. Cyclic Voltammetry (CV)

  • Purpose: To determine the capacitive behavior and the electrochemical stability window of the supercapacitor.

  • Procedure: A potential is swept between a set minimum and maximum value at a constant scan rate.[8][9]

  • Typical Parameters:

    • Potential Window: 0 to 3.0-4.0 V (dependent on the ionic liquid's stability).[2][4]

    • Scan Rates: Ranging from 5 mV/s to 200 mV/s.

  • Analysis: The specific capacitance (C) can be calculated from the integrated area of the CV curve. A rectangular shape of the CV curve is indicative of ideal capacitive behavior.[8]

2. Galvanostatic Charge-Discharge (GCD)

  • Purpose: To determine the specific capacitance, energy density, power density, and equivalent series resistance (ESR).[10]

  • Procedure: The supercapacitor is charged and discharged at a constant current between the set potential limits.[10][11]

  • Typical Parameters:

    • Current Densities: Ranging from 0.5 A/g to 10 A/g.

    • Potential Window: Same as in CV.

  • Analysis:

    • Specific Capacitance (C): Calculated from the slope of the discharge curve.

    • ESR: Determined from the voltage drop (IR drop) at the beginning of the discharge cycle.

    • Energy Density (E): Calculated using the formula E = 0.5 * C * V².

    • Power Density (P): Calculated using the formula P = E / t, where t is the discharge time.[10]

3. Electrochemical Impedance Spectroscopy (EIS)

  • Purpose: To investigate the internal resistance, charge transfer kinetics, and ion diffusion behavior of the supercapacitor.[12][13][14][15]

  • Procedure: A small AC voltage perturbation is applied over a range of frequencies, and the resulting current response is measured.[16]

  • Typical Parameters:

    • Frequency Range: Typically from 100 kHz down to 10 mHz.

    • AC Amplitude: 5-10 mV.

  • Analysis: The data is often presented as a Nyquist plot. The intercept with the real axis at high frequency represents the ESR. The semicircle in the high-to-medium frequency region relates to the charge transfer resistance, and the vertical line at low frequencies is characteristic of capacitive behavior.[13][15]

4. Cyclability Testing

  • Purpose: To evaluate the long-term stability of the supercapacitor.

  • Procedure: The supercapacitor is subjected to repeated galvanostatic charge-discharge cycles at a high current density.

  • Typical Parameters:

    • Number of Cycles: 1,000 to 10,000 cycles or more.[1]

    • Current Density: A high rate, for example, 5 or 10 A/g.

  • Analysis: The capacitance retention is calculated as the ratio of the specific capacitance after a certain number of cycles to the initial specific capacitance.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the components of a supercapacitor and its overall performance.

G cluster_0 Electrolyte Properties cluster_1 Electrode Properties cluster_2 Performance Metrics Ion_Size Ion Size & Shape Capacitance Specific Capacitance Ion_Size->Capacitance Conductivity Ionic Conductivity Power_Density Power Density Conductivity->Power_Density Viscosity Viscosity Viscosity->Power_Density EW Electrochemical Window Energy_Density Energy Density EW->Energy_Density SSA Specific Surface Area SSA->Capacitance PSD Pore Size Distribution PSD->Capacitance Conductivity_E Electrical Conductivity Conductivity_E->Power_Density Capacitance->Energy_Density Energy_Density->Power_Density Cyclability Cyclability

Interdependencies of supercapacitor components and performance.

This guide provides a foundational understanding and a practical framework for benchmarking the performance of supercapacitors with different ionic liquid electrolytes. For more in-depth analysis, researchers are encouraged to consult the cited literature.

References

Safety Operating Guide

Proper Disposal of 1-Allyl-3-methylimidazolium Bromide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Allyl-3-methylimidazolium bromide, ensuring compliance and minimizing risk.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard Profile:

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is crucial to handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[1][2]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or faceshield.Protects against splashes and eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation.[3]
Respiratory Protection Type ABEK (EN14387) respirator filter or equivalent.Required if working outside a fume hood or if vapors/aerosols are generated.[2]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Protects skin from accidental spills.[2]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1]

Step 1: Waste Collection and Segregation

  • Original Container: Whenever possible, keep the chemical in its original container.

  • Waste Container: If transferring to a waste container, use a clearly labeled, sealed container compatible with the chemical. Label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • No Mixing: Do not mix this compound with other waste chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[2]

Step 2: Storage Pending Disposal

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for chemical waste storage.[2][5]

  • Keep the container away from incompatible materials such as strong oxidizing agents, bases, and metals.[6][7]

  • Ensure the storage area is secure and accessible only to authorized personnel.[2]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

III. Emergency Spill Procedures

In the event of a spill, follow these procedures immediately:

Step 1: Evacuate and Secure the Area

  • Evacuate all non-essential personnel from the immediate spill area.[1][7]

  • Eliminate all ignition sources if the material is flammable or used in a flammable solvent.[2][7]

  • Ensure the area is well-ventilated.[1]

Step 2: Absorb the Spill

  • Wearing the appropriate PPE, contain the spill.

  • For liquid spills, use an inert, non-combustible absorbent material such as Chemizorb®, activated charcoal, sand, or earth.[2][7]

  • Avoid using combustible materials like paper towels to absorb the spill.

Step 3: Collect and Dispose of Spill Debris

  • Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste.[2][7]

  • Clean the spill area with a suitable decontamination solution as recommended by your EHS office.

  • Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

Step 4: Decontaminate and Report

  • Thoroughly wash your hands and any exposed skin with soap and water after the cleanup.[3]

  • Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment cluster_routine cluster_spill cluster_end start Start: Have this compound for disposal is_spill Is it a spill? start->is_spill collect_waste Collect in a labeled, sealed hazardous waste container is_spill->collect_waste No (Routine Disposal) evacuate Evacuate and secure the area is_spill->evacuate Yes store_waste Store in a designated, secure area collect_waste->store_waste contact_ehs Contact EHS for professional disposal store_waste->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal absorb Absorb with inert material evacuate->absorb collect_spill Collect debris in a hazardous waste container absorb->collect_spill collect_spill->store_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.